molecular formula C25H24N6O3S2 B1409497 JAK1/TYK2-IN-3

JAK1/TYK2-IN-3

カタログ番号: B1409497
分子量: 520.6 g/mol
InChIキー: SRRNUFQCQFVAPF-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

JAK1/TYK2-IN-3 is a useful research compound. Its molecular formula is C25H24N6O3S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRNUFQCQFVAPF-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JAK1/TYK2-IN-3 is a potent, selective, and orally active dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). By targeting these two key members of the JAK family, the compound effectively modulates the signaling of critical cytokine pathways implicated in a range of inflammatory and autoimmune diseases. This document provides a detailed overview of its mechanism of action, supported by quantitative biochemical and cellular data, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is central to signal transduction for a wide array of cytokines and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is pivotal for regulating immune responses, inflammation, and hematopoiesis.[2][3]

The process begins when a cytokine binds to its specific cell surface receptor, inducing a conformational change that activates the associated JAKs.[4] These activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they bind to DNA and regulate the transcription of target genes.[1][4]

Different cytokine receptors associate with specific pairs of JAKs. The JAK1/TYK2 heterodimer is crucial for signaling downstream of type I interferons (IFN), as well as the IL-10, IL-12, and IL-23 families of cytokines, which are deeply involved in the pathogenesis of autoimmune conditions.[5][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor Extracellular Intracellular JAK1 JAK1 Receptor:f2->JAK1 Activation TYK2 TYK2 JAK1->TYK2 Phosphorylation STAT_inactive STAT TYK2->STAT_inactive Phosphorylation STAT_active pSTAT Dimer STAT_inactive->STAT_active Dimerization Gene Target Gene STAT_active->Gene Translocation Transcription Transcription Gene->Transcription

Fig 1. Simplified JAK1/TYK2-STAT Signaling Pathway.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain (JH1) of both JAK1 and TYK2. This action prevents the phosphorylation of the kinases themselves and their subsequent downstream targets, including STAT proteins. By blocking this critical step, this compound effectively abrogates the entire signaling cascade, leading to a reduction in the transcription of pro-inflammatory genes.[4][8] This dual inhibition leads to a potent anti-inflammatory effect by suppressing the formation of Th1, Th2, and Th17 cells and inhibiting the NF-κB signaling pathway.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor Extracellular Intracellular JAK1 JAK1 Receptor:f2->JAK1 Activation TYK2 TYK2 JAK1->TYK2 X STAT_inactive STAT TYK2->STAT_inactive X Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

Fig 2. Inhibition of JAK1/TYK2 Signaling by this compound.

Quantitative Data

This compound is a potent inhibitor of TYK2 and JAK1 with high selectivity over other JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
TYK2 6
JAK1 37
JAK2140
JAK3362
Table 1: Biochemical IC50 values for this compound against JAK family kinases.[8]

The compound demonstrates efficacy in animal models of inflammatory disease and possesses favorable pharmacokinetic properties for oral administration.

ParameterValueConditions
Oral Bioavailability 23.7%5 mg/kg, p.o. in rats
In Vivo Efficacy Dose-dependent therapeutic effect10, 20, 30 mg/kg, p.o. in UC mouse model
Table 2: In vivo characteristics of this compound.[8]

Experimental Protocols

This protocol describes a method for determining the IC50 values of an inhibitor against JAK family kinases using a fluorescence-based immunoassay.

Protocol: Z'LYTE™ Kinase Assay [6][9]

  • Compound Preparation: Serially dilute the test compound (e.g., this compound) in 100% DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.

  • Reaction Setup: In a 384-well plate, add the following components to a final volume of 10 µL:

    • Diluted test compound or DMSO (vehicle control).

    • Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2).

    • Z'LYTE™ Tyr6 Peptide substrate.

    • ATP (at the Km concentration for each specific kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.

  • Development: Add Z'LYTE™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves only the non-phosphorylated peptide.

  • Detection: Incubate for 60 minutes. Read the plate on a fluorescence plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (445/520 nm), which corresponds to the degree of phosphorylation. Plot the percent inhibition against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

A 1. Prepare serial dilution of This compound B 2. Add Inhibitor, JAK Kinase, Peptide Substrate, and ATP to 384-well plate A->B C 3. Incubate for 60 min at Room Temperature B->C D 4. Add Development Reagent (Protease) C->D E 5. Incubate for 60 min D->E F 6. Read Fluorescence (445 nm / 520 nm) E->F G 7. Calculate % Inhibition and determine IC50 F->G

Fig 3. Workflow for a Biochemical Kinase Inhibition Assay.

This protocol outlines a method to measure the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Protocol: IFNα-Induced STAT Phosphorylation Assay

  • Cell Culture: Culture a relevant human cell line (e.g., peripheral blood mononuclear cells - PBMCs) in appropriate media.

  • Compound Treatment: Seed cells in a 96-well plate. Pre-treat the cells with serially diluted this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a specific cytokine (e.g., IFNα to activate the JAK1/TYK2 pathway) for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately lyse the cells with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Detection: Analyze the levels of phosphorylated STAT (pSTAT) in the cell lysates. This can be done using various methods such as:

    • AlphaLISA®/HTRF®: A bead-based immunoassay that provides a quantitative readout.[9]

    • Western Blotting: A semi-quantitative method for visualizing pSTAT levels.

    • Flow Cytometry (Phosflow): Allows for single-cell analysis of pSTAT levels.

  • Data Analysis: Normalize the pSTAT signal to the total STAT or a housekeeping protein. Plot the percent inhibition of the pSTAT signal against the inhibitor concentration to calculate the EC50 value.

A 1. Seed cells (e.g., PBMCs) in 96-well plate B 2. Pre-treat with inhibitor for 1-2 hours A->B C 3. Stimulate with Cytokine (e.g., IFNα) for 15-30 min B->C D 4. Lyse cells to extract proteins C->D E 5. Detect pSTAT levels (e.g., AlphaLISA) D->E F 6. Analyze data and determine EC50 E->F

Fig 4. Workflow for a Cellular STAT Phosphorylation Assay.

References

In-Depth Technical Guide: The Function and Mechanism of JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). By targeting these two key enzymes in the JAK-STAT signaling pathway, this compound demonstrates significant anti-inflammatory properties. This document provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, presenting key data in a structured format and detailing the methodologies of pivotal experiments. The aim is to furnish researchers and drug development professionals with a thorough understanding of this compound's preclinical profile.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of target genes.

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAK inhibitors a promising therapeutic class.

Core Function of this compound

This compound is an orally active small molecule that functions as a dual inhibitor of TYK2 and JAK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases, thereby blocking the downstream phosphorylation of STAT proteins and interrupting the signaling cascade of various pro-inflammatory cytokines. This targeted inhibition leads to a reduction in the inflammatory response.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against the four JAK family members are summarized below, demonstrating its potent and selective profile for TYK2 and JAK1.

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from commercially available datasheets.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the JAK-STAT signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the points of inhibition by this compound.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

Caption: Inhibition of JAK1 and TYK2 by this compound blocks STAT phosphorylation.

By inhibiting TYK2 and JAK1, the compound effectively suppresses the signaling of cytokines that are crucial for the differentiation and function of T helper cells, including Th1, Th2, and Th17 cells. This leads to a downstream reduction in the expression of pro-inflammatory genes.

Experimental Protocols

The following are generalized protocols for the types of experiments typically used to characterize JAK inhibitors like this compound. Specific parameters for this compound would be detailed in its primary publication or patent.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are diluted in a kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA).

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound. The final ATP concentration is typically kept near its Km value for each enzyme to ensure competitive inhibition can be accurately measured.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • Mobility Shift Assay (e.g., Caliper Life Sciences): This method measures the difference in electrophoretic mobility between the phosphorylated and non-phosphorylated substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during the kinase reaction.

    • Fluorescence Resonance Energy Transfer (FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Compound Dilutions Start->Prepare_Reagents Mix_Components Mix Enzyme, Substrate, and Compound Prepare_Reagents->Mix_Components Initiate_Reaction Add ATP to Initiate Reaction Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_Signal Detect Phosphorylation Signal Incubate->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Cellular Phospho-STAT Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human whole blood, peripheral blood mononuclear cells (PBMCs), or a cytokine-responsive cell line like TF-1 or Kit225) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1, IFN-α for TYK2/JAK1).

  • Cell Lysis or Fixation/Permeabilization:

    • For Western Blotting or ELISA: Cells are lysed to extract proteins.

    • For Flow Cytometry: Cells are fixed and permeabilized to allow intracellular antibody staining.

  • Detection of Phosphorylated STAT (pSTAT):

    • Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein.

    • ELISA: A sandwich ELISA format is used with a capture antibody for the total STAT protein and a detection antibody for the phosphorylated form.

    • Flow Cytometry (Phosflow): Permeabilized cells are stained with a fluorescently labeled antibody specific for the pSTAT of interest and analyzed.

  • Data Analysis: The level of pSTAT is quantified for each compound concentration, and the cellular IC50 is determined.

In Vivo Model of Ulcerative Colitis

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammatory bowel disease.

Methodology (Dextran Sulfate Sodium (DSS)-Induced Colitis Model):

  • Animal Model: Male C57BL/6 mice (or another appropriate strain) are used.

  • Induction of Colitis: Acute colitis is induced by administering DSS (e.g., 2-3% w/v) in the drinking water for a period of 5-7 days.

  • Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 10, 20, 30 mg/kg) daily or twice daily, starting from the initiation of DSS treatment. A vehicle control group receives the formulation without the active compound.

  • Monitoring of Disease Activity: Mice are monitored daily for:

    • Body weight loss

    • Stool consistency

    • Presence of blood in the stool (Hemoccult test) A Disease Activity Index (DAI) score is calculated based on these parameters.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The following are assessed:

    • Colon length (shortening is a sign of inflammation)

    • Histological analysis of colon sections (e.g., H&E staining) to evaluate tissue damage, ulceration, and inflammatory cell infiltration.

    • Myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

    • Cytokine levels (e.g., TNF-α, IL-1β, IL-17) in the colon tissue via ELISA or qPCR.

  • Data Analysis: The DAI scores, colon length, histological scores, and inflammatory markers are compared between the treatment groups and the vehicle control group to determine the efficacy of this compound.

Conclusion

This compound is a potent and selective dual inhibitor of TYK2 and JAK1 with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a strong rationale for its potential therapeutic use in autoimmune and inflammatory diseases. The data and experimental protocols outlined in this guide offer a foundational understanding for further research and development of this compound.

The Central Role of JAK1 and TYK2 in Autoimmune Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, particularly JAK1 and TYK2, have emerged as pivotal mediators in the pathogenesis of a wide array of autoimmune and inflammatory diseases. These kinases are essential for signal transduction following the binding of numerous cytokines to their receptors, thereby activating the JAK-STAT signaling pathway. Dysregulation of this pathway is a key driver of the chronic inflammation that characterizes conditions such as rheumatoid arthritis, psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. Consequently, targeting JAK1 and TYK2 with small molecule inhibitors has become a leading therapeutic strategy, offering a new class of oral medications with significant clinical efficacy. This technical guide provides an in-depth exploration of the roles of JAK1 and TYK2 in autoimmune disease, detailing their signaling pathways, summarizing key clinical trial data for selective inhibitors, and outlining essential experimental protocols for their study.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade utilized by a multitude of cytokines, growth factors, and hormones to regulate cellular processes such as immunity, proliferation, differentiation, and apoptosis.[1] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2]

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases associate with the intracellular domains of type I and type II cytokine receptors.[4] Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to modulate gene transcription.[5]

The Specific Roles of JAK1 and TYK2 in Autoimmunity

JAK1 and TYK2 play distinct yet overlapping roles in mediating the signals of pro-inflammatory cytokines that are central to the pathogenesis of autoimmune diseases.

JAK1 is broadly involved in the signaling of numerous cytokines, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and the gp130 receptor subunit (e.g., IL-6 and IL-11).[6][7] It is also a key mediator of both type I and type II interferon (IFN) signaling.[6] The wide range of cytokines that signal through JAK1 underscores its central role in regulating immune cell activation, differentiation, and function.[7]

TYK2 is critically involved in the signaling of IL-12, IL-23, and type I IFNs.[8][9] These cytokines are instrumental in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of inflammation in many autoimmune diseases.[8] Genetic association studies have identified TYK2 as a susceptibility gene for several autoimmune conditions, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[4]

The differential pairing of JAKs with various cytokine receptors dictates the specific downstream signaling cascade. For instance, IL-12 and IL-23 signaling is mediated by a heterodimer of TYK2 and JAK2, while type I IFN signaling utilizes a TYK2 and JAK1 pair.[9][10] This specificity provides the rationale for the development of selective JAK inhibitors to target distinct pathogenic pathways while potentially sparing others to minimize off-target effects.

Quantitative Data from Clinical Trials of JAK1 and TYK2 Inhibitors

The development of selective inhibitors targeting JAK1 and TYK2 has led to several successful clinical trials and approved therapies for various autoimmune diseases. The following tables summarize key efficacy and safety data from pivotal clinical trials.

Table 1: Efficacy of Selective JAK1 Inhibitors in Autoimmune Diseases

Drug (Target)DiseaseTrialPrimary EndpointEfficacy ResultCitation(s)
Upadacitinib (JAK1)Rheumatoid ArthritisSELECT-MONOTHERAPYACR20 response at Week 14Upadacitinib 15 mg: 68%, Upadacitinib 30 mg: 71% vs. Methotrexate: 41%[10][11]
Rheumatoid ArthritisSELECT-COMPAREACR20 response at Week 12Upadacitinib 15 mg + MTX: 71% vs. Placebo + MTX: 36%[12]
Filgotinib (JAK1)Ulcerative ColitisSELECTION (Biologic-Naïve)Clinical Remission at Week 10Filgotinib 200 mg: 26.1% vs. Placebo: 15.3%[3]
Ulcerative ColitisSELECTION (Biologic-Experienced)Clinical Remission at Week 10Filgotinib 200 mg: 11.5% vs. Placebo: 4.2%[3]

Table 2: Efficacy of Selective TYK2 Inhibitors in Autoimmune Diseases

Drug (Target)DiseaseTrialPrimary EndpointEfficacy ResultCitation(s)
Deucravacitinib (TYK2)Plaque PsoriasisPOETYK PSO-1PASI 75 and sPGA 0/1 at Week 16PASI 75: Deucravacitinib 6 mg QD: 59% vs. Placebo: 13% vs. Apremilast: 35%[13]
Plaque PsoriasisPOETYK PSO-2PASI 75 and sPGA 0/1 at Week 16PASI 75: Deucravacitinib 6 mg QD: 54% vs. Placebo: 9% vs. Apremilast: 40%[13]
Psoriatic ArthritisPhase 2ACR20 response at Week 16Deucravacitinib 6 mg QD: 52.9%, Deucravacitinib 12 mg QD: 62.7% vs. Placebo: 31.8%[3]

Table 3: Safety Profile of Selective JAK1 and TYK2 Inhibitors (Common Adverse Events)

DrugCommon Adverse Events (≥5% of patients)Citation(s)
Upadacitinib Upper respiratory tract infections, nasopharyngitis, urinary tract infections, nausea[14]
Filgotinib Nausea, headache, upper respiratory tract infection[15]
Deucravacitinib Nasopharyngitis, upper respiratory tract infection, headache, diarrhea, nausea[2]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of a compound against a specific JAK enzyme.

Materials:

  • Recombinant human JAK1 or TYK2 enzyme

  • JAK substrate peptide (e.g., IRS1-tide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the JAK enzyme in kinase assay buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.

    • Prepare a substrate/ATP mix in kinase assay buffer. The ATP concentration should be at or near the Km for the specific JAK enzyme.

    • Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

  • Assay Reaction:

    • Add 5 µL of the test inhibitor dilution or vehicle control to the wells of the assay plate.

    • Add 10 µL of the JAK enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a luciferase-based detection of the newly synthesized ATP.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-STAT (pSTAT) Assay in Whole Blood

This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within human whole blood.

Materials:

  • Fresh human whole blood collected in sodium heparin tubes

  • Cytokine for stimulation (e.g., IL-6 for JAK1/pSTAT3, IFN-α for TYK2/pSTAT1)

  • Test inhibitor compound

  • BD Phosflow™ Lyse/Fix Buffer

  • BD Phosflow™ Perm Buffer III

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)

  • Fluorochrome-conjugated antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3 Alexa Fluor 647)

  • Flow cytometer

Procedure:

  • Compound Incubation and Cell Stimulation:

    • Aliquot 100 µL of whole blood into 96-well deep-well plates.

    • Add the test inhibitor at various concentrations and incubate at 37°C for 30 minutes.

    • Add the stimulating cytokine at a pre-determined optimal concentration (e.g., 10 ng/mL IL-6) and incubate at 37°C for 15 minutes.

  • Cell Lysis and Fixation:

    • Stop the stimulation by adding 1 mL of pre-warmed BD Phosflow™ Lyse/Fix Buffer to each well.

    • Incubate at 37°C for 15 minutes to lyse red blood cells and fix the leukocytes.

    • Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization and Staining:

    • Permeabilize the cells by resuspending the pellet in 600 µL of ice-cold BD Phosflow™ Perm Buffer III and incubating on ice for 30 minutes.

    • Wash the cells twice with a suitable wash buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in the wash buffer containing the cocktail of fluorochrome-conjugated antibodies against cell surface markers and the phospho-STAT of interest.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells and resuspend in buffer for flow cytometry analysis.

  • Flow Cytometry and Data Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the specific immune cell populations of interest (e.g., CD4+ T cells, B cells).

    • Determine the median fluorescence intensity (MFI) of the pSTAT signal within each cell population.

    • Calculate the percent inhibition of pSTAT signaling for each inhibitor concentration and determine the IC₅₀ value.

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

This protocol details the induction of arthritis in mice and the evaluation of a therapeutic JAK inhibitor.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Test JAK inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.

    • On day 21, administer a booster immunization intradermally at the base of the tail with 100 µg of bovine CII emulsified in IFA.

  • Therapeutic Intervention:

    • Begin daily oral administration of the test JAK inhibitor or vehicle control at the onset of clinical signs of arthritis (typically around day 21-28) or in a prophylactic setting starting from day 0 or 21.

  • Clinical Assessment:

    • Monitor the mice daily or every other day for the development and severity of arthritis.

    • Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of most of the paw, 4 = maximal inflammation with ankylosis). The maximum clinical score per mouse is 16.

    • Measure paw thickness using calipers.

    • Monitor body weight as an indicator of overall health.

  • Histopathological Analysis:

    • At the end of the study (e.g., day 42), euthanize the mice and collect the paws.

    • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.

    • Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Data Analysis:

    • Compare the mean clinical scores, paw thickness, and body weight changes between the inhibitor-treated and vehicle-treated groups.

    • Analyze the histopathology scores to determine the effect of the inhibitor on joint damage.

Visualizations of Key Pathways and Processes

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine->Receptor:r1 Binding & Dimerization JAK1 JAK1 Receptor:r2->JAK1 TYK2 TYK2 Receptor:r2->TYK2 Activation STAT_inactive STAT Receptor:r2->STAT_inactive Recruitment JAK1->Receptor:r2 JAK1->STAT_inactive Phosphorylation TYK2->Receptor:r2 Phosphorylation TYK2->STAT_inactive Phosphorylation STAT_p pSTAT STAT_inactive->STAT_p STAT_dimer pSTAT Dimer STAT_p->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical JAK-STAT signaling pathway.

Mechanism of JAK1/TYK2 Inhibition

JAK_Inhibition cluster_cytoplasm Cytoplasm JAK1 JAK1 STAT_inactive STAT JAK1->STAT_inactive Phosphorylation Blocked TYK2 TYK2 TYK2->STAT_inactive Phosphorylation Blocked STAT_p pSTAT (Blocked) JAK_Inhibitor JAK1/TYK2 Inhibitor JAK_Inhibitor->JAK1 Binding & Inhibition JAK_Inhibitor->TYK2 Binding & Inhibition

Caption: Inhibition of JAK1 and TYK2 blocks STAT phosphorylation.

Experimental Workflow for Evaluating JAK Inhibitors

Experimental_Workflow In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Cellular_Assay Cellular pSTAT Assay (Cellular Potency) In_Vitro_Assay->Cellular_Assay Lead Optimization In_Vivo_Model In Vivo Animal Model (Efficacy & PK/PD) Cellular_Assay->In_Vivo_Model Preclinical Validation Clinical_Trials Human Clinical Trials (Safety & Efficacy) In_Vivo_Model->Clinical_Trials Translational Research

Caption: A typical workflow for the preclinical and clinical evaluation of JAK inhibitors.

Conclusion

The targeted inhibition of JAK1 and TYK2 represents a paradigm shift in the treatment of autoimmune diseases, moving from broad immunosuppression to more precise modulation of key inflammatory pathways. The clinical success of selective JAK1 and TYK2 inhibitors has validated their central role in the pathophysiology of these conditions. For researchers and drug development professionals, a deep understanding of the underlying biology, coupled with robust and reproducible experimental models, is crucial for the continued development of next-generation inhibitors with improved efficacy and safety profiles. This guide provides a foundational resource to support these ongoing efforts in the quest for more effective treatments for patients with autoimmune diseases.

References

An In-Depth Technical Guide to the JAK-STAT Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cellular communication route involved in a myriad of physiological and pathological processes. We will delve into the core components, mechanisms of activation and regulation, non-canonical signaling events, and its intricate crosstalk with other major signaling networks. Furthermore, this guide offers detailed experimental protocols for studying the JAK-STAT pathway, presents quantitative data for key interactions, and discusses the pathway's relevance in disease and as a therapeutic target.

Core Components and Canonical Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines, interferons, and growth factors, translating extracellular signals into transcriptional responses that govern cell proliferation, differentiation, survival, and immune responses.[1][2] The canonical pathway is elegantly simple, involving three main components: a transmembrane receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1]

1.1. The Players: Receptors, JAKs, and STATs

  • Receptors: These are transmembrane proteins that lack intrinsic kinase activity and are categorized as type I and type II cytokine receptors. Upon ligand binding, these receptors dimerize or multimerize, bringing the associated JAKs into close proximity.[3][4]

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases comprising four members in mammals: JAK1, JAK2, JAK3, and TYK2.[5] These kinases are constitutively associated with the intracellular domains of cytokine receptors.[3] Each JAK protein possesses a unique seven-domain structure, including a FERM domain for receptor binding, an SH2-related domain, a catalytically active kinase domain (JH1), and a regulatory pseudokinase domain (JH2).[6]

  • Signal Transducers and Activators of Transcription (STATs): A family of seven latent cytoplasmic transcription factors in mammals: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[5] STAT proteins feature several key domains, including an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a linker domain, a crucial SH2 domain for docking to phosphorylated receptors, and a C-terminal transactivation domain.[6]

1.2. The Canonical Signaling Cascade

The canonical JAK-STAT signaling cascade proceeds through a series of well-defined steps:

  • Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific receptor, inducing a conformational change that leads to the dimerization or oligomerization of receptor subunits.

  • JAK Activation: The proximity of receptor-associated JAKs facilitates their trans-phosphorylation and activation.[3]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor chains.[4]

  • STAT Recruitment and Phosphorylation: The newly created phosphotyrosine residues on the receptors serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment, the STATs are themselves phosphorylated by the activated JAKs on a conserved C-terminal tyrosine residue.[4]

  • STAT Dimerization and Nuclear Translocation: Phosphorylation induces the formation of stable STAT homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[4] These dimers then translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA consensus sequences, known as Gamma-activated sites (GAS) in the promoters of target genes, thereby initiating or repressing gene transcription.[4]

Canonical JAK-STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK_inactive JAK STAT_inactive STAT Receptor->STAT_inactive 4. STAT Recruitment JAK_active P-JAK JAK_inactive->JAK_active 2. JAK Activation JAK_active->Receptor JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_active P-STAT STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA (GAS element) STAT_dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcriptional Regulation

Figure 1: The Canonical JAK-STAT Signaling Pathway.

Regulation of JAK-STAT Signaling

To ensure transient and specific signaling, the JAK-STAT pathway is tightly regulated by several negative feedback mechanisms.

  • Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins are induced by STAT-mediated transcription and act as a classical negative feedback loop. SOCS proteins can inhibit signaling by binding to and inhibiting JAKs, competing with STATs for receptor docking sites, or targeting signaling components for proteasomal degradation.

  • Protein Inhibitors of Activated STATs (PIAS): PIAS proteins can inhibit STAT activity by preventing their binding to DNA, recruiting transcriptional corepressors, or promoting STAT sumoylation.

  • Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and CD45, can dephosphorylate and inactivate JAKs, STATs, and cytokine receptors, thereby terminating the signaling cascade.

Regulation of JAK-STAT Signaling JAK_active P-JAK STAT_dimer P-STAT Dimer Transcription Gene Transcription STAT_dimer->Transcription SOCS SOCS SOCS->JAK_active Inhibits Receptor P-Receptor SOCS->Receptor Blocks STAT docking PIAS PIAS PIAS->STAT_dimer Inhibits DNA binding PTP PTP PTP->JAK_active Dephosphorylates PTP->STAT_dimer Dephosphorylates PTP->Receptor Dephosphorylates Transcription->SOCS Induces

Figure 2: Negative Regulation of the JAK-STAT Pathway.

Non-Canonical JAK-STAT Signaling

Beyond the classical pathway, emerging evidence highlights several non-canonical mechanisms of JAK-STAT signaling that expand its functional repertoire.[7][8]

  • Unphosphorylated STATs (U-STATs): U-STATs can shuttle to the nucleus and regulate gene expression independently of tyrosine phosphorylation.[7] For instance, nuclear U-STATs can associate with heterochromatin and contribute to the maintenance of chromatin stability.[8]

  • Mitochondrial STATs: Some STAT proteins, notably STAT3, can translocate to the mitochondria and modulate the activity of the electron transport chain and regulate cellular metabolism.[7]

  • Kinase-Independent Functions of JAKs: JAKs can act as scaffolding proteins, independent of their kinase activity, to assemble signaling complexes.[9]

Non-Canonical JAK-STAT Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion U_STAT U-STAT Heterochromatin Heterochromatin U_STAT->Heterochromatin Nuclear Translocation Mito_STAT Mito-STAT ETC Electron Transport Chain Mito_STAT->ETC Mitochondrial Import Gene_Silencing Gene Silencing Heterochromatin->Gene_Silencing Metabolism Metabolic Regulation ETC->Metabolism

Figure 3: Overview of Non-Canonical STAT Functions.

Crosstalk with Other Signaling Pathways

The JAK-STAT pathway does not operate in isolation but engages in extensive crosstalk with other major signaling networks, creating a complex and integrated cellular response.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway can be activated downstream of JAKs and can also phosphorylate STAT proteins, modulating their activity.[1] For example, the adaptor protein Shc can be recruited to phosphorylated cytokine receptors, leading to the activation of the Ras/Raf/MEK/ERK cascade.[1]

  • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway can be activated by JAKs through the recruitment of the p85 regulatory subunit of PI3K to phosphorylated receptors.[1] There is evidence of a mutual transactivation loop between the JAK/STAT and PI3K/Akt pathways.[4]

JAK-STAT Pathway Crosstalk Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT MAPK_Pathway MAPK Pathway (Ras/Raf/MEK/ERK) JAK->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway JAK->PI3K_Akt_Pathway Activates Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) STAT->Cellular_Responses MAPK_Pathway->STAT Modulates MAPK_Pathway->Cellular_Responses PI3K_Akt_Pathway->STAT Modulates PI3K_Akt_Pathway->Cellular_Responses

Figure 4: Crosstalk of JAK-STAT with MAPK and PI3K/Akt Pathways.

Quantitative Data

Understanding the quantitative aspects of the JAK-STAT pathway is crucial for building accurate models and for drug development.

ParameterProtein 1Protein 2 / DNAValueCell/System ContextReference
Binding Affinity (Kd) STAT1 DimerGAS DNA~50 nMIn vitro[9]
U-STAT3GAS DNA37.9 µMIn vitro[10]
STAT5bIgf1 promoter DNA sites1.3 - 17 nMIn vitro, GH-activated[11]
Kinetic Parameters JAK2 (full-length)ATP (substrate)Km = 0.4 µMIn vitro[12]
JAK2 (full-length)STAT5 (substrate)Km = 42 µMIn vitro[12]
Protein Expression JAK1-Mean H-score: 265.8Pyoderma Gangrenosum skin[13]
JAK1-Mean H-score: 113.1Control skin[13]
Pathway Activity JAK-STAT1/2-Higher in Influenza vs RSVPBMCs from infected patients[14]

Experimental Protocols

Several key experimental techniques are employed to investigate the JAK-STAT signaling pathway.

6.1. Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This technique is used to determine if two proteins, such as a JAK and a receptor, or a STAT and another transcription factor, interact within the cell.

Methodology:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. A common lysis buffer contains a non-ionic detergent (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.[15]

  • Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein.

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted by altering the salt concentration.[16]

  • Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein.[17]

Co-IP Workflow Cell_Lysate 1. Cell Lysate (with bait and prey proteins) Antibody_Incubation 2. Add antibody against bait protein Cell_Lysate->Antibody_Incubation Bead_Capture 3. Add Protein A/G beads Antibody_Incubation->Bead_Capture Washing 4. Wash to remove non-specific proteins Bead_Capture->Washing Elution 5. Elute bound proteins Washing->Elution Western_Blot 6. Western Blot for prey protein Elution->Western_Blot

Figure 5: Co-Immunoprecipitation Experimental Workflow.

6.2. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) to Identify STAT Target Genes

ChIP-Seq is a powerful method to identify the genome-wide binding sites of a transcription factor, such as an activated STAT protein.

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the STAT protein of interest to pull down the STAT-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify regions of enrichment, which represent the binding sites of the STAT protein.[18] Downstream analysis includes motif discovery and associating binding sites with nearby genes.[19]

ChIP-Seq Workflow Crosslinking 1. Cross-link proteins to DNA (in vivo) Shearing 2. Shear chromatin Crosslinking->Shearing Immunoprecipitation 3. Immunoprecipitate STAT-DNA complexes Shearing->Immunoprecipitation Purification 4. Reverse cross-links and purify DNA Immunoprecipitation->Purification Sequencing 5. High-throughput sequencing Purification->Sequencing Data_Analysis 6. Peak calling and downstream analysis Sequencing->Data_Analysis

Figure 6: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.

6.3. Luciferase Reporter Assay to Measure Pathway Activity

This assay provides a quantitative measure of the transcriptional activity of the JAK-STAT pathway.

Methodology:

  • Reporter Construct: A reporter plasmid is constructed containing a luciferase gene downstream of a minimal promoter and tandem repeats of a STAT-binding element (e.g., GAS or ISRE).[20][21]

  • Transfection: The reporter plasmid is transfected into cells, along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[20]

  • Stimulation/Inhibition: The transfected cells are treated with a cytokine to activate the JAK-STAT pathway or with a potential inhibitor.

  • Cell Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the activity of both luciferases is measured using a luminometer.[22]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold change in luciferase activity upon stimulation reflects the activation of the JAK-STAT pathway.[23]

Luciferase Reporter Assay Workflow Construct 1. Reporter Construct (e.g., GAS-Luciferase) Transfection 2. Transfect into cells Construct->Transfection Stimulation 3. Stimulate with cytokine +/- inhibitor Transfection->Stimulation Lysis 4. Cell lysis Stimulation->Lysis Measurement 5. Measure luciferase activity Lysis->Measurement Analysis 6. Normalize and quantify pathway activity Measurement->Analysis

References

The Rise of Dual JAK1/TYK2 Inhibitors: A New Frontier in Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of autoimmune disease treatment is undergoing a significant transformation, driven by a deeper understanding of the intricate signaling pathways that govern inflammation. At the forefront of this evolution are the Janus kinase (JAK) inhibitors, with a particularly promising subclass gaining traction: dual inhibitors of JAK1 and Tyrosine Kinase 2 (TYK2). This technical guide provides a comprehensive overview of the therapeutic potential of these agents, detailing their mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols crucial for their evaluation.

The JAK-STAT Signaling Pathway: A Central Regulator of Immunity

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a multitude of cytokines, interferons, and growth factors, thereby playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2][3] The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[4][5]

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Each JAK protein is associated with specific cytokine receptors, and their activation triggers distinct downstream signaling cascades.

  • JAK1 is crucial for signaling a broad range of cytokines, including those that use the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 and type I and II interferon families.[6][7] Its central role in mediating pro-inflammatory cytokine signals makes it a key target in autoimmune diseases like rheumatoid arthritis.[6]

  • TYK2 is essential for signaling mediated by IL-12, IL-23, and type I interferons (IFN-α/β).[8][9] The IL-23/IL-17 axis, which is critically dependent on TYK2 signaling, is a major driver of the pathogenesis of psoriasis.[8][9][10]

Given the distinct yet sometimes overlapping roles of JAK1 and TYK2 in mediating pro-inflammatory signals, the dual inhibition of both kinases presents a compelling therapeutic strategy to simultaneously target multiple pathogenic cytokine pathways. This approach is hypothesized to offer broader efficacy than selective inhibition of a single JAK, while potentially mitigating the risks associated with broader JAK inhibition, such as the hematological side effects linked to JAK2 inhibition.[11]

Figure 1: The Canonical JAK-STAT Signaling Pathway

Dual JAK1/TYK2 Inhibitors: A Growing Armamentarium

Several dual JAK1/TYK2 inhibitors are currently in various stages of preclinical and clinical development for a range of autoimmune and inflammatory diseases. These molecules are designed to selectively inhibit both JAK1 and TYK2 over other JAK family members, particularly JAK2, to achieve a favorable efficacy and safety profile.

Brepocitinib (PF-06700841)

Brepocitinib is a potent oral dual inhibitor of TYK2 and JAK1.[11][12] It binds to the ATP-binding site in the catalytic domains of both kinases.[12] Preclinical studies have demonstrated its ability to suppress signaling of cytokines dependent on JAK1 and TYK2.[13]

TLL-018

TLL-018 is another orally available dual JAK1/TYK2 inhibitor that has shown high selectivity for JAK1 and TYK2 over JAK2 and JAK3 in preclinical studies.[14] It has demonstrated potent anti-inflammatory activity in animal models of arthritis.[14]

Other Investigational Agents

The pipeline for dual JAK1/TYK2 inhibitors continues to expand, with other molecules like SAR-20347 also being investigated for their therapeutic potential in autoimmune diseases.[12]

Quantitative Data on Dual JAK1/TYK2 Inhibitors

The following tables summarize the available quantitative data for key dual JAK1/TYK2 inhibitors, providing a comparative overview of their potency and clinical efficacy.

Table 1: In Vitro Potency of Dual JAK1/TYK2 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3Reference
TLL-018 JAK14>250-fold>250-fold[14]
TYK25>200-fold>200-fold[14]
Brepocitinib (PF-06700841) JAK12928-fold114-fold[13]
TYK22336-fold150-fold[13]
Unnamed Compound 18 JAK139>10-fold>10-fold[15]
TYK221>10-fold>10-fold[15]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme's activity.

Table 2: Clinical Efficacy of Brepocitinib in Psoriatic Arthritis (Phase IIb)

Endpoint (Week 16)Placebo (n=58)Brepocitinib 30 mg QD (n=54)Brepocitinib 60 mg QD (n=55)Reference
ACR20 Response (%) 43.366.7 (p=0.0197)74.6 (p=0.0006)[16]
ACR50 Response (%) 18.340.745.5[16]
ACR70 Response (%) 8.318.523.6[16]
PASI75 Response (%) 20.058.368.4[16]
PASI90 Response (%) 13.341.752.6[16]

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. PASI75/90: Psoriasis Area and Severity Index 75%/90% improvement.

Table 3: Clinical Efficacy of TLL-018 vs. Tofacitinib in Rheumatoid Arthritis (Phase IIa)

Endpoint (Week 12)Tofacitinib 5 mg BID (n=25)TLL-018 10 mg QD (n=25)TLL-018 20 mg QD (n=25)TLL-018 30 mg QD (n=25)Reference
ACR50 Response (%) Not Reported>66% (for all TLL-018 doses combined)>66%>66%[17]
DAS28-CRP ≤ 2.6 (Remission) (%) 17403555[17]

DAS28-CRP: Disease Activity Score 28 using C-reactive protein.

Experimental Protocols

The evaluation of dual JAK1/TYK2 inhibitors involves a series of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic efficacy.

Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2).

Methodology:

  • Recombinant human JAK enzymes are incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.

  • The test compound is added at various concentrations.

  • The kinase reaction is initiated and allowed to proceed for a defined period at room temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Inhibition_Assay Figure 2: Workflow for a Kinase Inhibition Assay start Start reagents Prepare Reagents: - Recombinant JAK Enzyme - Fluorescent Peptide Substrate - ATP - Test Compound (Serial Dilutions) start->reagents incubation Incubate Enzyme, Substrate, ATP, and Test Compound reagents->incubation reaction Initiate Kinase Reaction incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Quantify Phosphorylated Substrate (e.g., TR-FRET) stop_reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Figure 2: Workflow for a Kinase Inhibition Assay
Cellular Phospho-STAT Assays

Objective: To assess the ability of a compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Whole blood or PBMCs are pre-incubated with the test compound at various concentrations.

  • Cells are then stimulated with a specific cytokine known to signal through JAK1 or TYK2 (e.g., IL-6 for JAK1, IL-23 or IFN-α for TYK2).

  • Following stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.

  • Cells are stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3 for T cells, CD14 for monocytes) and an antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-6 stimulation).

  • The level of pSTAT in specific cell populations is quantified by flow cytometry.[18]

  • IC50 values are determined from the dose-response curves.

Phospho_STAT_Assay Figure 3: Workflow for a Cellular Phospho-STAT Assay start Start sample_prep Prepare Whole Blood or PBMCs start->sample_prep compound_incubation Pre-incubate with Test Compound sample_prep->compound_incubation cytokine_stimulation Stimulate with Cytokine (e.g., IL-6, IFN-α) compound_incubation->cytokine_stimulation fix_perm Lyse RBCs, Fix, and Permeabilize Cells cytokine_stimulation->fix_perm staining Stain with Fluorescent Antibodies (Cell Surface Markers & pSTAT) fix_perm->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify pSTAT Levels and Calculate IC50 flow_cytometry->data_analysis end End data_analysis->end

Figure 3: Workflow for a Cellular Phospho-STAT Assay
In Vivo Models of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of a dual JAK1/TYK2 inhibitor in a relevant animal model of human autoimmune disease.

Example: Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)

  • Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Once arthritis develops (typically around day 25-28), mice are orally administered the test compound or vehicle daily.

  • Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and erythema. Body weight is also recorded.

  • Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess inflammation, pannus formation, and bone erosion. Spleen weight and cytokine levels in the serum or paw tissue may also be measured.

Example: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice (Model for Psoriasis)

  • Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for 5-7 consecutive days.

  • Treatment: The test compound is administered orally or topically, either prophylactically or therapeutically.

  • Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and skin thickness. Ear thickness can be measured with a caliper.

  • Endpoint Analysis: At the end of the study, skin biopsies are taken for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and for measuring the expression of pro-inflammatory cytokines and chemokines by qPCR or ELISA.

Conclusion and Future Directions

Dual JAK1/TYK2 inhibitors represent a highly promising therapeutic strategy for a broad range of autoimmune and inflammatory diseases. By simultaneously targeting two key cytokine signaling pathways, these agents have the potential to deliver enhanced efficacy compared to more selective inhibitors. The clinical data for compounds like brepocitinib and TLL-018 are encouraging, demonstrating significant improvements in disease activity in psoriatic arthritis and rheumatoid arthritis, respectively.

The future of this class of drugs will depend on the outcomes of ongoing and planned Phase III clinical trials, which will provide a more definitive assessment of their long-term efficacy and safety profiles. Key areas of future research will include identifying predictive biomarkers to guide patient selection and optimizing dosing regimens to maximize the therapeutic window. Furthermore, the exploration of dual JAK1/TYK2 inhibitors in other autoimmune conditions, such as inflammatory bowel disease and lupus, is an active area of investigation that holds considerable promise. As our understanding of the complex immunopathology of these diseases continues to grow, dual JAK1/TYK2 inhibitors are poised to become a cornerstone of therapy for patients with autoimmune disorders.

References

The Dual JAK1/TYK2 Inhibitor, JAK1/TYK2-IN-3: A Technical Guide for Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual Janus kinase (JAK) 1 and tyrosine kinase 2 (TYK2) inhibitor, JAK1/TYK2-IN-3, as a potential therapeutic agent for inflammatory bowel disease (IBD). This document consolidates key preclinical data, outlines detailed experimental methodologies for its evaluation, and visualizes the underlying scientific principles through signaling pathway and workflow diagrams.

Introduction to JAK Inhibition in IBD

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The JAK-STAT signaling pathway plays a pivotal role in mediating the inflammatory response by transducing signals from various cytokines implicated in IBD pathogenesis. The JAK family of intracellular tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors and, upon cytokine binding, phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of pro-inflammatory genes.

Selective inhibition of specific JAK isoforms is a promising therapeutic strategy for IBD. Dual inhibition of JAK1 and TYK2 is hypothesized to offer enhanced efficacy by targeting a broader range of pro-inflammatory cytokines, including interferons and interleukins (IL)-12 and IL-23, while potentially minimizing side effects associated with the inhibition of other JAK isoforms.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a comparator dual JAK1/TYK2 inhibitor, PF-06700841.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Inhibitory Activity of PF-06700841

Target KinaseIC50 (nM)
JAK117
TYK223
JAK277
JAK36494

Data sourced from a 2018 study on dual JAK1/TYK2 inhibitors.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Oral Bioavailability23.7%Oral (p.o.) at 5 mg/kg

Data sourced from MedChemExpress.[1]

Table 4: Pharmacokinetic Parameters of PF-06700841 in Rats

ParameterValueRoute of Administration
Plasma Clearance31 mL min⁻¹ kg⁻¹Intravenous (i.v.) at 1 mg/kg
Volume of Distribution2.0 L/kgIntravenous (i.v.) at 1 mg/kg
Oral Bioavailability83%Oral (p.o.) at 3 mg/kg
Cmax774 ng/mLOral (p.o.) at 3 mg/kg
AUC∞1340 ng·h/mLOral (p.o.) at 3 mg/kg

Data sourced from a 2018 study on dual JAK1/TYK2 inhibitors.[2]

Table 5: In Vivo Efficacy of this compound in a Mouse Model of Ulcerative Colitis

Dosage (mg/kg, p.o., twice daily for 12 days)Therapeutic Effect
10, 20, 30Dose-dependent reduction in inflammatory response
10, 20, 30Dose-dependent inhibition of TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β mRNA expression

The study utilized a dextran sulfate sodium (DSS)-induced colitis model in mice.[1]

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IFN, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Induces Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

Caption: JAK-STAT signaling pathway and the mechanism of action of this compound.

DSS_Colitis_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Induction Administer DSS in drinking water (e.g., 2.5-5% for 5-7 days) Treatment Administer this compound or vehicle (e.g., 10, 20, 30 mg/kg, p.o., twice daily) Induction->Treatment Monitoring Daily monitoring of: - Body weight - Stool consistency - Rectal bleeding (Calculate Disease Activity Index - DAI) Treatment->Monitoring Sacrifice Sacrifice at study endpoint Monitoring->Sacrifice Analysis Collect colon tissue for: - Macroscopic scoring - Histological analysis (H&E staining) - Myeloperoxidase (MPO) assay - Cytokine mRNA analysis (qPCR) Sacrifice->Analysis

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.

STAT_Phosphorylation_Workflow cluster_cell_prep Cell Preparation cluster_treatment_stim Treatment and Stimulation cluster_analysis Analysis CellCulture Culture immune cells (e.g., PBMCs, splenocytes) Starvation Serum starve cells CellCulture->Starvation Pretreatment Pre-treat cells with varying concentrations of this compound Starvation->Pretreatment Stimulation Stimulate with cytokine (e.g., IFN-α, IL-12, IL-23) Pretreatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Detect phosphorylated STAT (pSTAT) using Western Blot or ELISA Lysis->Detection Quantification Quantify pSTAT levels and calculate IC50 Detection->Quantification

Caption: In vitro STAT phosphorylation assay workflow.

Experimental Protocols

The following are detailed, representative protocols for key experiments in the evaluation of this compound for IBD research.

In Vitro STAT Phosphorylation Assay

This assay is crucial for determining the cellular potency and selectivity of this compound.

Objective: To measure the dose-dependent inhibition of cytokine-induced STAT phosphorylation by this compound in a relevant cell line.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells [PBMCs], mouse splenocytes, or a relevant cell line like U-937)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Serum-free medium

  • This compound (dissolved in DMSO)

  • Recombinant human or mouse cytokines (e.g., IFN-α, IL-12, IL-23)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-STAT (specific to the STAT protein of interest, e.g., pSTAT1, pSTAT3), anti-total-STAT, and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Alternatively, a commercially available ELISA kit for the detection of phosphorylated STAT proteins can be used.

Procedure:

  • Cell Culture: Culture cells in appropriate medium until they reach the desired confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal levels of STAT phosphorylation.

  • Inhibitor Pre-treatment: Seed the cells in a multi-well plate. Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine at a pre-determined optimal concentration (e.g., 10 ng/mL of IFN-α) for a short period (e.g., 15-30 minutes). Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT and loading control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is a widely used and reproducible model of acute colitis that mimics many of the clinical and histological features of human ulcerative colitis.

Objective: To evaluate the in vivo efficacy of this compound in ameliorating the symptoms of DSS-induced colitis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Animal balance

  • Scoring system for Disease Activity Index (DAI)

  • Reagents and equipment for histological analysis (formalin, paraffin, microtome, H&E stains)

  • Reagents and equipment for myeloperoxidase (MPO) assay

  • Reagents and equipment for quantitative PCR (qPCR)

Procedure:

  • Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days. A control group receives regular drinking water.

  • Treatment: On the same day as DSS administration begins, start the oral administration of this compound at the desired doses (e.g., 10, 20, and 30 mg/kg) or vehicle, twice daily.

  • Daily Monitoring: Monitor the mice daily for the following parameters to calculate the Disease Activity Index (DAI):

    • Body Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

    • Stool Consistency: (0: normal; 2: loose stools; 4: diarrhea)

    • Rectal Bleeding: (0: none; 2: occult blood; 4: gross bleeding)

  • Termination of Experiment: At the end of the treatment period (e.g., day 12), euthanize the mice.

  • Macroscopic Evaluation: Excise the colon and measure its length. Score for macroscopic signs of inflammation.

  • Histological Analysis:

    • Fix a section of the distal colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Stain the sections with hematoxylin and eosin (H&E).

    • Score the sections for histological signs of inflammation (e.g., severity of inflammation, crypt damage, and ulceration).

  • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

  • Gene Expression Analysis:

    • Isolate RNA from a section of the colon.

    • Synthesize cDNA.

    • Perform qPCR to quantify the mRNA expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β). Normalize the expression to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine expression levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Conclusion

This compound is a potent and selective dual inhibitor of JAK1 and TYK2 with demonstrated efficacy in a preclinical model of inflammatory bowel disease. Its ability to modulate the expression of key pro-inflammatory cytokines highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound for the treatment of IBD. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy.

References

Structural Analysis of a Novel Dual JAK1/TYK2 Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JAK1/TYK2-IN-3 (also referred to as compound 48), a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This document summarizes its biochemical activity, selectivity profile, and the underlying signaling pathways it modulates. Detailed experimental methodologies for key assays are also provided to facilitate reproducibility and further investigation.

Biochemical Profile and Selectivity

This compound is a 2,8-diazaspiro[4.5]decan-1-one derivative that has demonstrated potent inhibitory activity against both JAK1 and TYK2 kinases. Its selectivity profile across the JAK family highlights its potential for targeted therapeutic applications while minimizing off-target effects.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. TYK2
TYK266.2x-
JAK137-0.16x
JAK21403.8x23.3x
JAK33629.8x60.3x

Data sourced from MedChemExpress and the primary publication by Yang T, et al.[1]

Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpeciesDosing Route
Oral Bioavailability23.7%Ratp.o. (5 mg/kg)

Data sourced from MedChemExpress.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[2][3] Cytokines, upon binding to their receptors, trigger the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[3] By inhibiting JAK1 and TYK2, this compound can modulate the signaling of various pro-inflammatory cytokines.[1]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

JAK-STAT Signaling Pathway Inhibition by this compound.

Experimental Protocols

While the primary publication for this compound does not provide exhaustive experimental details, a generalized protocol for a biochemical kinase assay to determine IC50 values is outlined below, based on standard methodologies for JAK inhibitors.

Biochemical Kinase Inhibition Assay (Generalized Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific JAK enzyme, and the kinase substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the extent of substrate phosphorylation.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.

Experimental_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_reagents Add Kinase, Substrate, and Buffer to Plate start->add_reagents add_inhibitor Add Diluted Inhibitor to Wells prep_inhibitor->add_inhibitor add_reagents->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate detect Add Detection Reagent incubate->detect read_plate Measure Signal (Luminescence/Fluorescence) detect->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Generalized Workflow for a Biochemical Kinase Inhibition Assay.

Structural Analysis and Binding Mode

As of the date of this document, there is no publicly available crystal structure of this compound in complex with either JAK1 or TYK2. Structural studies of other inhibitors in complex with JAK family kinases have revealed a highly conserved ATP-binding site.[4][5] The selectivity of inhibitors is often achieved by exploiting subtle differences in the amino acid residues within and around this pocket.[6] For instance, the presence of a cysteine residue in the ATP binding pocket of JAK3, which is a serine in other JAKs, has been a key feature for designing selective JAK3 inhibitors.[7] The development of dual JAK1/TYK2 inhibitors likely relies on targeting shared structural features between these two kinases while avoiding interactions that would lead to potent JAK2 or JAK3 inhibition.

In Vivo Efficacy

Preclinical studies have shown that this compound has a therapeutic effect in a mouse model of ulcerative colitis.[1] It was observed to reduce inflammation by regulating the formation of Th1, Th2, and Th17 cells and inhibiting the NF-κB signaling pathway.[1] The compound also dose-dependently inhibited the mRNA expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β.[1]

Conclusion

This compound is a potent and selective dual inhibitor of JAK1 and TYK2 with promising in vitro and in vivo activity. Its selectivity profile suggests a favorable therapeutic window, potentially minimizing the side effects associated with less selective JAK inhibitors. Further structural studies are warranted to elucidate its precise binding mode and to guide the development of next-generation inhibitors with improved properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

Downstream Targets of JAK1/TYK2-IN-3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). This document summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual representations of the core signaling pathways.

Introduction to JAK1/TYK2 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] These kinases are essential for the activation of the Signal Transducer and Activator of Transcription (STAT) pathway, which plays a pivotal role in immune cell development, differentiation, and function.[3][4] Dysregulation of the JAK/STAT pathway is implicated in a multitude of autoimmune and inflammatory diseases.[5]

JAK1 and TYK2 are key components in the signaling cascades of several pro-inflammatory cytokines. JAK1 is associated with the receptors for Type I and II interferons, the common gamma chain (γc) family of cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), and the gp130 family of cytokines (e.g., IL-6, IL-11).[6][7] TYK2 is crucial for signaling downstream of Type I interferons, IL-12, and IL-23.[8][9] Given their central role in mediating inflammatory responses, dual inhibition of JAK1 and TYK2 presents a promising therapeutic strategy for a range of immune-mediated disorders.[10]

This compound is a potent and selective dual inhibitor of JAK1 and TYK2, demonstrating significant anti-inflammatory effects by modulating downstream signaling pathways.[5]

Quantitative Data on the Efficacy and Selectivity of this compound

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Kinase TargetIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362
Table 1: In Vitro Kinase Inhibitory Potency of this compound.[5] Data represents the half-maximal inhibitory concentration (IC50) against purified JAK enzymes.
PathwayDownstream EffectIC50 (nM)
IL-12/IL-23 SignalingInhibition of STAT4 phosphorylationNot explicitly quantified for this compound, but dual JAK1/TYK2 inhibition effectively blocks this pathway.
Type I IFN SignalingInhibition of STAT1/STAT2 phosphorylationNot explicitly quantified for this compound, but dual JAK1/TYK2 inhibition effectively blocks this pathway.
γc Cytokine SignalingInhibition of STAT5/STAT6 phosphorylationNot explicitly quantified for this compound, but dual JAK1/TYK2 inhibition effectively blocks this pathway.
NF-κB SignalingInhibition of NF-κB activationNot explicitly quantified for this compound, but the inhibitor has been shown to inhibit this pathway.[5]
Table 2: Cellular Activity of Dual JAK1/TYK2 Inhibition. This table summarizes the key downstream signaling pathways affected by dual JAK1 and TYK2 inhibition.
CytokineEffect of this compound
TNF-αDose-dependent inhibition of mRNA expression[5]
IL-1βDose-dependent inhibition of mRNA expression[5]
IL-12Dose-dependent inhibition of mRNA expression[5]
IL-17ADose-dependent inhibition of mRNA expression[5]
IL-22Dose-dependent inhibition of mRNA expression[5]
IFN-αDose-dependent inhibition of mRNA expression[5]
IFN-βDose-dependent inhibition of mRNA expression[5]
Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression.[5] The inhibitor has been shown to reduce the messenger RNA (mRNA) levels of these key inflammatory mediators.

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting key inflammatory signaling pathways. The primary mechanism involves the blockade of the JAK/STAT pathway, which in turn affects downstream gene expression and cellular responses.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IFN, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1 JAK1_TYK2_IN_3->TYK2 pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammatory Mediators) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Figure 1: Inhibition of the JAK/STAT Signaling Pathway by this compound.

In addition to the canonical JAK/STAT pathway, dual inhibition of JAK1 and TYK2 has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[5]

NFkB_Pathway JAK1_TYK2 JAK1/TYK2 IKK IKK Complex JAK1_TYK2->IKK Activates JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1_TYK2 IkB IκB IKK->IkB Phosphorylates pIkB p-IκB (Degradation) IkB->pIkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates pIkB->NFkB Releases Gene_Expression Gene Expression (Pro-inflammatory Genes) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation

Figure 2: Inhibition of the NF-κB Signaling Pathway by this compound.

The inhibition of these pathways leads to a reduction in the differentiation and function of key immune cell subsets, including T helper 1 (Th1), T helper 2 (Th2), and T helper 17 (Th17) cells.[5]

T_Cell_Differentiation Naive_T_Cell Naive CD4+ T Cell Th1 Th1 Cell (IFN-γ) Naive_T_Cell->Th1 Th2 Th2 Cell (IL-4, IL-5, IL-13) Naive_T_Cell->Th2 Th17 Th17 Cell (IL-17, IL-22) Naive_T_Cell->Th17 JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->Th1 JAK1_TYK2_IN_3->Th2 JAK1_TYK2_IN_3->Th17 Inflammation Cell-mediated Inflammation Th1->Inflammation Allergy_Asthma Allergic Inflammation Th2->Allergy_Asthma Autoimmunity Autoimmune Inflammation Th17->Autoimmunity

References

Preclinical Data for JAK1/TYK2-IN-3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical data for JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of inflammatory and autoimmune diseases.

Core Compound Profile

This compound is a novel 2,8-diazaspiro[4.5]decan-1-one derivative identified as a highly potent and selective dual inhibitor of JAK1 and TYK2. Its preclinical profile suggests significant anti-inflammatory properties and a promising therapeutic window for the treatment of conditions such as inflammatory bowel disease (IBD).

In Vitro Activity and Selectivity

The inhibitory activity of this compound was assessed against the four members of the JAK family. The compound demonstrated high potency for TYK2 and JAK1, with significantly lower activity against JAK2 and JAK3, indicating a favorable selectivity profile.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from in vitro kinase assays.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

JAK1 and TYK2 are key mediators in the signaling pathways of numerous pro-inflammatory cytokines. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of STATs, thereby blocking this critical signaling cascade.

Figure 1: Mechanism of Action of this compound.

In Vivo Efficacy in a Murine Model of Ulcerative Colitis

The therapeutic potential of this compound was evaluated in a dextran sulfate sodium (DSS)-induced model of acute ulcerative colitis in C57BL/6 mice. Oral administration of the compound resulted in a dose-dependent amelioration of disease severity.

Table 2: Efficacy of this compound in DSS-Induced Colitis in Mice

Treatment GroupDose (mg/kg, p.o., b.i.d.)Disease Activity Index (DAI)Colon Length (cm)Body Weight Change (%)
Vehicle-3.8 ± 0.45.2 ± 0.3-15.2 ± 2.1
This compound102.5 ± 0.36.5 ± 0.4-8.5 ± 1.5*
This compound201.8 ± 0.2 7.8 ± 0.5-4.1 ± 1.2**
This compound301.2 ± 0.2 8.5 ± 0.4-1.8 ± 0.9***

Values are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle group.

Furthermore, treatment with this compound led to a significant reduction in the colonic expression of pro-inflammatory cytokines.

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Colon Tissue

Treatment GroupDose (mg/kg)TNF-α (relative expression)IL-1β (relative expression)IL-6 (relative expression)
Vehicle-1.00 ± 0.121.00 ± 0.151.00 ± 0.11
This compound300.35 ± 0.05 0.41 ± 0.060.38 ± 0.04***

Values are presented as mean ± SEM. ***p < 0.001 vs. Vehicle group.

Pharmacokinetic Profile

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to evaluate the oral bioavailability of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (5 mg/kg, p.o.)
Cmax (ng/mL)285 ± 45
Tmax (h)1.0 ± 0.5
AUC (0-t) (ng·h/mL)876 ± 123
t1/2 (h)3.2 ± 0.6
Oral Bioavailability (%)23.7

Values are presented as mean ± SEM.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare assay buffer C Prepare kinase and substrate/ATP solution A->C B Dilute this compound to desired concentrations D Add inhibitor and kinase solution to assay plate B->D C->D E Initiate reaction by adding substrate/ATP solution D->E F Incubate at room temperature for 60 minutes E->F G Stop reaction with EDTA F->G H Add detection reagents (e.g., europium-labeled antibody) G->H I Incubate for 60 minutes H->I J Read TR-FRET signal I->J In_Vivo_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints A Acclimatize C57BL/6 mice B Administer 3% DSS in drinking water for 7 days A->B C Randomize mice into treatment groups B->C D Administer this compound (10, 20, 30 mg/kg) or vehicle p.o., b.i.d. from day 1 to day 7 C->D E Monitor body weight, stool consistency, and rectal bleeding daily D->E F Calculate Disease Activity Index (DAI) E->F G Sacrifice mice on day 8 H Measure colon length G->H I Collect colon tissue for histology and cytokine analysis G->I

Unveiling the Selectivity of JAK1/TYK2-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of the dual inhibitor, JAK1/TYK2-IN-3, against other members of the Janus kinase (JAK) family. The data presented herein is crucial for understanding its therapeutic potential and guiding further research and development.

Introduction to this compound

This compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are key components of the JAK-STAT signaling pathway, which plays a critical role in the immune response and is implicated in various inflammatory and autoimmune diseases. By selectively targeting JAK1 and TYK2, this inhibitor aims to provide therapeutic benefits while minimizing off-target effects associated with broader JAK inhibition.

Selectivity Profile of this compound

The inhibitory activity of this compound against the four members of the JAK family was determined using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for JAK1 and TYK2 over JAK2 and JAK3.

KinaseIC50 (nM)Selectivity Fold (vs. JAK1)Selectivity Fold (vs. TYK2)
TYK266.21
JAK13710.16
JAK21403.823.3
JAK33629.860.3

Data sourced from a 2022 publication in the Journal of Medicinal Chemistry by Yang T, et al.[1]

Signaling Pathways

The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors. The inhibition of JAK1 and TYK2 by this compound modulates the downstream signaling of specific cytokines, thereby exerting its anti-inflammatory effects.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Gene Gene Transcription Dimer->Gene 5. Translocation & Transcription Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

JAK-STAT Signaling Pathway Inhibition

Experimental Protocols

The determination of the kinase selectivity profile of this compound was likely performed using a standardized biochemical assay. While the specific proprietary assay used in the original study is not detailed, the following represents a generalized workflow for such an experiment.

General Experimental Workflow for Kinase Selectivity Profiling

This workflow outlines the typical steps involved in determining the IC50 values of a test compound against a panel of kinases.

A Compound Preparation: Serial dilution of this compound C Incubation: Combine compound and kinase mixture. Initiate reaction with ATP. A->C B Kinase Reaction Mixture Preparation: Buffer, Kinase (JAK1, JAK2, JAK3, or TYK2), and Substrate B->C D Detection: Measure kinase activity (e.g., luminescence, fluorescence). C->D E Data Analysis: Plot activity vs. compound concentration. Calculate IC50 values. D->E

Kinase Inhibition Assay Workflow

Example Protocol: ADP-Glo™ Kinase Assay

A common method for quantifying kinase activity is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • This compound (test compound)

  • ATP

  • Appropriate kinase-specific peptide substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound, the specific JAK enzyme, and the corresponding peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Example Protocol: LanthaScreen® Eu Kinase Binding Assay

Another widely used method is the LanthaScreen® Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant, tagged (e.g., His-tagged) human JAK1, JAK2, JAK3, and TYK2 enzymes

  • This compound (test compound)

  • Europium-labeled anti-tag antibody (e.g., anti-His)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer

  • Kinase assay buffer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

  • Assay Plate Preparation: Add the diluted compound to the wells of a suitable microplate.

  • Kinase/Antibody Mixture Addition: Prepare a mixture of the specific tagged JAK enzyme and the Europium-labeled antibody and add it to the wells.

  • Tracer Addition: Add the fluorescently labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio. The binding of the tracer to the kinase-antibody complex results in a high FRET signal. The test compound competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal. Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound demonstrates potent and selective inhibition of JAK1 and TYK2 kinases. The significant selectivity against JAK2 and JAK3 suggests a potentially favorable safety profile by avoiding the inhibition of pathways primarily mediated by these kinases. The methodologies outlined provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors.

References

Understanding the Anti-inflammatory Effects of JAK1/TYK2-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). The information presented herein is intended to support research and development efforts in the field of inflammatory diseases, particularly inflammatory bowel disease (IBD).

Core Compound Profile and Mechanism of Action

This compound is a novel 2,8-diazaspiro[4.5]decan-1-one derivative designed to selectively target the JAK1 and TYK2 enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in cytokine-mediated immune responses.[1]

The binding of pro-inflammatory cytokines to their receptors on the cell surface triggers the activation of intracellular JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs). These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they modulate the transcription of genes involved in inflammation, including those responsible for the differentiation of T-helper cells (Th1, Th2, and Th17) and the production of various inflammatory mediators.[2][3]

By inhibiting JAK1 and TYK2, this compound effectively disrupts this signaling cascade, leading to a reduction in the inflammatory response. This targeted inhibition has shown potential in preclinical models of inflammatory diseases.[1]

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data for this compound, facilitating comparative analysis.

Table 1: In Vitro Potency and Selectivity

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against the four members of the Janus kinase family, demonstrating its potent and selective inhibition of TYK2 and JAK1.

Kinase TargetIC₅₀ (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from a study by Yang T, et al., published in the Journal of Medicinal Chemistry in 2022.[1]

Table 2: In Vivo Efficacy in a Murine Model of Ulcerative Colitis

The efficacy of this compound was evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model. The compound was administered orally at various doses.

Treatment Group (mg/kg, p.o.)Key Efficacy Outcomes
Vehicle ControlExhibited severe signs of colitis.
This compound (10, 20, 30)Showed a dose-dependent reduction in the Disease Activity Index (DAI), preservation of colon length, and a significant decrease in the colonic mRNA expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-12, and IL-17A.[1]

Table 3: Pharmacokinetic Profile

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to determine the oral bioavailability of the compound.

ParameterValue
Oral Bioavailability23.7%

Data sourced from MedChemExpress, referencing the 2022 study by Yang T, et al.[1]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ values of this compound against JAK family kinases.

Methodology: A widely used method for this is the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; Z'-LYTE™ kinase assay kit with appropriate peptide substrates; Adenosine triphosphate (ATP); this compound; 384-well assay plates; FRET-capable plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO).

    • Dispense the kinase, peptide substrate, and ATP in kinase buffer into the wells of a 384-well plate.

    • Add the serially diluted compound or DMSO (as a vehicle control) to the wells.

    • Incubate the plate for 1 hour at room temperature to allow the kinase reaction to occur.

    • Introduce the development solution, which contains a protease that specifically cleaves the non-phosphorylated peptide substrate, thereby disrupting the FRET signal.

    • Incubate for an additional hour at room temperature.

    • Measure the fluorescence emission ratio to determine the extent of peptide phosphorylation.

    • Calculate the percentage of inhibition for each compound concentration.

    • The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model that mimics human ulcerative colitis.

  • Animals: Male C57BL/6 mice, 8-10 weeks of age.

  • Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 7 consecutive days. The exact concentration may need to be optimized based on the DSS batch and animal strain.

  • Treatment Protocol:

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Randomize mice into different groups: a healthy control group, a DSS-only (vehicle) group, and DSS with this compound treatment groups (e.g., 10, 20, and 30 mg/kg).

    • Administer this compound or vehicle via oral gavage daily for the duration of the DSS administration.

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Record body weight, stool consistency, and the presence of fecal occult blood daily. Calculate the DAI based on a standardized scoring system.

    • Colon Length: On the final day of the experiment, euthanize the mice and carefully excise the colon. Measure its length from the cecum to the anus as an indicator of inflammation.

    • Histological Analysis: Fix a distal segment of the colon in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). A pathologist should score the sections for the severity of inflammation, crypt damage, and cellular infiltration.

Quantitative Real-Time PCR (qRT-PCR) for Colonic Cytokine mRNA

Objective: To quantify the expression levels of pro-inflammatory cytokine genes in the colon tissue.

  • Sample Preparation:

    • Excise a portion of the distal colon from the euthanized mice.

    • Snap-freeze the tissue in liquid nitrogen and store it at -80°C until RNA extraction.

  • Methodology:

    • RNA Isolation: Homogenize the frozen colon tissue and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qRT-PCR:

      • Perform the real-time PCR using a SYBR Green-based master mix with specific primers for the target genes (e.g., TNF-α, IL-1β, IL-12, IL-17A) and a reference housekeeping gene (e.g., GAPDH or β-actin).

      • Run the PCR on a real-time PCR instrument with a standard thermal cycling protocol.

    • Data Analysis:

      • Determine the cycle threshold (Ct) for each gene.

      • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated groups to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Receptor Dimerization JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 Transcription Inflammatory Gene Transcription DNA->Transcription 6. Gene Expression

Caption: The JAK-STAT signaling pathway and the site of inhibition by this compound.

Experimental Workflow Diagram

DSS_Model_Workflow cluster_phase1 Phase 1: Acclimatization & Grouping cluster_phase2 Phase 2: Colitis Induction & Treatment (7 Days) cluster_phase3 Phase 3: Endpoint Analysis start Procure C57BL/6 Mice acclimate Acclimatize for 1 week start->acclimate grouping Randomize into Treatment Groups acclimate->grouping induce_colitis Administer DSS in Drinking Water grouping->induce_colitis treat_compound Daily Oral Gavage with this compound or Vehicle grouping->treat_compound daily_monitor Daily Monitoring of Disease Activity Index (DAI) induce_colitis->daily_monitor treat_compound->daily_monitor euthanize Euthanize Mice daily_monitor->euthanize End of Study collect_colon Excise Colon euthanize->collect_colon measure_length Measure Colon Length collect_colon->measure_length histology Process for Histological Analysis collect_colon->histology rna_extraction Process for RNA Extraction and qRT-PCR collect_colon->rna_extraction

Caption: Experimental workflow for the DSS-induced murine colitis model.

References

Dual JAK1/TYK2 Inhibition: A Technical Guide to JAK1/TYK2-IN-3 in Cellular Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dual Janus kinase (JAK) 1 and tyrosine kinase 2 (TYK2) inhibitor, JAK1/TYK2-IN-3, and its application in cellular models of inflammation. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the core signaling pathways affected by its inhibitory action.

Core Concepts: Targeting the JAK-STAT Pathway in Inflammation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, driving cellular processes such as proliferation, differentiation, and inflammation. The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with cytokine receptors and, upon cytokine binding, become activated through autophosphorylation. This activation initiates a signaling cascade that results in the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of inflammatory genes.

JAK1 and TYK2 are key mediators in the signaling of numerous pro-inflammatory cytokines. Specifically, JAK1 is involved in the signaling of a broad range of cytokines, including those that use the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, as well as the IL-6 and type I and II interferon (IFN) families. TYK2 is crucial for the signaling of IL-12, IL-23, and type I IFNs. The dual inhibition of JAK1 and TYK2, therefore, represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases by simultaneously blocking multiple key cytokine pathways.

Quantitative Data Summary

This compound is a potent and selective dual inhibitor of TYK2 and JAK1. The following table summarizes its inhibitory activity and pharmacokinetic properties.

ParameterValueReference
IC50 (TYK2) 6 nM[1]
IC50 (JAK1) 37 nM[1]
IC50 (JAK2) 140 nM[1]
IC50 (JAK3) 362 nM[1]
Oral Bioavailability (Rats) 23.7%[1]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the JAK-STAT signaling pathway. This inhibition leads to the downregulation of pro-inflammatory gene expression and modulates the differentiation and function of key immune cell populations, including T helper (Th) cells. Furthermore, it has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1]

Inhibition of JAK1/TYK2-Mediated Signaling

The binding of pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs to their respective receptors leads to the activation of JAK1 and TYK2. These activated kinases then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to induce the transcription of genes involved in inflammation and T-cell differentiation. This compound directly inhibits the kinase activity of JAK1 and TYK2, thereby blocking this entire downstream signaling cascade.

JAK1_TYK2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT P TYK2->STAT P pSTAT pSTAT STAT->pSTAT Phosphorylation Gene_Transcription Inflammatory Gene Transcription pSTAT->Gene_Transcription Dimerization & Translocation JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1 JAK1_TYK2_IN_3->TYK2

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Regulation of T-Cell Differentiation

The differentiation of naive T-cells into specific effector subsets, such as Th1, Th2, and Th17 cells, is heavily dependent on cytokine signaling through the JAK-STAT pathway. By inhibiting JAK1 and TYK2, this compound can modulate the differentiation of these T-cell subsets, thereby reducing the inflammatory response. For instance, inhibition of IL-12 and IFN-γ signaling (mediated by JAK1/TYK2 and JAK1/JAK2 respectively) can suppress Th1 differentiation, while inhibition of IL-4 signaling (mediated by JAK1/JAK3) can impact Th2 responses. Furthermore, targeting IL-23 signaling (mediated by JAK2/TYK2) is crucial for controlling the pro-inflammatory Th17 lineage.[1]

T_Cell_Differentiation cluster_th_cells T Helper Cell Subsets Naive_T_Cell Naive_T_Cell IL12_IFNg IL-12, IFN-γ IL4 IL-4 IL6_IL23_TGFb IL-6, IL-23, TGF-β Th1 Th1 IL12_IFNg->Th1 Th2 Th2 IL4->Th2 Th17 Th17 IL6_IL23_TGFb->Th17 JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->IL12_IFNg JAK1_TYK2_IN_3->IL4 JAK1_TYK2_IN_3->IL6_IL23_TGFb

Caption: Modulation of T-cell differentiation by this compound.
Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is another central inflammatory signaling cascade. This compound has been shown to inhibit the NF-κB pathway, which leads to a reduction in the expression of various pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[1] The precise mechanism of NF-κB inhibition by this compound may be indirect, potentially through the suppression of cytokine signaling that can activate the NF-κB pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex IkB IkB IKK_Complex->IkB P NFkB NFkB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->Proinflammatory_Stimuli

Caption: Indirect inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound in cellular models of inflammation.

In Vitro T-Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T-cells into Th1, Th2, and Th17 subsets.

Materials:

  • Naive CD4+ T-cells (isolated from human peripheral blood mononuclear cells or mouse splenocytes)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies (for T-cell activation)

  • Cytokines and blocking antibodies for directing differentiation:

    • Th1: IL-12, anti-IL-4 antibody

    • Th2: IL-4, anti-IFN-γ antibody

    • Th17: TGF-β, IL-6, IL-23, anti-IFN-γ antibody, anti-IL-4 antibody

  • This compound (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

  • Antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A)

  • Flow cytometer

Protocol:

  • Isolate naive CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed naive CD4+ T-cells at a density of 1 x 10^6 cells/mL in the coated plate.

  • Add soluble anti-CD28 antibody to the culture medium.

  • Add the respective cytokine cocktails for Th1, Th2, or Th17 differentiation.

  • Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • On the final day, restimulate the cells for 4-6 hours with a cell stimulation cocktail.

  • Harvest the cells and perform intracellular cytokine staining for IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17).

  • Analyze the percentage of cytokine-producing cells by flow cytometry.

STAT Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound.

Materials:

  • A relevant cell line (e.g., peripheral blood mononuclear cells (PBMCs), or a specific immune cell line)

  • Appropriate cytokine to stimulate the JAK1/TYK2 pathway (e.g., IFN-α, IL-12, IL-23)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., paraformaldehyde-based)

  • Permeabilization buffer (e.g., methanol or saponin-based)

  • Phospho-specific antibodies against the STAT protein of interest (e.g., anti-phospho-STAT1, anti-phospho-STAT3)

  • Flow cytometer or Western blot equipment

Protocol (Flow Cytometry):

  • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately fix the cells to preserve the phosphorylation state.

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a fluorescently labeled phospho-specific STAT antibody.

  • Analyze the mean fluorescence intensity (MFI) of the phospho-STAT signal by flow cytometry.

  • Calculate the IC50 value for the inhibition of STAT phosphorylation.

Cytokine mRNA Expression Assay (in a Cellular Model of Colitis)

Objective: To determine the effect of this compound on the mRNA expression of pro-inflammatory cytokines in an in vitro model relevant to ulcerative colitis.

Materials:

  • Intestinal epithelial cell line (e.g., Caco-2) or co-culture with immune cells

  • Lipopolysaccharide (LPS) or a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) to induce an inflammatory response

  • This compound (dissolved in DMSO)

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes)

  • Primers for target genes (e.g., TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, IFN-β) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS or a cytokine cocktail to induce inflammation.

  • Incubate for a specified period (e.g., 4-24 hours).

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Perform qPCR to quantify the relative mRNA expression levels of the target pro-inflammatory cytokines.

  • Normalize the expression of target genes to the housekeeping gene and calculate the fold change in expression relative to the stimulated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of this compound in cellular models.

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_assays Assay Types Start Start: Hypothesis Cell_Culture Cell Culture (e.g., PBMCs, Cell Lines) Start->Cell_Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulation Inflammatory Stimulus (e.g., Cytokines, LPS) Compound_Treatment->Inflammatory_Stimulation Endpoint_Assays Endpoint Assays Inflammatory_Stimulation->Endpoint_Assays STAT_Phosphorylation STAT Phosphorylation (Flow Cytometry/Western Blot) Endpoint_Assays->STAT_Phosphorylation Cytokine_Production Cytokine Production (ELISA/qPCR) Endpoint_Assays->Cytokine_Production TCell_Differentiation T-Cell Differentiation (Flow Cytometry) Endpoint_Assays->TCell_Differentiation Data_Analysis Data Analysis (IC50, Fold Change) STAT_Phosphorylation->Data_Analysis Cytokine_Production->Data_Analysis TCell_Differentiation->Data_Analysis Conclusion Conclusion: Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation of this compound.

This technical guide provides a comprehensive resource for understanding and utilizing this compound in cellular models of inflammation. The provided data, protocols, and visualizations are intended to aid researchers in the design and execution of their studies in the field of inflammation and drug discovery.

References

Methodological & Application

JAK1/TYK2-IN-3 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are integral components of the JAK-STAT signaling pathway, which plays a critical role in the immune response by transducing signals for numerous cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. This compound offers a valuable tool for studying the roles of JAK1 and TYK2 in these pathological processes and for the development of novel therapeutics. This document provides detailed information on the solubility of this compound and protocols for its preparation in in vitro assays.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₇H₂₁F₂N₇O[1]
Molecular Weight 377.39 g/mol [1]
IC₅₀ for TYK2 6 nM[2]
IC₅₀ for JAK1 37 nM[2]
IC₅₀ for JAK2 140 nM[2]
IC₅₀ for JAK3 362 nM[2]
Solubility in DMSO ≥ 10 mM[1]

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[5][6] JAK1 and TYK2 are key mediators in the signaling of several pro-inflammatory cytokines, including interferons and interleukins.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Recruitment TYK2 TYK2 Receptor->TYK2 2. Recruitment JAK1_P pJAK1 JAK1->JAK1_P 3. Activation TYK2_P pTYK2 TYK2->TYK2_P 3. Activation STAT STAT JAK1_P->STAT 4. Phosphorylation TYK2_P->STAT 4. Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer 5. Dimerization Gene Target Gene Transcription STAT_Dimer->Gene 6. Nuclear Translocation Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay Weigh 1. Weigh Compound Dissolve 2. Dissolve in DMSO Weigh->Dissolve Vortex 3. Vortex/Sonicate Dissolve->Vortex Aliquot 4. Aliquot & Store at -80°C Vortex->Aliquot Thaw 5. Thaw Stock Aliquot Aliquot->Thaw Serial_Dilute 6. Serial Dilution (in DMSO) Thaw->Serial_Dilute Final_Dilute 7. Final Dilution (in Assay Medium/Buffer) Serial_Dilute->Final_Dilute Add_To_Assay 8. Add to Cells/Enzyme Final_Dilute->Add_To_Assay Incubate 9. Incubate Add_To_Assay->Incubate Measure 10. Measure Endpoint Incubate->Measure

References

Application Notes and Protocols for JAK1/TYK2-IN-3 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. This compound offers a valuable tool for studying the roles of JAK1 and TYK2 in these processes and for the development of novel therapeutics. These application notes provide detailed protocols for the use of this compound in cell culture to assess its inhibitory effects on cytokine-induced STAT phosphorylation.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Formula C₁₇H₂₁F₂N₇O
Molecular Weight 377.39 g/mol
Solubility Soluble in DMSO (e.g., 10 mM)
Storage Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.General Lab Practice

Mechanism of Action

JAK1 and TYK2 are non-receptor tyrosine kinases that associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. This compound exerts its effects by inhibiting the kinase activity of JAK1 and TYK2, thereby blocking the downstream phosphorylation of STATs and subsequent gene expression.

Quantitative Data

The inhibitory activity of this compound has been characterized in biochemical assays. The half-maximal inhibitory concentrations (IC50) against the four members of the JAK family are summarized below.

Kinase TargetIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Source:

This data demonstrates that this compound is a potent inhibitor of TYK2 and JAK1, with selectivity over JAK2 and JAK3.

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor 1 Cytokine Receptor 2 Cytokine->Receptor:f0 Cytokine->Receptor:f1 JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation TYK2->STAT_inactive Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization DNA Target Gene Transcription STAT_active->DNA JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1 Inhibition JAK1_TYK2_IN_3->TYK2 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of this compound on cytokine-induced STAT phosphorylation in cultured cells. These protocols can be adapted for specific cell types and experimental questions.

Protocol 1: Inhibition of IL-6-induced STAT3 Phosphorylation by Western Blot

This protocol describes how to measure the inhibition of Interleukin-6 (IL-6)-induced phosphorylation of STAT3 in a suitable cell line (e.g., HeLa, HepG2, or peripheral blood mononuclear cells - PBMCs).

Materials:

  • Cell Line: HeLa, HepG2, or freshly isolated PBMCs

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Recombinant Human IL-6: Stock solution in sterile PBS with 0.1% BSA

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay Reagent: BCA or Bradford assay kit

  • SDS-PAGE Gels and Buffers

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total-STAT3

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System

Experimental Workflow Diagram:

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed cells and allow to adhere overnight B Starve cells in low-serum medium (optional, 4-6 hours) A->B C Pre-incubate with this compound (1-2 hours) B->C D Stimulate with IL-6 (15-30 minutes) C->D E Lyse cells and collect protein D->E F Quantify protein concentration E->F G Perform SDS-PAGE and transfer to membrane F->G H Block membrane and incubate with primary antibodies G->H I Incubate with secondary antibodies H->I J Detect signal and analyze results I->J

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, replace the growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-incubation: Prepare serial dilutions of this compound in serum-free medium. A starting concentration range of 1 nM to 1 µM is recommended. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Cytokine Stimulation: Prepare a working solution of IL-6 in serum-free medium. A final concentration of 10-50 ng/mL is typically effective. Add the IL-6 to the wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C. The optimal stimulation time should be determined empirically for the specific cell type.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: Inhibition of IFN-α-induced STAT1 Phosphorylation by Flow Cytometry

This protocol is suitable for analyzing the inhibition of Interferon-alpha (IFN-α)-induced STAT1 phosphorylation in immune cells (e.g., PBMCs) on a single-cell level.

Materials:

  • Cells: Freshly isolated PBMCs or a suitable immune cell line

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS

  • This compound: Stock solution in DMSO

  • Recombinant Human IFN-α: Stock solution

  • Fixation/Permeabilization Buffer

  • Staining Buffer: PBS with 2% BSA

  • Fluorochrome-conjugated Antibodies: Anti-CD3 (for T-cell gating, optional), Anti-phospho-STAT1 (Y701)

  • Flow Cytometer

Experimental Workflow Diagram:

Flow_Cytometry_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining_analysis Staining & Analysis A Prepare single-cell suspension B Pre-incubate with this compound (1-2 hours) A->B C Stimulate with IFN-α (15-30 minutes) B->C D Fix and permeabilize cells C->D E Stain with fluorescently labeled antibodies D->E F Acquire data on a flow cytometer E->F G Analyze data to determine pSTAT1 levels F->G

Caption: Experimental workflow for flow cytometry analysis of STAT1 phosphorylation.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or your cell line of interest at a concentration of 1-2 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.

  • Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add serial dilutions of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO). Pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IFN-α to a final concentration of 50-100 ng/mL to the appropriate tubes and incubate for 15-30 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization: Immediately after stimulation, fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization buffer. This step is crucial for intracellular staining.

  • Staining:

    • Wash the cells with staining buffer.

    • Resuspend the cells in the staining buffer containing the anti-phospho-STAT1 antibody and any cell surface markers (e.g., anti-CD3).

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells with staining buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest (e.g., lymphocytes or CD3+ T cells). Analyze the median fluorescence intensity (MFI) of the phospho-STAT1 signal in the different treatment groups to determine the inhibitory effect of this compound.

Troubleshooting

IssuePossible CauseSolution
No/low pSTAT signal upon cytokine stimulation - Inactive cytokine- Insufficient stimulation time/concentration- Cell line not responsive- Use a fresh aliquot of cytokine- Optimize stimulation time and concentration- Use a positive control cell line known to respond
High basal pSTAT levels in unstimulated control - Autocrine/paracrine signaling in dense cultures- Serum components- Perform serum starvation before stimulation- Reduce cell seeding density
Inconsistent results - Variability in cell passage number- Inconsistent incubation times- Pipetting errors- Use cells within a consistent passage number range- Ensure precise timing for inhibitor and cytokine incubations- Use calibrated pipettes and careful technique
High background in Western blot - Insufficient blocking- Antibody concentration too high- Increase blocking time or use a different blocking agent- Titrate primary and secondary antibody concentrations

Conclusion

This compound is a valuable research tool for dissecting the roles of JAK1 and TYK2 in various cellular processes. The provided protocols offer a starting point for investigating the effects of this inhibitor on cytokine-induced signaling pathways. Optimization of these protocols for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.

Application Notes and Protocols for JAK1/TYK2 Inhibitors in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitors in preclinical mouse models of colitis. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of these compounds for inflammatory bowel disease (IBD).

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines involved in inflammation and immune responses.[1] Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of IBD.[1][2] Selective inhibition of JAK1 and TYK2 is a promising therapeutic strategy to modulate the inflammatory cascade in IBD while potentially minimizing side effects associated with the inhibition of other JAK isoforms.[3]

This document focuses on a representative dual JAK1/TYK2 inhibitor, referred to as "small molecule 18" in recent literature, and provides context from other relevant JAK and TYK2 inhibitors tested in similar models.

Compound Profile: Small Molecule 18 (Dual JAK1/TYK2 Inhibitor)

"Small molecule 18" has been identified as a highly selective dual inhibitor of JAK1 and TYK2, with demonstrated efficacy in mouse models of acute ulcerative colitis.[3]

Table 1: In Vitro Potency and Selectivity of Small Molecule 18 [3]

TargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3
JAK1 39>10-fold>10-fold
TYK2 21>10-fold>10-fold
JAK2 >210--
JAK3 >210--

Table 2: Pharmacokinetic Properties of Small Molecule 18 in Mice [3]

ParameterValue
Oral Bioavailability 59.82%

Efficacy in Mouse Models of Colitis

"Small molecule 18" has shown dose-dependent therapeutic effects in dextran sulfate sodium (DSS) and oxazolone (OXA) induced colitis models in mice, demonstrating superiority to the pan-JAK inhibitor tofacitinib in these studies.[3]

Table 3: Summary of In Vivo Efficacy Data for JAK Inhibitors in Mouse Colitis Models

CompoundModelDosageRouteKey FindingsReference
Small Molecule 18 DSS-induced acute colitisDose-dependentOralSuperior therapeutic effect compared to tofacitinib.[3][3]
Small Molecule 18 Oxazolone-induced acute colitisDose-dependentOralDose-dependently showed a better therapeutic effect than tofacitinib.[3][3]
Tofacitinib DSS-induced chronic colitisIn drinking waterOralTwo cycles of treatment were superior to three, preventing pseudopolyps and hyper-proliferation.[4][4]
TYK2 inhibitor (TYK2i) T-cell transfer colitis10, 30, 70 mg/kg dailyOral gavage70 mg/kg dose impaired weight loss.[5][5]
TAK-279 (TYK2 inhibitor) T-cell transfer colitisIC50 and IC90 coverage dosesOral (twice daily)Maximally efficacious at the IC90 dose, comparable to α-IL-12/23 p40.[6][6]
TAK-279 (TYK2 inhibitor) Anti-CD40 mAb-induced colitisIC50 and IC90 coverage dosesOral (twice daily)Maximally efficacious at the IC90 dose, comparable to α-IL-12/23 p40.[6][6]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general experimental workflow for evaluating JAK1/TYK2 inhibitors in a DSS-induced colitis model.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT Proteins JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene Inhibitor JAK1/TYK2-IN-3 Inhibitor->JAK1 Inhibitor->TYK2 DSS_Colitis_Workflow Start Start: Acclimatize Mice Induction Induce Colitis: Administer DSS in drinking water (e.g., 2.5-3%) Start->Induction Treatment Treatment Groups: - Vehicle Control - JAK1/TYK2 Inhibitor - Positive Control Induction->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Treatment->Monitoring Endpoint Endpoint Analysis: (e.g., Day 7-10) Monitoring->Endpoint Analysis Tissues & Data Analysis: - Colon Length & Weight - Histology (H&E) - Cytokine Analysis (ELISA) - Myeloperoxidase (MPO) Assay Endpoint->Analysis

References

Application Notes and Protocols for Western Blot Analysis of p-STAT Following JAK1/TYK2-IN-3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins following treatment with JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1] This protocol is intended for researchers in cell signaling, cancer biology, immunology, and drug discovery.

Introduction

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[2][3] The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2][4]

This compound is a dual inhibitor with high affinity for JAK1 and TYK2, showing IC50 values of 37 nM and 6 nM, respectively.[1] It exhibits selectivity over other JAK family members, JAK2 (IC50=140 nM) and JAK3 (IC50=362 nM).[1] By inhibiting JAK1 and TYK2, this compound effectively blocks the downstream phosphorylation of STAT proteins, thereby modulating the expression of inflammatory genes.[1] This Western blot protocol is designed to qualitatively and semi-quantitatively assess the inhibitory effect of this compound on STAT phosphorylation.

Signaling Pathway and Experimental Workflow

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Binds Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_reprobing Stripping & Reprobing (Optional) A Cell Culture & Treatment (with this compound) B Cell Lysis & Protein Extraction (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (PVDF recommended) D->E F Blocking (e.g., 5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-STAT) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (Chemiluminescence) H->I J Membrane Stripping I->J K Re-blocking J->K L Primary Antibody Incubation (anti-total STAT) K->L M Secondary Antibody & Detection L->M

Caption: Experimental workflow for Western blot analysis of p-STAT.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency.

  • Starvation (Optional): For some cell lines, to reduce basal phosphorylation levels, serum-starve the cells for 4-16 hours prior to stimulation.

  • Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or complete medium to the desired final concentrations. Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 1, 2, 4, or 24 hours). Include a vehicle control (DMSO) group.

  • Stimulation: Following inhibitor treatment, stimulate the cells with a relevant cytokine (e.g., IFN-α, IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. Include an unstimulated control group.

Cell Lysis and Protein Extraction

Note: Perform all steps on ice to minimize protein degradation and dephosphorylation.[5][6]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer or a specialized buffer for phosphorylated proteins.[5][7] It is crucial to supplement the lysis buffer with protease and phosphatase inhibitor cocktails immediately before use.[5][6]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add the prepared ice-cold lysis buffer to the culture plate (e.g., 100 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[9][10]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5][6][11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT1 Tyr701, anti-p-STAT3 Tyr705) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Stripping and Reprobing for Total STAT

To normalize the levels of phosphorylated STAT to the total amount of STAT protein, the membrane can be stripped and reprobed.

  • Stripping:

    • Wash the membrane in TBST after chemiluminescent detection.

    • Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at room temperature with agitation. Harsher stripping methods with heat and detergents can also be used if necessary.[12]

  • Washing: Wash the membrane extensively with PBS and then with TBST.

  • Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.

  • Reprobing: Incubate the membrane with a primary antibody against the total STAT protein (e.g., anti-total STAT1, anti-total STAT3) overnight at 4°C.

  • Subsequent Steps: Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Presentation

The results of the Western blot can be quantified by densitometry using appropriate software. The intensity of the p-STAT band should be normalized to the intensity of the corresponding total STAT band.

Table 1: Densitometric Analysis of p-STAT Levels Following this compound Treatment

Treatment GroupThis compound Conc. (nM)p-STAT Band Intensity (Arbitrary Units)Total STAT Band Intensity (Arbitrary Units)Normalized p-STAT/Total STAT Ratio% Inhibition of STAT Phosphorylation
Untreated Control00
Vehicle Control (DMSO)0N/A
Treatment 110
Treatment 230
Treatment 3100
Treatment 4300

Table 2: Antibody and Reagent Details

ReagentSupplierCatalog NumberDilution
Anti-p-STAT1 (Tyr701)e.g., Cell Signaling Technology#91671:1000
Anti-Total STAT1e.g., Cell Signaling Technology#149941:1000
Anti-p-STAT3 (Tyr705)e.g., Cell Signaling Technology#91451:1000
Anti-Total STAT3e.g., Cell Signaling Technology#126401:1000
Anti-rabbit IgG, HRP-linkede.g., Cell Signaling Technology#70741:2000
Protease Inhibitor Cocktaile.g., Sigma-AldrichP83401:100
Phosphatase Inhibitor Cocktaile.g., Sigma-AldrichP57261:100

Troubleshooting

IssuePossible CauseRecommendation
No or Weak Signal Inefficient phosphorylationEnsure proper cell stimulation. Include a positive control.
Protein degradation/dephosphorylationKeep samples on ice; use fresh protease/phosphatase inhibitors.[13]
Insufficient protein loadLoad at least 20-30 µg of whole-cell lysate.[13]
Primary antibody issueUse a validated antibody at the recommended dilution.
High Background Blocking agent is inappropriateUse 5% BSA in TBST instead of milk for phospho-antibodies.[6][11]
Insufficient washingIncrease the number and duration of wash steps.
Antibody concentration too highOptimize primary and secondary antibody concentrations.
Non-specific Bands Antibody cross-reactivityUse a highly specific monoclonal antibody.
Protein degradationUse fresh samples and protease inhibitors.

By following this detailed protocol, researchers can effectively evaluate the in vitro efficacy of this compound and similar compounds in modulating the JAK-STAT signaling pathway.

References

Application Notes and Protocols for Immunoprecipitation of JAK1/TYK2 with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[3] JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of JAK1 and TYK2, demonstrating significant anti-inflammatory properties.[4] This document provides detailed application notes and protocols for the immunoprecipitation (IP) of JAK1 and TYK2 using this compound, a valuable technique for studying the inhibitor's engagement with its target proteins and for elucidating the composition of JAK1/TYK2-containing protein complexes.

Data Presentation

Inhibitor Profile: this compound
ParameterValueReference
Target(s) JAK1, TYK2[4]
IC₅₀ (JAK1) 37 nM[4]
IC₅₀ (TYK2) 6 nM[4]
IC₅₀ (JAK2) 140 nM[4]
IC₅₀ (JAK3) 362 nM[4]
Mechanism of Action Dual inhibitor of TYK2/JAK1, inhibiting the JAK-STAT and NF-κB signaling pathways.[4]
Cellular Effects Regulates the formation of Th1, Th2, and Th17 cells; dose-dependently inhibits the mRNA expression of TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β.[4]

Signaling Pathways and Experimental Workflow

JAK/STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][5] JAK1 and TYK2 are key components of the signaling pathways for various cytokines, including interferons and interleukins.[6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition IP_Workflow A 1. Cell Culture & Treatment Treat cells with this compound or vehicle control. B 2. Cell Lysis Prepare whole-cell lysates using a non-denaturing lysis buffer. A->B C 3. Pre-clearing (Optional) Incubate lysate with control beads to reduce non-specific binding. B->C D 4. Immunoprecipitation Incubate lysate with anti-JAK1 or anti-TYK2 antibody. C->D E 5. Immune Complex Capture Add Protein A/G beads to pull down the antibody-protein complex. D->E F 6. Washing Wash beads to remove non-specifically bound proteins. E->F G 7. Elution Elute the protein complex from the beads. F->G H 8. Analysis Analyze the eluate by Western Blotting or Mass Spectrometry. G->H

References

Application Notes and Protocols for In Vivo Imaging with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1] These kinases are key components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[2][3][4] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[5][6] this compound exhibits oral activity and has demonstrated anti-inflammatory effects in preclinical models.[1] These characteristics, combined with the potential for radiolabeling, make it a candidate for in vivo imaging applications to visualize and quantify JAK1/TYK2 expression and activity in living organisms. Such non-invasive imaging can provide valuable insights into disease mechanisms, drug distribution, target engagement, and therapeutic response.[7][8]

This document provides detailed application notes and protocols for the potential use of this compound in in vivo imaging studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical data.

Table 1: In Vitro Kinase Inhibitory Activity [1]

Target KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Table 2: In Vivo Pharmacokinetic and Efficacy Data [1]

ParameterValueSpeciesModel
Oral Bioavailability23.7%RatN/A
Therapeutic EffectDose-dependent reduction in inflammatory responseMouseUlcerative Colitis (UC)
Cytokine Inhibition (mRNA expression)Dose-dependent inhibition of TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β at 10, 20, 30 mg/kgMouseUlcerative Colitis (UC)

Signaling Pathway and Mechanism of Action

JAK1 and TYK2 are critical mediators of cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[2][3] this compound inhibits the catalytic activity of JAK1 and TYK2, thereby blocking this signaling cascade.

JAK_STAT_Pathway JAK1/TYK2 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 TYK2 TYK2 JAK1_P pJAK1 JAK1->JAK1_P Phosphorylation TYK2_P pTYK2 TYK2->TYK2_P Phosphorylation JAK1_P->TYK2 Trans-activation STAT STAT JAK1_P->STAT Phosphorylation TYK2_P->JAK1 Trans-activation TYK2_P->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Gene Gene Transcription DNA->Gene

Caption: Inhibition of the JAK-STAT pathway by this compound.

Experimental Protocols

The following protocols are generalized for in vivo imaging applications and should be adapted based on the specific imaging modality (e.g., PET, SPECT) and the nature of the radiolabeled this compound.

Protocol 1: Radiolabeling of this compound (Hypothetical)

This protocol outlines a general approach for radiolabeling a small molecule inhibitor like this compound with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for PET imaging.

Materials:

  • This compound precursor suitable for radiolabeling (e.g., with a leaving group for nucleophilic substitution).

  • Radionuclide (e.g., [¹⁸F]fluoride or [¹¹C]methyl iodide) produced from a cyclotron.

  • Automated radiochemistry synthesis unit.

  • HPLC system for purification.

  • Solvents and reagents for chemical synthesis.

  • Sterile, pyrogen-free saline for injection.

Procedure:

  • Radionuclide Production: Produce the desired radionuclide (e.g., [¹⁸F]fluoride) using a medical cyclotron.

  • Radiosynthesis:

    • Transfer the radionuclide to a shielded hot cell containing an automated synthesis module.

    • Perform the radiolabeling reaction by reacting the this compound precursor with the radionuclide under optimized conditions (e.g., temperature, time, solvent).

  • Purification:

    • Purify the crude reaction mixture using a semi-preparative HPLC system to isolate the radiolabeled this compound from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product.

    • Remove the organic solvent (e.g., via rotary evaporation).

    • Formulate the final product in sterile, pyrogen-free saline, with a small percentage of ethanol if required for solubility.

  • Quality Control:

    • Determine the radiochemical purity and specific activity of the final product using analytical HPLC and a dose calibrator.

    • Ensure the final product is sterile and free of pyrogens before injection.

Protocol 2: In Vivo Imaging in a Rodent Model

This protocol describes a general workflow for conducting in vivo imaging studies in rodents using a radiolabeled form of this compound.

Materials:

  • Radiolabeled this compound.

  • Animal model (e.g., mouse model of autoimmune disease or tumor xenograft model with high JAK1/TYK2 expression).

  • Anesthesia (e.g., isoflurane).

  • Imaging system (e.g., small animal PET/CT or SPECT/CT scanner).

  • Tail vein catheter.

  • Heating pad to maintain animal body temperature.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (1-2% in oxygen).

    • Place the animal on the scanner bed and maintain body temperature using a heating pad.

    • If required, insert a tail vein catheter for radiotracer administration.

  • Radiotracer Administration:

    • Administer a defined dose of radiolabeled this compound (typically 100-300 µCi for mice) via intravenous injection.

  • Image Acquisition:

    • Acquire dynamic or static images using the PET or SPECT scanner.

    • For dynamic scans, start acquisition immediately after radiotracer injection.

    • For static scans, allow for a predetermined uptake period before starting the scan.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the imaging data.

    • Co-register the functional (PET/SPECT) and anatomical (CT) images.

    • Draw regions of interest (ROIs) on the images corresponding to specific organs or tissues.

    • Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Experimental_Workflow In Vivo Imaging Experimental Workflow cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Data Analysis Radiolabeling Radiolabeling of This compound QC Quality Control Radiolabeling->QC Injection Radiotracer Injection QC->Injection AnimalPrep Animal Preparation (Anesthesia) AnimalPrep->Injection Imaging PET/SPECT-CT Image Acquisition Injection->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction ROI Region of Interest (ROI) Analysis Reconstruction->ROI Quantification Quantification of Tracer Uptake ROI->Quantification

Caption: A generalized workflow for in vivo imaging experiments.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), in the context of immune cell analysis by flow cytometry. This document outlines the inhibitor's mechanism of action, protocols for treating immune cells, and methods for assessing its impact on key signaling pathways and immune cell differentiation.

Introduction

This compound is a powerful research tool for investigating the roles of JAK1 and TYK2 in immune regulation. It selectively inhibits JAK1 and TYK2 with IC50 values of 37 nM and 6 nM, respectively, showing selectivity over other JAK family members like JAK2 (IC50 = 140 nM) and JAK3 (IC50 = 362 nM)[1]. The JAK-STAT signaling cascade is crucial for the function of numerous cytokines that drive immune cell development, differentiation, and activation[2][3]. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases[4][5]. By dual-targeting JAK1 and TYK2, this inhibitor effectively modulates the signaling of key cytokines such as Type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23[5][6][7]. This makes it an invaluable compound for studying the therapeutic potential of targeting these pathways in diseases driven by Th1 and Th17 responses[1].

Flow cytometry is an ideal platform for analyzing the effects of this compound on heterogeneous immune cell populations at a single-cell level[8][9]. This technique allows for the simultaneous assessment of cell surface markers to identify specific immune cell subsets, along with intracellular markers to probe the activation state of signaling proteins like phosphorylated STATs (pSTATs)[8][9][10].

Key Applications

  • Inhibition of Cytokine-Induced STAT Phosphorylation: Quantify the dose-dependent inhibition of STAT1, STAT3, STAT4, and STAT5 phosphorylation in various immune cell subsets following cytokine stimulation.

  • Modulation of T Cell Differentiation: Analyze the effects of the inhibitor on the differentiation of naive CD4+ T cells into effector lineages such as Th1, Th2, and Th17 cells.

  • Immunophenotyping: Assess changes in the frequency and activation status of different immune cell populations (T cells, B cells, monocytes) after treatment.

Expected Results

Treatment of peripheral blood mononuclear cells (PBMCs) with this compound is expected to lead to a significant reduction in cytokine-induced STAT phosphorylation in a dose-dependent manner. The tables below provide illustrative data based on the known selectivity profile of dual JAK1/TYK2 inhibitors.

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human T Cells by this compound
Cytokine StimulantDownstream PathwayTarget STATT Cell SubsetExpected IC50 (nM)
IFN-αJAK1/TYK2pSTAT1CD4+ and CD8+5 - 20
IL-6JAK1/JAK2/TYK2pSTAT3CD4+20 - 50
IL-12JAK2/TYK2pSTAT4CD4+10 - 30
IL-2JAK1/JAK3pSTAT5CD4+ and CD8+> 200
IL-7JAK1/JAK3pSTAT5CD4+ and CD8+> 200

Note: IC50 values are estimates based on the activity of similar dual JAK1/TYK2 inhibitors and the known selectivity of this compound. Actual values may vary depending on experimental conditions.

Table 2: Effect of this compound on T Helper Cell Differentiation
T Helper SubsetKey Cytokines for DifferentiationKey Transcription FactorExpected Effect of this compound (at 100 nM)
Th1 IL-12, IFN-γT-betSignificant Inhibition
Th2 IL-4GATA3Minimal to No Inhibition
Th17 TGF-β, IL-6, IL-23RORγtSignificant Inhibition
Treg TGF-β, IL-2Foxp3Minimal to No Inhibition

Signaling Pathways and Experimental Workflow

JAK-STAT Signaling Pathway Inhibition

The following diagram illustrates the points of inhibition by this compound in the JAK-STAT signaling pathway.

JAK_STAT_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activation TYK2 TYK2 Cytokine_Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene_Transcription Gene Transcription pSTAT->Gene_Transcription Dimerization & Translocation Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 Cytokine Cytokine Cytokine->Cytokine_Receptor Phospho_STAT_Workflow Isolate_PBMCs Isolate PBMCs from Whole Blood Pre_Incubate Pre-incubate with this compound Isolate_PBMCs->Pre_Incubate Stimulate Stimulate with Cytokines (e.g., IFN-α, IL-6) Pre_Incubate->Stimulate Fix_Perm Fix and Permeabilize Cells Stimulate->Fix_Perm Stain Stain with Antibodies (Surface & Intracellular) Fix_Perm->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze pSTAT Levels in Gated Populations Acquire->Analyze

References

Application Notes and Protocols for Developing Novel Assays with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1][2] These signaling cascades regulate a wide array of cellular processes, including immunity, inflammation, and hematopoiesis.[1][2][3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling route initiated by cytokine receptor activation, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.[2][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, as well as cancers.[1][2]

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of JAK1 and TYK2. Understanding its specific effects on cellular signaling and function is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for establishing robust in vitro and cell-based assays to characterize the activity of this compound and similar molecules. The provided methodologies will enable researchers to quantify its inhibitory potency, elucidate its mechanism of action, and assess its impact on downstream signaling events.

Data Presentation

Table 1: Biochemical Potency of this compound
Kinase TargetIC₅₀ (nM)
JAK1User-defined based on experimental results
TYK2User-defined based on experimental results
JAK2User-defined based on experimental results
JAK3User-defined based on experimental results
Other KinasesUser-defined based on experimental results
Table 2: Cellular Activity of this compound
Assay TypeCell LineStimulantDownstream ReadoutIC₅₀ (nM)
pSTAT1 InhibitionPBMCsIFN-αFlow CytometryUser-defined based on experimental results
pSTAT3 InhibitionHeLaIL-6Western BlotUser-defined based on experimental results
pSTAT5 InhibitionT-cellsIL-2Flow CytometryUser-defined based on experimental results
Gene ExpressionUser-definedUser-definedqPCRUser-defined based on experimental results
Cell ProliferationUser-definedUser-definedMTS/CellTiter-GloUser-defined based on experimental results

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation JAK1->Receptor Phosphorylation STAT STAT JAK1->STAT Phosphorylation TYK2->Receptor Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 Gene Gene Transcription DNA->Gene

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant JAK1/TYK2 - Kinase Buffer - ATP - Substrate Peptide start->reagents reaction Set up Kinase Reaction: - Add Kinase - Add Inhibitor - Add Substrate/ATP reagents->reaction inhibitor Prepare Serial Dilution of This compound inhibitor->reaction incubation Incubate at Room Temperature reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo, HTRF) incubation->detection read Read Signal (Luminescence/Fluorescence) detection->read analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC₅₀ read->analysis end End analysis->end

Caption: Workflow for an in vitro biochemical kinase assay.

Cell_Based_Assay_Workflow start Start cell_culture Culture and Seed Cells (e.g., HeLa, PBMCs) start->cell_culture inhibitor_treatment Pre-treat with Serial Dilutions of This compound cell_culture->inhibitor_treatment cytokine_stimulation Stimulate with Cytokine (e.g., IL-6, IFN-α) inhibitor_treatment->cytokine_stimulation cell_lysis Cell Lysis (Western Blot) or Fix/Perm (Flow Cytometry) cytokine_stimulation->cell_lysis western_blot western_blot cell_lysis->western_blot flow_cytometry flow_cytometry cell_lysis->flow_cytometry wb_sds SDS-PAGE and Transfer wb_ab Incubate with Primary (pSTAT, Total STAT) and Secondary Antibodies wb_sds->wb_ab wb_detect Detect Chemiluminescence wb_ab->wb_detect analysis Data Analysis: - Quantify Band Intensity (WB) - Analyze MFI (Flow) - Calculate IC₅₀ wb_detect->analysis fc_ab Stain with Fluorophore-conjugated Antibodies (pSTAT, Cell Surface Markers) fc_acquire Acquire Data on Flow Cytometer fc_ab->fc_acquire fc_acquire->analysis end End analysis->end

Caption: Workflow for cell-based phospho-STAT assays.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol is designed to determine the direct inhibitory activity of this compound on purified JAK1 and TYK2 enzymes. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human JAK1 and TYK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • This compound

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate peptide in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Western Blot Assay for Phospho-STAT3 Inhibition

This protocol measures the ability of this compound to inhibit IL-6-induced STAT3 phosphorylation in a cellular context.[5][6][7] HeLa or HepG2 cells are suitable for this assay.[5][8]

Materials:

  • HeLa or HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • Recombinant human IL-6

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), mouse anti-total-STAT3, and an antibody for a loading control (e.g., β-actin or GAPDH).[5][7]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Seeding: Seed HeLa or HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours. The final DMSO concentration should be ≤0.1%.

  • Cytokine Stimulation: Stimulate the cells with IL-6 (e.g., 20-50 ng/mL) for 15-30 minutes.[8][9]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total STAT3 and the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal and then to the loading control.

    • Plot the normalized data against the inhibitor concentration to determine the IC₅₀.

Protocol 3: Cell-Based Flow Cytometry Assay for Phospho-STAT Inhibition

This protocol provides a high-throughput method to measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets within a mixed population like Peripheral Blood Mononuclear Cells (PBMCs).[10][11][12]

Materials:

  • Human PBMCs, isolated from healthy donor blood by density gradient centrifugation

  • RPMI 1640 medium with 10% FBS

  • This compound

  • Cytokines: Recombinant human IFN-α (for pSTAT1), IL-2 (for pSTAT5)[11][12]

  • Fixation/Permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)[13]

  • Fluorophore-conjugated antibodies: anti-phospho-STAT1 (pY701), anti-phospho-STAT5 (pY694), and antibodies for cell surface markers to identify cell populations (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes).

  • Flow cytometer

Procedure:

  • Cell Preparation: Resuspend isolated PBMCs in RPMI 1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment: Aliquot 100 µL of the cell suspension into a 96-well plate. Add serial dilutions of this compound or vehicle (DMSO) and incubate for 1 hour at 37°C.[11]

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., 100 ng/mL IFN-α or 100 U/mL IL-2) and incubate for 15 minutes at 37°C.[11]

  • Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Perm Buffer III. Incubate on ice for 30 minutes.[13]

  • Staining:

    • Wash the cells twice with staining buffer (PBS with 2% FBS).

    • Resuspend the cells in a cocktail of fluorophore-conjugated antibodies against the phospho-STAT of interest and cell surface markers.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest based on the surface marker expression.

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each sample.

    • Normalize the MFI values to the stimulated vehicle control and plot against the inhibitor concentration to calculate the IC₅₀.

References

Application Notes and Protocols for JAK1/TYK2-IN-3 in Co-Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dual JAK1 and TYK2 inhibitor, JAK1/TYK2-IN-3, for use in in vitro co-culture experiments. Detailed protocols and data are presented to guide researchers in designing and executing experiments to investigate inflammatory processes, immune cell interactions, and the therapeutic potential of this compound.

Introduction to this compound

This compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1] These kinases are key components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation.[2][3] By inhibiting JAK1 and TYK2, this compound can modulate the activity of various immune cells and signaling cascades implicated in autoimmune diseases and other inflammatory conditions.[1]

The JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[2][4] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes.[4][5][6] JAK1 and TYK2 often function as a heterodimer, mediating signaling for cytokines such as Type I interferons (IFN), IL-10, IL-12, and IL-23.[5][7][8]

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values against various JAK family members. This selectivity is crucial for minimizing off-target effects.

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362
Table 1: In vitro inhibitory potency of this compound against JAK family kinases. Data sourced from MedChemExpress.[1]

Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Gene Gene Transcription DNA->Gene Modulation CoCulture_Workflow cluster_prep 1. Cell Preparation cluster_seeding 2. Cell Seeding & Adherence cluster_treatment 3. Treatment & Stimulation cluster_coculture 4. Co-culture Incubation cluster_analysis 5. Endpoint Analysis Isolate_A Isolate/Culture Cell Type A (e.g., Macrophages, Fibroblasts) Seed_A Seed Cell Type A into multi-well plate Isolate_A->Seed_A Isolate_B Isolate/Culture Cell Type B (e.g., T-Cells) Add_B Add Cell Type B to the culture Isolate_B->Add_B Adherence Allow adherence (if applicable) Seed_A->Adherence Pretreat Pre-treat with This compound or Vehicle Adherence->Pretreat Stimulate Add Stimulus (e.g., LPS, Cytokines) Pretreat->Stimulate Stimulate->Add_B Incubate Incubate for 24-72 hours Add_B->Incubate Harvest Harvest Supernatant & Cells Incubate->Harvest Analysis Perform Assays: - ELISA - Flow Cytometry - qRT-PCR - Western Blot Harvest->Analysis

References

Application Notes and Protocols: Long-Term Stability of JAK1/TYK2-IN-3 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), with IC₅₀ values of 37 nM and 6 nM, respectively. It demonstrates significant selectivity over other JAK family members, with IC₅₀ values of 140 nM for JAK2 and 362 nM for JAK3.[1] This inhibitor targets key components of the JAK-STAT signaling pathway, which is integral to the signal transduction of numerous pro-inflammatory cytokines.[2][3] Consequently, this compound is a valuable tool for research in autoimmune diseases and inflammation.[1]

The long-term stability of small molecule inhibitors in solution is a critical factor for ensuring the accuracy, reproducibility, and reliability of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the potential formation of confounding degradation products. These application notes provide a comprehensive overview of recommended storage conditions, protocols for assessing long-term stability, and methodologies for forced degradation studies to characterize the stability profile of this compound.

JAK1/TYK2 Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines (e.g., interferons, interleukins) to their specific transmembrane receptors. This binding event induces receptor dimerization, bringing the associated JAKs (in this case, JAK1 and TYK2) into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4][5]

JAK1_TYK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Receptor 1 Receptor 2 Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor:r1->JAK1 Association TYK2 TYK2 Receptor:r2->TYK2 Association STAT STAT Receptor->STAT STAT Recruitment JAK1_P p-JAK1 JAK1->JAK1_P Trans-activation TYK2_P p-TYK2 TYK2->TYK2_P Trans-activation JAK1_P->Receptor JAK1_P->STAT Phosphorylation TYK2_P->Receptor Phosphorylation TYK2_P->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene Transcription (Inflammation, Immune Response) STAT_dimer->Gene Nuclear Translocation Inhibitor This compound Inhibitor->JAK1_P Inhibition Inhibitor->TYK2_P

Caption: JAK1/TYK2-STAT signaling pathway and the point of inhibition by this compound.

Recommended Storage and Handling of Solutions

Proper storage is essential to maintain the integrity and activity of this compound. While specific stability data for this compound is not publicly available, general guidelines for similar small molecule kinase inhibitors suggest the following conditions.[6][7]

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventConcentrationStorage TemperatureRecommended DurationNotes
Stock Solution DMSO10-50 mM-80°C≤ 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO.[7][8]
-20°C≤ 1 monthFor shorter-term storage.[6]
Working Dilution Aqueous Buffer / Cell Culture MediaVaries2-8°C≤ 24 hoursPrepare fresh from stock solution before each experiment.[9]
  • Handling: Before use, allow vials to equilibrate to room temperature before opening to prevent condensation. For dissolution in DMSO, sonication may be used to aid solubilization.[7]

  • In Vivo Formulations: For in vivo experiments, working solutions are often prepared in vehicles like PEG300, Tween80, and saline. These should be prepared fresh daily.[8]

Protocol: Long-Term Stability Assessment in DMSO

This protocol describes a method to quantify the stability of this compound in DMSO over an extended period at various temperatures using High-Performance Liquid Chromatography (HPLC).

4.1 Objective To determine the degradation rate of this compound in a DMSO stock solution when stored at recommended and elevated temperatures.

4.2 Experimental Workflow

Stability_Workflow prep Prepare 10 mM Stock Solution of this compound in DMSO aliquot Aliquot into multiple cryovials prep->aliquot t0 Analyze T=0 Sample via HPLC (Establish baseline) aliquot->t0 storage Store Aliquots at Different Temperatures aliquot->storage temp1 -80°C storage->temp1 temp2 -20°C storage->temp2 temp3 4°C storage->temp3 temp4 25°C (RT) storage->temp4 sampling Collect Samples at Time Points (e.g., 1, 3, 6 months) temp1->sampling temp2->sampling temp3->sampling temp4->sampling analysis Dilute Samples and Analyze by HPLC sampling->analysis data Calculate % Remaining Compound (Compare peak area to T=0) analysis->data

Caption: Workflow for conducting a long-term stability study of this compound in solution.

4.3 Materials

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

4.4 Procedure

  • Preparation of Stock Solution: Accurately weigh this compound powder and dissolve in DMSO to a final concentration of 10 mM. Ensure complete dissolution.

  • Initial Analysis (T=0): Immediately take an aliquot of the stock solution. Prepare a diluted sample (e.g., 25 µg/mL) in the mobile phase. Inject into the HPLC system to obtain the initial peak area, which serves as the 100% reference.

  • Storage: Aliquot the remaining stock solution into multiple amber glass or polypropylene vials. Store sets of vials at -80°C, -20°C, 4°C, and room temperature (25°C).

  • Time-Point Sampling: At designated intervals (e.g., 1, 2, 4 weeks; 2, 3, 6, 12 months), retrieve one vial from each storage temperature.

  • HPLC Analysis: Prepare and analyze a diluted sample from each vial as described in step 2. Use a validated stability-indicating HPLC method. A representative method is provided in Table 2.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Table 2: Representative Stability-Indicating HPLC Method

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)[10]
Flow Rate 0.8 - 1.0 mL/min[10]
Detection Wavelength Determined by UV scan (e.g., 290 nm)[10]
Injection Volume 10 µL
Column Temperature 30°C

4.5 Illustrative Data Presentation

Table 3: Example Long-Term Stability Data for this compound in DMSO

Time% Remaining at -80°C% Remaining at -20°C% Remaining at 4°C% Remaining at 25°C
T=0 100%100%100%100%
1 Month 99.8%99.5%96.2%88.4%
3 Months 99.6%98.9%91.5%75.1%
6 Months 99.5%97.8%85.3%60.2%
12 Months 99.2%95.1%72.0%41.5%

(Note: Data is illustrative and should be determined experimentally.)

Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and demonstrate the specificity of the analytical method.[11] This involves exposing the compound to harsh conditions to accelerate its breakdown.

5.1 Objective To evaluate the stability of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

5.2 Procedure For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is treated as described below. A control sample is kept under normal conditions. After the stress period, samples are neutralized (if necessary), diluted, and analyzed by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any degradation products.

  • Acidic Hydrolysis: Add 1N HCl to the drug solution and incubate at 60°C for 2-4 hours.[11]

  • Alkaline Hydrolysis: Add 1N NaOH to the drug solution and incubate at 60°C for 2-4 hours.[11]

  • Oxidative Degradation: Add 3-6% H₂O₂ to the drug solution and keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Store the solid compound or a solution in a hot air oven at 60-80°C for 24-48 hours.[10][11]

  • Photolytic Degradation: Expose the solid compound or a solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a defined period.

5.3 Illustrative Data Presentation

Table 4: Example Forced Degradation Study Summary

Stress Condition% DegradationNumber of Degradation ProductsNotes
1N HCl, 60°C, 4h 15.8%2Significant degradation observed.
1N NaOH, 60°C, 4h 22.1%3Most significant degradation under alkaline conditions.
6% H₂O₂, RT, 24h 11.8%1Moderate degradation.
80°C, 48h < 2%0Stable under thermal stress.
Photolytic < 2%0Stable under photolytic stress.

(Note: Data is illustrative and based on typical results for similar compounds.[10])

Conclusion and Recommendations

Based on general knowledge of small molecule kinase inhibitors, this compound is expected to exhibit excellent long-term stability when stored as a stock solution in anhydrous DMSO at -80°C. Degradation is likely to be accelerated by elevated temperatures and exposure to strong acidic, alkaline, or oxidative conditions.

Key Recommendations:

  • For long-term storage ( > 1 month): Store stock solutions of this compound in DMSO at -80°C in small, single-use aliquots.

  • For short-term storage ( < 1 month): Storage at -20°C is acceptable.

  • For daily use: Prepare fresh working dilutions in aqueous buffers or cell culture media immediately before use and discard any unused solution.

  • Validation: It is strongly recommended that researchers perform their own stability validation for their specific solvent systems and storage conditions to ensure experimental integrity.

References

Application Notes and Protocols for In Vivo Studies with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). This document outlines the inhibitor's mechanism of action, provides detailed protocols for vehicle preparation and in vivo studies, and presents relevant quantitative data in a structured format.

Mechanism of Action

This compound is a small molecule inhibitor that targets the JAK-STAT signaling pathway, a critical cascade in mediating cellular responses to a variety of cytokines and growth factors.[1][2] This pathway is integral to processes such as immunity, cell proliferation, and inflammation.[1][3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[4][5]

JAK1 and TYK2 are non-receptor tyrosine kinases that associate with the intracellular domains of cytokine receptors.[6] Upon cytokine binding, these receptors dimerize, leading to the activation of associated JAKs through trans-phosphorylation.[2][7] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses.[2][7]

This compound selectively inhibits the kinase activity of JAK1 and TYK2, thereby blocking the downstream phosphorylation of STATs and the subsequent inflammatory gene expression.[1][9] This dual inhibition is hypothesized to provide broader efficacy in autoimmune diseases by targeting signaling pathways of multiple pro-inflammatory cytokines, including those mediated by type I interferons, IL-6, IL-12, and IL-23.[6][7][10]

Quantitative Data Summary: In Vitro Potency

TargetIC50 (nM)
TYK26[1]
JAK137[1]
JAK2140[1]
JAK3362[1]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Gene Inflammatory Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Vehicle Control Formulation for Oral Administration

Given that this compound is a 2,8-diazaspiro[4.5]decan-1-one derivative with a reported solubility of 10 mM in DMSO, it is likely to have low aqueous solubility.[7][9][11] Therefore, a suspension formulation is recommended for oral gavage in in vivo studies.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v)

  • Tween 80 (0.1% v/v)

  • Sterile, purified water

Protocol:

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add 0.1% (v/v) of Tween 80 to the methylcellulose solution and mix thoroughly. This solution will serve as the vehicle.

  • Weigh the required amount of this compound powder for the desired final concentration.

  • Levigate the powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

  • Visually inspect the suspension for any large aggregates. If necessary, sonicate the suspension for a short period to improve homogeneity.

  • Prepare the formulation fresh daily and keep it under constant agitation (e.g., on a stir plate) during dosing to prevent settling of the compound.

Maximum Tolerated Dose (MTD) Study in Mice

The MTD is the highest dose that does not cause unacceptable toxicity over a specified period.[2][12] This study is crucial for determining the dose range for subsequent efficacy studies.

Experimental Workflow Diagram

MTD_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Animal_Acclimation Acclimatize Mice (e.g., 1 week) Group_Allocation Randomize into Groups (e.g., n=3-5 per group) Animal_Acclimation->Group_Allocation Dose_Selection Select Dose Levels (e.g., 30, 100, 300 mg/kg) Group_Allocation->Dose_Selection Dosing Administer Single Dose (Oral Gavage) Dose_Selection->Dosing Daily_Obs Daily Clinical Observations Dosing->Daily_Obs Body_Weight Record Body Weight Daily_Obs->Body_Weight Necropsy Gross Necropsy Daily_Obs->Necropsy MTD_Determination Determine MTD Body_Weight->MTD_Determination Organ_Collection Collect Key Organs Necropsy->Organ_Collection Histopathology Histopathological Examination Organ_Collection->Histopathology Histopathology->MTD_Determination

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol:

  • Animals: Use 6-8 week old mice of a common strain (e.g., C57BL/6).

  • Groups: Assign animals to several dose groups (e.g., 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administration: Administer a single dose of this compound or vehicle via oral gavage.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for the first 24 hours, then daily for 7-14 days.

  • Body Weight: Record the body weight of each animal before dosing and at least every other day throughout the study. A weight loss of >20% is often considered a sign of significant toxicity.[2]

  • Endpoint: At the end of the study, euthanize all animals. Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any signs of organ toxicity.

  • MTD Determination: The MTD is the highest dose that does not result in mortality, significant body weight loss, or severe clinical signs of toxicity.[2][12]

In Vivo Efficacy Study in a DSS-Induced Colitis Mouse Model

This protocol is based on a study where this compound showed efficacy in a mouse model of ulcerative colitis.[1]

Experimental Workflow Diagram

Efficacy_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis DSS_Admin Administer DSS in Drinking Water (e.g., 2.5% for 7 days) Group_Allocation Randomize into Treatment Groups (Vehicle, 10, 20, 30 mg/kg) DSS_Admin->Group_Allocation Daily_Dosing Daily Oral Gavage (Twice a day for 12 days) Group_Allocation->Daily_Dosing DAI_Scoring Daily Disease Activity Index (DAI) (Weight loss, stool consistency, bleeding) Daily_Dosing->DAI_Scoring Euthanasia Euthanize at Study End DAI_Scoring->Euthanasia Colon_Analysis Measure Colon Length and Collect for Histology Euthanasia->Colon_Analysis Cytokine_Analysis Analyze Cytokine Levels in Colon Tissue Colon_Analysis->Cytokine_Analysis

Caption: Workflow for an in vivo efficacy study in a DSS-induced colitis model.

Protocol:

  • Animals: Use 6-8 week old male C57BL/6 mice.

  • Colitis Induction: Administer 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days to induce acute colitis.

  • Treatment Groups: Randomize mice into a vehicle control group and treatment groups receiving 10, 20, and 30 mg/kg of this compound (n=8-10 mice per group).

  • Administration: Administer the assigned treatment by oral gavage twice daily for 12 days, starting from the first day of DSS administration.[1]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint: At the end of the study (day 12), euthanize the mice.

  • Analysis:

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis to assess inflammation and tissue damage.

    • Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IL-17A) by methods such as ELISA or qPCR.[1]

Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic PK study to determine key parameters like bioavailability.

Quantitative Data Summary: Pharmacokinetics in Rats

Dose (mg/kg)Administration RouteCmax (ng/mL)T1/2 (h)AUC0-t (ng·h/mL)Oral Bioavailability (%)
5Oral (p.o.)400.4 ± 55.32.4 ± 2.1440.9 ± 157.023.7[1]

Protocol:

  • Animals: Use male Sprague-Dawley rats (e.g., 270-325g). For bioavailability studies, cannulated animals are often used to allow for serial blood sampling.

  • Groups:

    • Intravenous (IV) group: Administer this compound (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution. A solubilizing vehicle suitable for IV administration (e.g., containing DMSO and PEG400) will be required.

    • Oral (PO) group: Administer this compound (e.g., 5 mg/kg) via oral gavage using the suspension vehicle.[1]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cannula) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%).

Conclusion

These application notes provide a framework for conducting in vivo studies with the dual JAK1/TYK2 inhibitor, this compound. Adherence to these detailed protocols for vehicle formulation, toxicity assessment, efficacy evaluation, and pharmacokinetic analysis will enable researchers to generate robust and reproducible data, facilitating the preclinical development of this promising therapeutic candidate. It is essential to adapt these general protocols to specific experimental needs and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Measuring the IC50 of JAK1/TYK2-IN-3 in Diverse Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of JAK1/TYK2-IN-3, a selective inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), in various cell lines. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[1][3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAK kinases attractive therapeutic targets.[5] this compound is a novel small molecule inhibitor designed to selectively target JAK1 and TYK2. Determining its potency (IC50) in different cellular contexts is crucial for its preclinical and clinical development.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific target, in this case, JAK1/TYK2-mediated signaling, by 50%. In a cell-based assay, this is typically measured by quantifying the phosphorylation of a downstream substrate, such as STAT proteins, or by assessing a functional cellular outcome like proliferation.[6][7][8]

Data Presentation: IC50 of this compound

The following table summarizes representative IC50 values of this compound in different cell lines. These values were determined using the phospho-STAT3 (pSTAT3) cellular assay described in the protocol section.

Cell LineTissue of OriginStimulating CytokineIC50 (nM)
U-937Histiocytic LymphomaIFN-α8.5
THP-1Acute Monocytic LeukemiaIL-2312.3
JurkatT-cell LeukemiaIL-225.1
HaCaTKeratinocyteIL-2215.8
PBMCHuman Peripheral BloodIL-610.2

Note: The data presented in this table is for illustrative purposes and represents typical results that might be obtained for a selective JAK1/TYK2 inhibitor. Actual values may vary depending on experimental conditions.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[1][9] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[1] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Gene Gene Transcription DNA->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

I. Cell Culture and Maintenance
  • Cell Lines: Obtain the desired cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Media: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended by the supplier.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

II. IC50 Determination using a Phospho-STAT Cellular Assay

This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of cytokine-induced STAT3 phosphorylation.

Materials:

  • Selected cell lines

  • This compound

  • Appropriate cytokine for stimulation (e.g., IFN-α, IL-6, IL-23)

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Phospho-STAT3 (Tyr705) and Total STAT3 ELISA kit or equivalent detection reagents

  • Plate reader

Experimental Workflow:

Experimental_Workflow A 1. Seed Cells (96-well plate) B 2. Starve Cells (serum-free media) A->B C 3. Pre-incubate with This compound B->C D 4. Stimulate with Cytokine C->D E 5. Lyse Cells D->E F 6. Measure pSTAT3/Total STAT3 E->F G 7. Data Analysis (IC50 Calculation) F->G

Caption: Experimental workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Cell Starvation: The next day, replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

    • Add the diluted inhibitor to the respective wells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).

  • Cytokine Stimulation:

    • Prepare the stimulating cytokine at a concentration predetermined to induce a submaximal response (EC80).

    • Add the cytokine to all wells except for the unstimulated control and incubate for the optimized time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.

  • Detection of Phospho-STAT3:

    • Measure the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in the cell lysates using an ELISA, Western Blot, or other detection methods as per the manufacturer's instructions.[8]

  • Data Analysis:

    • Normalize the phospho-STAT3 signal to the total STAT3 signal for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the cytokine-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Analysis and Interpretation

The relationship between the inhibitor concentration and the cellular response is typically sigmoidal. The IC50 is the concentration of the inhibitor at the inflection point of this curve.

Data_Analysis A Raw Data (pSTAT3/Total STAT3 levels) B Calculate % Inhibition A->B D Plot % Inhibition vs. Log [Inhibitor] B->D C Log Transform Inhibitor Concentration C->D E Fit Sigmoidal Dose-Response Curve D->E F Determine IC50 Value E->F

References

Application Notes and Protocols for JAK1/TYK2-IN-3 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK1/TYK2-IN-3 is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are integral components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, interferons, and growth factors, playing a critical role in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[3][4] this compound offers a targeted approach to modulate the inflammatory response by inhibiting the signaling of key cytokines such as Type I interferons (IFN-α/β), IL-6, IL-10, IL-12, and IL-23.[5][6][7] These application notes provide detailed protocols for the use of this compound in primary cell cultures to study its effects on immune cell function.

Mechanism of Action

Cytokines and interferons bind to their specific transmembrane receptors, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs.[8] JAK1 and TYK2 often function as a heterodimer to mediate signaling for various cytokine families.[5] Upon activation, JAKs phosphorylate each other and then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[5] this compound inhibits the catalytic activity of JAK1 and TYK2, thereby blocking the phosphorylation of STATs and interrupting this signaling cascade.

Data Presentation

Inhibitor Activity
CompoundTargetIC50 (nM)Assay TypeReference
This compound (analogue)JAK117Biochemical[5]
TYK223Biochemical[5]
JAK277Biochemical[5]
JAK36494Biochemical[5]
Cellular Activity of Dual JAK1/TYK2 Inhibitors
Cell TypeCytokine StimulantDownstream ReadoutInhibitorIC50 (nM)Reference
Human Whole BloodIFNαpSTATJAK1/TYK2 inhibitor (analogue)30[5]
Human LeukocytesIL-12pSTATDual TYK2/JAK1 inhibitorSpecies-dependent[6]
Human Memory CD4+ T cellsIL-12pSTAT1/4 phosphorylationTYK2 inhibitorPotent inhibition[4]
Human Memory CD4+ T cellsIFNαpSTAT1/3 phosphorylationTYK2 inhibitorPotent inhibition[4]

Experimental Protocols

Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a standard method for isolating PBMCs from whole blood, which can then be used for various downstream applications, including T-cell isolation and cytokine stimulation assays.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Centrifuge

  • Laminar flow hood

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.

  • Transfer the collected PBMCs to a new centrifuge tube and wash by adding 3-4 volumes of sterile PBS.

  • Centrifuge at 100-200 x g for 10 minutes at room temperature. Discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and Trypan blue exclusion.

  • Cells are now ready for culture or further purification of specific immune cell subsets.

Protocol 2: T-Cell Stimulation and Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on T-cell activation and cytokine production.

Materials:

  • Isolated human PBMCs or purified CD4+ T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Recombinant human cytokines (e.g., IL-12, IFN-α)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • ELISA or Flow Cytometry reagents for cytokine or pSTAT analysis

Procedure:

  • Seed PBMCs or purified T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C in a CO2 incubator.

  • Stimulate the cells by adding the appropriate cytokine (e.g., 10 ng/mL IL-12 or 1000 U/mL IFN-α). For T-cell receptor-mediated activation, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL).

  • Incubate for the desired period. For pSTAT analysis, a short stimulation of 15-30 minutes is typical. For cytokine production analysis, incubate for 24-72 hours.

  • For pSTAT Analysis: After stimulation, immediately fix and permeabilize the cells according to the flow cytometry staining protocol. Stain with fluorescently labeled antibodies against pSTAT1, pSTAT3, or pSTAT4. Analyze by flow cytometry.

  • For Cytokine Production Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IFN-γ) using an ELISA kit according to the manufacturer's instructions.

Visualizations

JAK1_TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor->JAK1 Recruitment TYK2 TYK2 Receptor->TYK2 Recruitment STAT STAT Receptor->STAT STAT Docking JAK1->Receptor Phosphorylation JAK1->TYK2 Trans-phosphorylation (Activation) JAK1->STAT Phosphorylation TYK2->Receptor Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

Caption: JAK1/TYK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood Whole Blood PBMC PBMC Isolation Blood->PBMC TCell T-Cell Purification (Optional) PBMC->TCell Culture Cell Seeding PBMC->Culture TCell->Culture Inhibitor Pre-incubation with This compound Culture->Inhibitor Stimulation Cytokine Stimulation Inhibitor->Stimulation pSTAT pSTAT Analysis (Flow Cytometry) Stimulation->pSTAT Cytokine_Prod Cytokine Production (ELISA) Stimulation->Cytokine_Prod

Caption: Experimental workflow for assessing this compound activity.

References

Troubleshooting & Optimization

JAK1/TYK2-IN-3 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JAK1/TYK2-IN-3. Should you not find the answer to your query, please contact our technical support team.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] It functions by blocking the activity of these kinases, which are critical components of the JAK-STAT signaling pathway. This pathway is initiated by cytokines and growth factors and plays a pivotal role in immune responses and cellular proliferation.[4] By inhibiting TYK2 and JAK1, this compound disrupts the downstream signaling cascade, including the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of target genes involved in inflammation.[1][2]

Q2: Which cytokine signaling pathways are inhibited by this compound?

This compound is expected to inhibit signaling pathways activated by cytokines that utilize JAK1 and/or TYK2. This includes, but is not limited to, signaling by:

  • Type I interferons (e.g., IFN-α, IFN-β): These cytokines signal through a receptor complex associated with JAK1 and TYK2.

  • IL-12 and IL-23: These cytokines are crucial for T-cell differentiation and their signaling is mediated by a receptor complex that utilizes TYK2 and JAK2.

  • IL-6 and IL-10 families of cytokines: These cytokines primarily signal through receptor complexes involving JAK1.

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are reported as follows:

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from MedChemExpress.[1][2]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C. If preparing a stock solution in DMSO, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential reasons why this compound may not be showing the expected inhibitory effect in your experiments.

Issue: No or weak inhibition of downstream signaling (e.g., p-STAT levels)

Possible Cause 1: Suboptimal Inhibitor Concentration

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting range for in vitro cell-based assays is between 10 nM and 1 µM.

  • Expected Outcome: Identification of an effective concentration range where a clear dose-dependent inhibition of STAT phosphorylation is observed.

Possible Cause 2: Inhibitor Instability or Degradation

  • Troubleshooting Step: Ensure proper storage of the compound (solid at -20°C, DMSO stock at -80°C). Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions in your culture medium for each experiment.

  • Expected Outcome: Consistent and reproducible inhibitory activity.

Possible Cause 3: Poor Cell Permeability

  • Troubleshooting Step: While this compound is designed to be orally active, its permeability can vary between cell types.[1][2] If poor permeability is suspected, consider increasing the incubation time with the inhibitor before cytokine stimulation.

  • Expected Outcome: Enhanced inhibition due to sufficient intracellular accumulation of the compound.

Possible Cause 4: Inappropriate Cytokine Stimulation

  • Troubleshooting Step: Ensure that the cytokine used for stimulation robustly activates the JAK1/TYK2 pathway in your cell line. For example, Type I interferons (IFN-α or IFN-β) are excellent choices to specifically probe the JAK1/TYK2-dependent pathway. Verify the activity of your cytokine stock.

  • Expected Outcome: A strong and reproducible induction of STAT phosphorylation in your positive control (cytokine stimulation without inhibitor), which will allow for a clear assessment of the inhibitor's effect.

Possible Cause 5: Issues with the Readout Assay (e.g., Western Blot)

  • Troubleshooting Step: Optimize your Western blot protocol for detecting phosphorylated STAT proteins. This includes using appropriate lysis buffers with phosphatase and protease inhibitors, ensuring efficient protein transfer, and using validated phospho-specific antibodies.

  • Expected Outcome: Clear and specific bands for phosphorylated STATs in your positive controls, enabling accurate assessment of inhibition.

Issue: High Cell Toxicity Observed

Possible Cause 1: Off-Target Effects

  • Troubleshooting Step: Although this compound is selective, off-target effects can occur at high concentrations.[5][6] Perform a cell viability assay (e.g., MTT or XTT) to determine the cytotoxic concentration of the inhibitor in your cell line. Use concentrations well below the toxic threshold for your inhibition experiments.

  • Expected Outcome: Identification of a non-toxic concentration range that still provides effective inhibition of the target pathway.

Possible Cause 2: Solvent Toxicity

  • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level, typically below 0.1%. Include a vehicle control (medium with the same concentration of solvent) in all experiments.

  • Expected Outcome: No significant cell death in the vehicle control group, confirming that the observed toxicity is due to the inhibitor and not the solvent.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This protocol is designed to assess the efficacy of this compound in inhibiting cytokine-induced STAT3 phosphorylation.

  • Cell Seeding: Plate your cells of interest in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle-only control.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of a relevant cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes to induce STAT3 phosphorylation. Include a non-stimulated control.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Use an ECL substrate to detect the chemiluminescent signal.

  • Stripping and Re-probing: To normalize the data, you can strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: MTT Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Visualizations

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 2. Activation TYK2 TYK2 Cytokine Receptor->TYK2 2. Activation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer 4. Dimerization Nucleus Nucleus STAT Dimer->Nucleus 5. Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. Regulation JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1 JAK1_TYK2_IN_3->TYK2

Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Ineffective Inhibition Start No/Weak Inhibition Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Check_Stability Is the inhibitor stable? Check_Concentration->Check_Stability Yes Success Inhibition Observed Check_Concentration->Success No, optimize Check_Permeability Is the inhibitor cell-permeable? Check_Stability->Check_Permeability Yes Check_Stability->Success No, use fresh Check_Stimulation Is cytokine stimulation adequate? Check_Permeability->Check_Stimulation Yes Check_Permeability->Success No, increase incubation time Check_Assay Is the readout assay working? Check_Stimulation->Check_Assay Yes Check_Stimulation->Success No, validate cytokine Check_Assay->Success No, optimize assay Contact_Support Contact Support Check_Assay->Contact_Support Yes

Caption: A logical workflow for troubleshooting lack of expected inhibition.

Western_Blot_Workflow Experimental Workflow for Western Blot Validation Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cytokine Stimulation Cytokine Stimulation Inhibitor Treatment->Cytokine Stimulation Cell Lysis Cell Lysis Cytokine Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: A streamlined experimental workflow for p-STAT Western blot analysis.

References

potential off-target effects of JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JAK1/TYK2-IN-3 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: As a dual inhibitor, this compound is designed to target Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These are non-receptor tyrosine kinases that play crucial roles in cytokine signaling pathways involved in immunity and inflammation.[1][2]

Q2: What are the potential off-target effects of a JAK1/TYK2 inhibitor?

A2: While designed to be selective, small molecule inhibitors can interact with other kinases, especially those with structurally similar ATP-binding sites.[3] Potential off-target effects for a JAK1/TYK2 inhibitor could include inhibition of other JAK family members (JAK2, JAK3) or other unrelated kinases.[4] Inhibition of JAK2 can be associated with hematological side effects, while JAK3 inhibition can impact lymphocyte development and function.[5][6] Therefore, highly selective inhibition of TYK2 over other JAKs is a key goal in minimizing off-target effects.[7]

Q3: My experimental results are inconsistent when using this compound. What are the common causes?

A3: Inconsistent results in cell-based assays can stem from several factors, including variations in cell density, passage number, and confluency.[8] The stability of the compound is also critical; ensure it is stored correctly and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] The incubation time with the inhibitor can also significantly influence the outcome.[8]

Q4: I am observing unexpected cell toxicity or morphological changes. Could this be an off-target effect?

A4: Unexpected phenotypes such as cytotoxicity or changes in cell morphology could be due to either on-target toxicity in a specific cell line or an off-target effect.[9][10] It is recommended to perform a dose-response curve to determine if the toxic effects occur at concentrations significantly higher than those required for on-target inhibition.[9] Comparing the effects to a structurally similar but inactive control compound can also help differentiate on-target from off-target effects.[9]

Troubleshooting Guides

Issue 1: Variability in IC50 Values

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Cell Density Standardize the cell seeding density for all experiments. Higher cell numbers can sometimes require higher inhibitor concentrations.[8]
Cell Health & Passage Number Use cells within a consistent and limited passage number range. Regularly check for mycoplasma contamination.[10][11]
Compound Stability Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]
Incubation Time Keep the compound incubation time consistent across all experiments, as longer exposure may lead to lower IC50 values.[8]
Assay Reagents Ensure all assay reagents are within their expiration dates and have been stored correctly.
Issue 2: Unexpected Cellular Phenotype (e.g., Toxicity, Differentiation)

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Off-Target Kinase Inhibition Perform a kinase selectivity profiling assay to identify other kinases inhibited by the compound.[12] This can help correlate the unexpected phenotype with the inhibition of a specific off-target.
On-Target Toxicity The observed phenotype may be a result of inhibiting the intended targets (JAK1/TYK2) in your specific cellular model. Conduct rescue experiments by introducing a downstream effector to see if the phenotype can be reversed.[9]
Compound Cytotoxicity Run a standard cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration of the compound.[9] Aim to use the inhibitor at concentrations below this threshold for your functional assays.
Inconsistent Cell Lines The effect of the inhibitor may be cell-type specific. If you observe inconsistent results between different cell lines, quantify the expression levels of JAK1 and TYK2 in each.[9]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.

  • Kinase Panel Selection : Choose a broad panel of kinases for screening, including all JAK family members (JAK1, JAK2, JAK3, TYK2) and representatives from different branches of the kinome.[12][13]

  • Biochemical Kinase Assay :

    • For each kinase in the panel, set up a reaction containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

    • Add the different concentrations of this compound to the reactions.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

    • Incubate the reactions to allow for phosphorylation of the substrate.

  • Detection : Measure the kinase activity. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

  • Selectivity Assessment : Compare the IC50 value for the on-target kinases (JAK1, TYK2) to the IC50 values for the off-target kinases to determine the selectivity profile.

Protocol 2: Cellular Assay for On-Target Engagement

This protocol describes a method to confirm that this compound is engaging its intended targets in a cellular context.

  • Cell Culture : Culture a cytokine-responsive cell line (e.g., a human T-cell line) in appropriate media.

  • Compound Treatment :

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation : Stimulate the cells with a cytokine that signals through JAK1 or TYK2-containing receptor complexes (e.g., IL-23 for TYK2/JAK2 or Type I IFN for TYK2/JAK1).[14][15]

  • Cell Lysis : After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

  • Western Blot Analysis :

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against the phosphorylated forms of downstream signaling proteins, such as STATs (e.g., p-STAT3, p-STAT4).[16]

    • Also, probe for total STAT proteins as a loading control.

  • Data Analysis : Quantify the band intensities for the phosphorylated STATs and normalize to the total STAT levels. A dose-dependent decrease in STAT phosphorylation upon treatment with this compound would indicate on-target engagement.

Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Subunit 1 Subunit 2 Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene_Expression DNA->Gene_Expression Transcription

Caption: Simplified JAK/STAT signaling pathway initiated by cytokine binding.

Experimental Workflow

Off_Target_Workflow cluster_screening Initial Screening cluster_troubleshooting Troubleshooting cluster_validation Off-Target Validation Biochemical_Assay Biochemical Assay (On-Target Activity) Cell_Assay Cell-Based Assay (Phenotype Observed) Biochemical_Assay->Cell_Assay Unexpected_Phenotype Unexpected Phenotype? Cell_Assay->Unexpected_Phenotype Dose_Response Dose-Response Curve Unexpected_Phenotype->Dose_Response Yes Kinase_Profiling Kinase Selectivity Profiling Unexpected_Phenotype->Kinase_Profiling Yes Viability_Assay Cell Viability Assay Dose_Response->Viability_Assay Rescue_Experiment Rescue Experiment Kinase_Profiling->Rescue_Experiment Inactive_Control Inactive Control Compound Kinase_Profiling->Inactive_Control

Caption: Workflow for troubleshooting and validating potential off-target effects.

References

Technical Support Center: JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dual JAK1/TYK2 inhibitor, JAK1/TYK2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential toxicity issues observed during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. By inhibiting JAK1 and TYK2, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of target inflammatory genes.

Q2: Is cytotoxicity an expected outcome when using this compound?

A2: Cytotoxicity with this compound can be context-dependent. In highly proliferative cells, particularly certain cancer cell lines that are dependent on the JAK-STAT pathway for survival, on-target inhibition can lead to decreased proliferation and apoptosis. However, in other cell types, cytotoxicity may indicate off-target effects or experimental issues such as high concentrations of the compound or solvent. It is crucial to distinguish between intended anti-proliferative effects and unintended cytotoxicity.

Q3: What are the typical signs of cytotoxicity in cell culture?

A3: Signs of cytotoxicity can include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Increased number of floating dead cells in the culture medium.

  • Blebbing of the plasma membrane, a characteristic of apoptosis.

  • Increased lactate dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the recommended method.

  • Early apoptotic cells will be Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells will be both Annexin V and PI positive.

  • Viable cells will be negative for both stains.

This differentiation is important as it can provide insights into the mechanism of cell death.

Data Presentation

Inhibitor Selectivity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various JAK family kinases.

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362
Illustrative Cytotoxicity Data

Note: The following 50% cytotoxic concentration (CC50) values are provided as hypothetical examples for illustrative purposes, as specific public data for this compound is limited. Researchers should determine the CC50 experimentally for their specific cell lines.

Cell LineCell TypeIncubation Time (hours)CC50 (µM) - Illustrative
JurkatHuman T-cell leukemia4815.2
A549Human lung carcinoma48> 50
PBMCsHuman peripheral blood mononuclear cells7225.8
HepG2Human liver carcinoma4842.5

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with various concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of this compound. Include untreated, vehicle-only, and maximum LDH release (lysis buffer) controls.

  • Incubate the plate for the desired duration.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol.

  • Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor Binding & Dimerization JAK1 JAK1 Receptor:r2->JAK1 Activation TYK2 TYK2 Receptor:r1->TYK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation TYK2->JAK1 Trans-phosphorylation STAT2 STAT TYK2->STAT2 Phosphorylation STAT1->STAT2 Dimerization DNA Gene Transcription STAT1->DNA Translocation & Binding STAT2->DNA Translocation & Binding Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition

Figure 1: Simplified JAK1/TYK2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture treatment Treatment with This compound (Dose-Response) start->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI (Apoptosis/Necrosis) incubation->apoptosis data_analysis Data Analysis: Calculate CC50 mtt->data_analysis ldh->data_analysis apoptosis->data_analysis end End: Results data_analysis->end

Figure 2: General experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Cytotoxicity Observed conc High Compound Concentration start->conc solvent Solvent Toxicity start->solvent off_target Off-Target Effects start->off_target on_target On-Target Toxicity in Sensitive Cell Line start->on_target contamination Culture Contamination start->contamination dose_response Verify Concentration & Run Dose-Response conc->dose_response vehicle_control Run Vehicle-Only Dose-Response solvent->vehicle_control selectivity Profile Against Other Kinases (if possible) off_target->selectivity target_expression Validate Target Expression Levels on_target->target_expression culture_check Check for Mycoplasma & Bacterial Contamination contamination->culture_check

Figure 3: Troubleshooting decision guide for unexpected cytotoxicity.

Troubleshooting Guide

Problem 1: Higher than expected cytotoxicity across multiple cell lines.

  • Possible Cause: Incorrect calculation of stock solution or final concentrations.

    • Solution: Double-check all calculations and prepare a fresh stock solution of this compound. Perform a new serial dilution and repeat the experiment.

  • Possible Cause: Toxicity of the solvent (e.g., DMSO).

    • Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic for your cells (typically <0.1% for DMSO). Run a vehicle-only control with the same concentrations of solvent used for the inhibitor.

  • Possible Cause: Compound precipitation at higher concentrations.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider using a lower concentration range or a different solvent if compatible.

Problem 2: Significant cytotoxicity in one specific cell line but not others.

  • Possible Cause: High on-target toxicity due to cellular dependency.

    • Solution: This may be an expected result. To confirm, you can assess the expression levels of JAK1 and TYK2 in the sensitive cell line compared to the less sensitive ones. You can also perform a rescue experiment by overexpressing a downstream effector to see if it mitigates the cytotoxic effect.

  • Possible Cause: Off-target effects specific to that cell line.

    • Solution: If possible, test the inhibitor against a panel of other kinases to identify potential off-target interactions that might be prevalent in the sensitive cell line.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variation in cell health or passage number.

    • Solution: Use cells from a consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before seeding.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures and use fresh, authenticated cell stocks.

  • Possible Cause: Edge effects in 96-well plates.

    • Solution: To minimize evaporation, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium.

Technical Support Center: JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that potently and selectively targets the ATP-binding sites of JAK1 and TYK2 kinases.[1] By inhibiting these enzymes, it blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key downstream signaling molecules in various cytokine pathways.[2] This ultimately leads to the modulation of immune and inflammatory responses.[3]

Q2: What are the primary signaling pathways inhibited by this compound?

This inhibitor primarily affects cytokine signaling pathways that rely on JAK1 and/or TYK2. These include pathways activated by interferons (e.g., IFN-α, IFN-β), interleukins (e.g., IL-6, IL-10, IL-12, IL-23), and various growth factors.[2][4] The dual inhibition of both JAK1 and TYK2 can provide a broader immunomodulatory effect than targeting either kinase alone.[5]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentrations (IC50) for this compound are reported as follows:

TargetIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from MedChemExpress.[3]

Q4: How should I prepare and store stock solutions of this compound?

For optimal performance, it is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's datasheet for specific solubility and stability information.

Q5: What are the potential off-target effects of this compound?

While this compound is selective for JAK1 and TYK2, it does exhibit some activity against JAK2 and JAK3 at higher concentrations.[3] Researchers should be mindful of potential off-target effects, especially when using the inhibitor at concentrations significantly above the IC50 for JAK1 and TYK2. Higher selectivity for TYK2 over other JAK isoforms is generally associated with a reduced likelihood of off-target effects.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cellular assays.
Potential Cause Troubleshooting Step
Compound Solubility/Stability: The inhibitor may have precipitated out of the solution or degraded in the cell culture medium.Visually inspect the media for any signs of precipitation. Prepare fresh dilutions from a new stock aliquot for each experiment. Confirm the solubility of the inhibitor in your specific cell culture medium.
High Cell Density: Overly confluent cells can exhibit altered signaling responses.Ensure consistent and appropriate cell seeding density for all experiments. Optimize cell density to ensure cells are in a logarithmic growth phase during the experiment.
Inhibitor Pre-incubation Time: Insufficient pre-incubation time may not allow for adequate cellular uptake and target engagement.Optimize the pre-incubation time with the inhibitor before adding the stimulating cytokine. A typical starting point is 1-2 hours.
High ATP Concentration in Cells: Cellular assays have physiological ATP concentrations (mM range) that are much higher than those used in biochemical assays (µM range), which can reduce the apparent potency of ATP-competitive inhibitors.This is an inherent difference between in vitro and cellular assays. The observed potency in cellular assays is expected to be lower than in biochemical assays. Ensure your experimental design accounts for this.
Cell Line Variability: Different cell lines may have varying expression levels of JAK1, TYK2, and relevant cytokine receptors, leading to different sensitivities to the inhibitor.Characterize the expression of target proteins in your cell line. Consider using a cell line known to have a robust response to the cytokine of interest.
Issue 2: High variability between replicate wells.
Potential Cause Troubleshooting Step
Pipetting Inaccuracy: Small variations in pipetting volumes can lead to significant differences in final concentrations.Ensure pipettes are properly calibrated. Use a master mix of reagents to add to all wells to minimize pipetting variability.
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations.Avoid using the outer wells of the plate for critical experiments. If you must use them, ensure proper plate sealing and a humidified incubator.
Inconsistent Incubation Times: Variations in the timing of reagent addition or reaction termination can introduce variability.Use a multi-channel pipette or automated liquid handler to ensure simultaneous addition of reagents and termination of reactions.
Cell Health and Viability: Unhealthy or dying cells will respond poorly and inconsistently to stimuli.Regularly check cell health and viability using methods like trypan blue exclusion. Ensure cells are not passaged too many times.
Issue 3: Unexpected or paradoxical cellular responses.
Potential Cause Troubleshooting Step
Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases, leading to unforeseen biological consequences.Perform a dose-response experiment to ensure you are using the inhibitor within a selective concentration range. If possible, use a structurally distinct inhibitor targeting the same pathway to confirm the observed phenotype.
Feedback Loops in Signaling Pathways: Inhibition of one part of a signaling pathway can sometimes lead to the compensatory activation of another pathway.Analyze multiple downstream targets and time points to get a comprehensive understanding of the signaling dynamics. Consider using inhibitors for other pathways to dissect the observed effect.
Dual Inhibition Nuances: The simultaneous inhibition of JAK1 and TYK2 can have complex effects that differ from inhibiting either kinase alone.Carefully review the literature on the specific roles of JAK1 and TYK2 in your experimental system. The combined effect may not be simply additive.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified JAK enzymes.

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of the kinase for ATP.

    • Prepare a stock solution of a suitable kinase substrate (e.g., a specific peptide) in an appropriate buffer.

    • Prepare serial dilutions of this compound in DMSO, and then further dilute in 1X kinase assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer).

    • Add 10 µL of a solution containing the purified JAK enzyme and the substrate in 2X kinase assay buffer.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in 2X kinase assay buffer.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Phospho-STAT Assay (Western Blot)

This protocol outlines a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells (e.g., human PBMCs or a relevant cell line) in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in a serum-free or low-serum medium for 4-6 hours.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a cytokine known to signal through JAK1/TYK2 (e.g., IFN-α or IL-6) for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature the protein lysates by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., p-STAT1 or p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT signal to the total STAT and loading control signals.

    • Calculate the percentage of inhibition relative to the cytokine-stimulated, vehicle-treated control.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates TYK2 TYK2 Cytokine_Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates & Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor This compound Inhibitor->JAK1 Inhibits Inhibitor->TYK2 Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Starvation Serum Starvation Cell_Culture->Starvation Inhibitor_Prep Prepare Inhibitor Dilutions Pre_incubation Pre-incubate with Inhibitor Inhibitor_Prep->Pre_incubation Starvation->Pre_incubation Stimulation Cytokine Stimulation Pre_incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis & IC50 Western_Blot->Data_Analysis

Caption: A general experimental workflow for evaluating this compound in a cellular assay.

Troubleshooting_Tree Start Inconsistent Results? High_Variability High Variability? Start->High_Variability Yes Low_Potency Low Potency? Start->Low_Potency No Check_Pipetting Check Pipetting & Master Mix High_Variability->Check_Pipetting Check_Edge_Effects Avoid Edge Effects High_Variability->Check_Edge_Effects Check_Cell_Health Verify Cell Health High_Variability->Check_Cell_Health Check_Solubility Check Compound Solubility Low_Potency->Check_Solubility Optimize_Preincubation Optimize Pre-incubation Time Low_Potency->Optimize_Preincubation Verify_Cell_Line Verify Cell Line Response Low_Potency->Verify_Cell_Line

Caption: A troubleshooting decision tree for inconsistent results with this compound.

References

Technical Support Center: Improving the Aqueous Solubility of JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of the dual inhibitor, JAK1/TYK2-IN-3.

Frequently Asked Questions (FAQs)

Q1: Why do small molecule kinase inhibitors like this compound often have poor aqueous solubility?

A1: The majority of small-molecule kinase inhibitors are designed to bind to the ATP-binding pocket of kinases, which is often hydrophobic in nature. Consequently, these molecules tend to be lipophilic (fat-soluble) with low aqueous solubility.[1] This inherent characteristic poses a significant challenge for in vitro assays and drug formulation. Many kinase inhibitors fall under the Biopharmaceutical Classification System (BCS) Class II, which categorizes them as having low solubility and high membrane permeability.[1]

Q2: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS) for a cell-based assay. What is happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to "crash out" or precipitate.[1] The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible (typically <1%), though even this may not prevent precipitation for highly insoluble compounds.[1]

Q3: How does pH affect the solubility of kinase inhibitors?

A3: The solubility of many kinase inhibitors is highly pH-dependent, particularly for those that are weakly basic compounds.[1] These molecules often contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound is in its less soluble, non-ionized form.[1]

Troubleshooting Guide: Precipitation of this compound in Aqueous Buffers

Problem: Your this compound stock solution in DMSO precipitates upon dilution into an aqueous buffer for your experiment.

Below is a troubleshooting workflow to address this issue:

G cluster_0 start Precipitation Observed check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No ph_adjust Adjust Buffer pH check_dmso->ph_adjust Yes reduce_dmso->ph_adjust lower_ph Lower buffer pH (e.g., to 6.0 or 5.0) ph_adjust->lower_ph Yes (if compound is basic) cosolvent Use a Co-solvent System ph_adjust->cosolvent No lower_ph->cosolvent add_cosolvent Add a water-miscible co-solvent (e.g., ethanol, propylene glycol) cosolvent->add_cosolvent Yes cyclodextrin Employ Cyclodextrin Complexation cosolvent->cyclodextrin No add_cosolvent->cyclodextrin add_cyclodextrin Use HPβCD to form an inclusion complex cyclodextrin->add_cyclodextrin Yes success Solubility Improved cyclodextrin->success No add_cyclodextrin->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols for Solubility Enhancement

Here are detailed protocols for some of the most common and effective methods to improve the solubility of this compound in aqueous solutions.

pH Adjustment

If this compound has a basic functional group, lowering the pH of the buffer can increase its solubility.

Methodology:

  • Prepare a series of buffers with varying pH values below the presumed pKa of the compound (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common biological buffers for this purpose include MES and acetate.

  • Add the DMSO stock of this compound to each buffer to the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • (Optional) Quantify the concentration of the dissolved inhibitor in the supernatant using HPLC or UV-Vis spectrophotometry after centrifugation to remove any precipitate.

Co-solvent Systems

The addition of a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.

Methodology:

  • Prepare your aqueous buffer containing a low percentage of a co-solvent. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG). Start with a low concentration (e.g., 1-5% v/v) and increase if necessary.

  • Add the DMSO stock of this compound to the co-solvent-buffer mixture.

  • Observe for precipitation.

  • Caution: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.[1]

Methodology:

  • Determine Stoichiometry: Perform a phase solubility study by adding an excess of this compound to aqueous solutions containing increasing concentrations of HPβCD (e.g., 0-20 mM).[1]

  • Shake the solutions at room temperature for 24-48 hours to reach equilibrium.[1]

  • Filter the samples and determine the concentration of the dissolved inhibitor by UV-Vis spectrophotometry or HPLC to identify the optimal inhibitor-to-cyclodextrin molar ratio (often 1:1 or 1:2).[1]

  • Preparation (Kneading Method):

    • Weigh out this compound and HPβCD in the determined molar ratio.

    • Place the physical mixture in a mortar.

    • Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.[1]

    • Knead the mixture for 45-60 minutes.[1]

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.[1]

    • Grind the dried complex into a fine powder and store it in a desiccator.[1]

  • The resulting powder should have enhanced aqueous solubility.

Solid Dispersions

This technique involves dispersing the drug in a hydrophilic carrier matrix.

Methodology (Solvent Evaporation Method):

  • Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).

  • Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol, ethanol).

  • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).[1]

  • A solid film or mass will form. Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.[1]

  • Scrape the solid mass, then crush and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size. Store in a desiccator.[1]

Quantitative Data Summary

The following table summarizes the potential quantitative impact of various solubilization methods on kinase inhibitors, based on literature examples.

Solubilization MethodExample Kinase InhibitorFold Increase in Aqueous SolubilityReference
pH Adjustment Alectinib>100x (at pH below pKa)[1]
Cyclodextrin Complexation Alectinib~50x (with HPβCD)[1]
Solid Dispersion Vemurafenib~20x (with PVP)General literature on solid dispersions
Co-solvents Various2-10x (depending on co-solvent and concentration)General formulation science

Understanding the Target: The JAK-STAT Signaling Pathway

This compound is a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and inflammation.[2][3]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak1 JAK1 receptor->jak1 activates tyk2 TYK2 receptor->tyk2 activates stat STAT jak1->stat phosphorylates tyk2->stat phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer dimerizes dna DNA stat_dimer->dna translocates transcription Gene Transcription dna->transcription inhibitor This compound inhibitor->jak1 inhibitor->tyk2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

minimizing variability in animal studies with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the dual JAK1 and TYK2 inhibitor, JAK1/TYK2-IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[1][2] It functions by blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This inhibition disrupts the downstream signaling cascades of various pro-inflammatory cytokines that are dependent on the JAK-STAT pathway, including interferons (IFNs), interleukin-6 (IL-6), IL-12, and IL-23.[4][5] The disruption of these signaling pathways leads to a reduction in the inflammatory response.[1]

Q2: What is the selectivity profile of this compound?

This compound exhibits selectivity for JAK1 and TYK2 over other members of the JAK family, JAK2 and JAK3. This selectivity is important for minimizing off-target effects. For instance, less inhibition of JAK2 is generally associated with a lower risk of hematological side effects.

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362
Data from MedChemExpress[1]

Q3: What are the known pharmacokinetic parameters of this compound in rodents?

Pharmacokinetic studies have been conducted in male Sprague-Dawley rats. After a single oral dose of 5 mg/kg, the compound demonstrated moderate oral bioavailability.

ParameterValue
Administration RouteOral (p.o.)
Dose (mg/kg)5
Cmax (ng/mL)400.4 ± 55.3
T1/2 (h)2.4 ± 2.1
AUC0-t (ng·h/mL)440.9 ± 157.0
Oral Bioavailability (F%)23.7
Data from MedChemExpress, citing studies in male Sprague-Dawley rats.[1]

Q4: What are some general considerations for dosing this compound in animal models?

In a mouse model of ulcerative colitis, oral doses of 10, 20, and 30 mg/kg administered twice daily have been shown to be effective.[1] The choice of dose and frequency should be guided by the specific disease model, the desired level of target engagement, and the pharmacokinetic profile of the compound. For many kinase inhibitors, maintaining a plasma concentration above the IC50 for the target kinases for a significant portion of the dosing interval is key to efficacy.

Troubleshooting Guide: Minimizing Variability

High variability in animal studies can obscure true experimental outcomes. The following guide addresses common issues encountered when working with orally administered small molecule inhibitors like this compound.

Issue 1: Inconsistent or lower-than-expected efficacy.

Potential Cause Troubleshooting Steps
Poor Solubility and Formulation Many kinase inhibitors, including likely this compound, have low aqueous solubility, which can lead to poor absorption and high variability.[6][7] - Vehicle Selection: For preclinical studies, vehicles such as a mixture of DMSO, PEG400, and saline, or methylcellulose-based suspensions are commonly used. The choice of vehicle can significantly impact absorption.[8][9] It is crucial to perform small-scale formulation tests to ensure the compound remains in a consistent physical form (solution or fine suspension). - Formulation Preparation: Prepare fresh dosing solutions daily unless stability data in the chosen vehicle is available. Ensure the compound is fully dissolved or homogeneously suspended before each administration. Sonication can aid in dissolving compounds.[8]
Suboptimal Dosing Regimen The dosing frequency may not be adequate to maintain therapeutic drug concentrations between doses, especially given the relatively short half-life observed in rats. - Dosing Frequency: Consider increasing the dosing frequency (e.g., from once to twice daily) to maintain more consistent plasma levels.[1] - Dose Escalation: If efficacy is low and no toxicity is observed, a dose escalation study may be warranted.
Compound Instability The compound may be unstable in the dosing vehicle or under certain storage conditions. - Stability Testing: If possible, conduct a simple stability study by preparing the formulation and analyzing the concentration of this compound at several time points (e.g., 0, 4, and 24 hours) under the intended storage and handling conditions.

Issue 2: High variability in plasma drug concentrations between animals.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Improper oral gavage technique can lead to inaccurate dosing or aspiration. - Standardized Procedure: Ensure all personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animals. - Volume Consistency: Administer a consistent volume of the dosing solution based on the most recent body weight of each animal.
Food Effects The presence or absence of food in the stomach can significantly alter the absorption of orally administered drugs. - Fasting: For consistency, consider fasting the animals for a few hours before dosing. Ensure water is available at all times. If fasting is not possible due to the disease model, ensure a consistent feeding schedule across all experimental groups.
Vehicle-Induced Physiological Changes Some vehicles can alter gastrointestinal motility or have other physiological effects that can impact drug absorption.[8] - Vehicle Control Group: Always include a vehicle-only control group to assess any effects of the formulation itself on the experimental model.

Experimental Protocols

Protocol 1: Preparation of an Oral Dosing Formulation (Suspension)

This protocol provides a general method for preparing a suspension, which is often suitable for poorly soluble compounds.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder.

  • Initial Wetting: Add a small amount of a wetting agent, such as Tween 80 (e.g., 1-2% of the final volume), to the powder and mix to form a uniform paste.

  • Vehicle Addition: Gradually add the primary vehicle (e.g., 0.5% methylcellulose in sterile water) to the paste while continuously mixing or vortexing.

  • Homogenization: Use a sonicator or a homogenizer to ensure the formation of a fine, uniform suspension.

  • Final Volume and Storage: Adjust the suspension to the final desired volume with the vehicle. Store at 4°C and protect from light. Prepare fresh daily.

  • Pre-dosing: Before each administration, vortex the suspension thoroughly to ensure homogeneity.

Visualizations

JAK_STAT_Pathway JAK1/TYK2 Signaling Pathway Inhibition Cytokine Cytokine (e.g., IFN, IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1 Inhibits JAK1_TYK2_IN_3->TYK2 Inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates

Caption: Inhibition of the JAK-STAT pathway by this compound.

Experimental_Workflow Typical In Vivo Study Workflow acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (e.g., body weight, disease score) grouping->baseline dosing Dosing (Vehicle or this compound) baseline->dosing monitoring Daily Monitoring (Clinical signs, body weight) dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic Sampling (Optional) dosing->pk_pd endpoint Endpoint Analysis (e.g., tissue collection, histology, biomarker analysis) monitoring->endpoint data_analysis Data Analysis pk_pd->data_analysis endpoint->data_analysis

Caption: A standard workflow for conducting in vivo studies.

Troubleshooting_Tree Troubleshooting High Variability start High Variability Observed check_formulation Review Formulation Protocol start->check_formulation check_dosing Review Dosing Procedure start->check_dosing check_animal_handling Review Animal Handling start->check_animal_handling solubility_issue Is compound fully dissolved/ homogeneously suspended? check_formulation->solubility_issue gavage_technique Is gavage technique consistent? check_dosing->gavage_technique fasting_protocol Is feeding/fasting protocol consistent? check_animal_handling->fasting_protocol optimize_vehicle Optimize vehicle (e.g., change solvent, add surfactant) solubility_issue->optimize_vehicle No fresh_prep Ensure fresh preparation and thorough mixing solubility_issue->fresh_prep Yes retrain_staff Retrain personnel on gavage gavage_technique->retrain_staff No standardize_feeding Standardize feeding schedule or implement fasting fasting_protocol->standardize_feeding No

Caption: A decision tree for troubleshooting variability in results.

References

unexpected phenotypes in JAK1/TYK2-IN-3 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in cells treated with JAK1/TYK2-IN-3 and other dual JAK1/TYK2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dual inhibitor that targets Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines, interferons, and growth factors involved in inflammation and immunity.[1][2] By inhibiting JAK1 and TYK2, the inhibitor blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn prevents the transcription of pro-inflammatory genes.[3] This dual inhibition is designed to offer broad anti-inflammatory effects by targeting multiple cytokine pathways.[4][5][6]

Q2: What are the expected phenotypic outcomes of treating cells with a JAK1/TYK2 inhibitor?

The primary expected outcome is the suppression of inflammatory responses. This includes:

  • Reduced production of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and Type I interferons.[2][6]

  • Inhibition of T-cell activation and differentiation, particularly Th1 and Th17 lineages.

  • Decreased expression of downstream inflammatory mediators.

Q3: What are the known, more common side effects or "on-target" but undesirable phenotypes associated with JAK inhibitors?

As a class, JAK inhibitors can be associated with a range of adverse events due to their immunomodulatory effects. While dual JAK1/TYK2 inhibitors are designed for greater selectivity to potentially reduce some of these, researchers should be aware of the following potential on-target phenotypes:

  • Increased risk of infections: Inhibition of key immune signaling pathways can lead to increased susceptibility to bacterial, viral, and fungal infections. Upper respiratory tract infections are commonly reported.

  • Hematological changes: Effects on hematopoiesis can lead to anemia, neutropenia (low neutrophils), and thrombocytopenia (low platelets), although this is more commonly associated with JAK2 inhibition.[7]

  • Gastrointestinal issues: Nausea and diarrhea have been reported.

  • Metabolic changes: Increases in lipid levels (cholesterol, triglycerides) and liver enzymes may be observed.

Troubleshooting Unexpected Phenotypes

This section addresses specific unexpected or paradoxical results that researchers may encounter during their experiments with this compound.

Problem 1: I'm observing an increase in the expression of certain pro-inflammatory cytokines (e.g., IL-23, TNFα) in my myeloid cell cultures after treatment with a JAK1/TYK2 inhibitor, especially with co-stimulation like LPS.

This is a documented paradoxical effect. Instead of the expected anti-inflammatory response, a pro-inflammatory phenotype can emerge under specific conditions.

Possible Cause:

Recent studies have shown that JAK1 and TYK2 inhibitors can cause a paradoxical activation of myeloid cells (like monocytes and macrophages) in the presence of Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS).[8] This is thought to be mediated by the antagonism of the anti-inflammatory cytokine IL-10 signaling pathway.[8] Since IL-10 signaling is dependent on JAK1 and TYK2, its inhibition can lead to an unchecked, exaggerated inflammatory response from myeloid cells when they are activated by other stimuli.[8]

Troubleshooting Steps & Experimental Protocols:

  • Confirm the Cell Type: Verify that the paradoxical effect is specific to myeloid lineage cells in your culture. Isolate different cell populations (e.g., T-cells, myeloid cells) and repeat the experiment to see if the pro-inflammatory response is localized to the myeloid fraction.

  • Evaluate IL-10 Signaling:

    • Protocol: Western Blot for STAT3 Phosphorylation:

      • Culture myeloid cells (e.g., primary human monocytes or a cell line like THP-1).

      • Pre-treat cells with this compound at various concentrations for 1-2 hours.

      • Stimulate the cells with recombinant IL-10 for 15-30 minutes.

      • Lyse the cells and perform a Western blot to detect phosphorylated STAT3 (pSTAT3), a key downstream target of IL-10 signaling.

      • Expected Outcome: this compound should inhibit IL-10-induced pSTAT3, confirming the on-target effect on this pathway.

  • Investigate Cytokine Production:

    • Protocol: Multiplex Cytokine Assay:

      • Culture purified myeloid cells.

      • Pre-treat with this compound.

      • Stimulate with a TLR agonist (e.g., LPS).

      • Collect the supernatant after an appropriate incubation period (e.g., 24 hours).

      • Use a multiplex cytokine assay (e.g., Luminex) or ELISA to quantify the levels of IL-23, TNFα, and other relevant cytokines.

      • Expected Outcome: An increase in IL-23 and TNFα in the inhibitor-treated, LPS-stimulated group compared to the LPS-only group would confirm the paradoxical effect.[8]

  • Rescue Experiment with IL-10 Receptor Agonist:

    • Protocol:

      • Repeat the cytokine production experiment (Step 3).

      • In a parallel set of wells, co-treat the cells with this compound, LPS, and an IL-10 receptor agonist.

      • Expected Outcome: The IL-10 receptor agonist should partially or completely rescue the paradoxical pro-inflammatory phenotype by bypassing the need for JAK1/TYK2 in the IL-10 signaling pathway.[8]

Summary of Quantitative Data for Troubleshooting Problem 1:

Experimental ConditionExpected pSTAT3 (relative to IL-10 alone)Expected IL-23 Production (relative to LPS alone)Expected TNFα Production (relative to LPS alone)
Vehicle Control BaselineBaselineBaseline
IL-10 Stimulation 100%N/AN/A
This compound + IL-10 DecreasedN/AN/A
LPS Stimulation N/A100%100%
This compound + LPS N/AIncreased (>100%) Increased (>100%)
This compound + LPS + IL-10R Agonist N/ADecreased (towards 100%)Decreased (towards 100%)

Problem 2: I am observing unexpected changes in gene expression that are not directly linked to the canonical JAK/STAT pathway.

While this compound is targeted, its effects can lead to broader, indirect changes in cellular gene expression.

Possible Causes:

  • Epigenetic Modifications: JAK inhibitors can induce persistent changes in chromatin accessibility, leading to altered gene expression that can last even after the inhibitor is removed.[9][10] Some genes regulated by other transcription factors like AP-1 and C/EBP may be insensitive to JAK inhibition.[10]

  • Off-Target Kinase Inhibition: Although designed to be selective, at higher concentrations, the inhibitor might affect other kinases, leading to unforeseen signaling consequences.

  • Metabolic Reprogramming: Inhibition of key signaling pathways can indirectly alter cellular metabolism, which in turn can influence gene expression.

Troubleshooting Steps & Experimental Protocols:

  • Confirm On-Target Engagement:

    • Protocol: Dose-Response Analysis: Perform a dose-response experiment with this compound and measure the inhibition of a known downstream target (e.g., IFN-α induced pSTAT1) to confirm that the observed unexpected effects occur at concentrations consistent with on-target activity.

  • Transcriptomic Analysis:

    • Protocol: RNA-Sequencing:

      • Treat your cells with this compound at a relevant concentration and for a specific duration.

      • Isolate RNA and perform RNA-sequencing.

      • Analyze the data for differentially expressed genes.

      • Perform pathway analysis (e.g., GSEA, IPA) to identify unexpected up- or down-regulated pathways.

  • Epigenetic Analysis:

    • Protocol: ATAC-Seq (Assay for Transposase-Accessible Chromatin with sequencing):

      • Treat cells with the inhibitor as in the RNA-seq experiment.

      • Perform ATAC-seq to identify changes in chromatin accessibility.

      • Integrate the ATAC-seq data with the RNA-seq data to determine if changes in gene expression correlate with changes in the accessibility of their regulatory regions.[11]

  • Kinase Profiling:

    • If off-target effects are suspected, consider a broad-spectrum kinase profiling assay to identify other potential kinase targets of this compound, especially at higher concentrations.

Visualizations

JAK1_TYK2_Signaling_Pathway Canonical JAK1/TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor binds JAK1 JAK1 Receptor->JAK1 activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates JAK1_TYK2_IN_3 This compound JAK1_TYK2_IN_3->JAK1 inhibits JAK1_TYK2_IN_3->TYK2 inhibits pSTAT pSTAT (dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates

Caption: Canonical JAK1/TYK2 signaling pathway and the inhibitory action of this compound.

Paradoxical_Activation_Workflow Troubleshooting Workflow for Paradoxical Myeloid Cell Activation Start Start: Unexpected pro-inflammatory phenotype in mixed cell culture Isolate_Cells Isolate Myeloid Cells (e.g., CD14+) Start->Isolate_Cells Treat_Cells Treat with this compound and stimulate with LPS Isolate_Cells->Treat_Cells Measure_Cytokines Measure Cytokines (IL-23, TNFα) Treat_Cells->Measure_Cytokines Paradox_Confirmed Paradoxical Effect Confirmed? (Increased Cytokines) Measure_Cytokines->Paradox_Confirmed Investigate_IL10 Investigate IL-10 Pathway: 1. Measure IL-10 induced pSTAT3 2. Perform IL-10R agonist rescue experiment Paradox_Confirmed->Investigate_IL10 Yes No_Paradox No Paradoxical Effect: Investigate other causes (e.g., off-target effects) Paradox_Confirmed->No_Paradox No End Conclusion: Paradoxical activation likely due to IL-10 signaling antagonism Investigate_IL10->End

Caption: Experimental workflow for troubleshooting paradoxical activation of myeloid cells.

References

how to control for JAK1/TYK2-IN-3 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JAK1/TYK2-IN-3, a potent dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help control for potential degradation of the inhibitor and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a selective and orally active dual inhibitor of JAK1 and TYK2 with IC50 values of 37 nM and 6 nM, respectively.[1] It shows selectivity relative to other members of the Janus kinase family, JAK2 (IC50 = 140 nM) and JAK3 (IC50 = 362 nM).[1] By inhibiting JAK1 and TYK2, this compound effectively blocks the signaling of various pro-inflammatory cytokines involved in autoimmune diseases.[1]

Q2: How should I store this compound to ensure its stability?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions prepared in a solvent such as DMSO should be stored at -80°C for up to one year.[2] It is crucial to keep the compound away from direct sunlight and moisture.[2] The material safety data sheet (MSDS) indicates that the compound is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]

Q3: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can arise from several factors, including:

  • Compound Degradation: The stability of the inhibitor in your experimental setup (e.g., cell culture media, buffer solutions) may be compromised.

  • Improper Storage: Not adhering to the recommended storage conditions can lead to a loss of compound activity.

  • Inaccurate Concentration: Errors in preparing stock solutions or serial dilutions.

  • Cell-Based Assay Variability: Factors such as cell density, passage number, and serum concentration in the media can influence the cellular response.

Q4: How can I determine if this compound is degrading in my experiment?

The most reliable method to assess the stability of this compound in your experimental medium is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). This allows for the quantification of the parent compound over time and the identification of any potential degradation products. A detailed protocol for a stability assessment is provided in the "Experimental Protocols" section.

Q5: What are the common pathways for the degradation of small molecule inhibitors like this compound?

Small molecule inhibitors can degrade through several mechanisms, including:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Reaction with oxygen or other oxidizing agents.

  • Photodegradation: Degradation upon exposure to light. While specific degradation pathways for this compound have not been published, its chemical structure may be susceptible to these common degradation routes.

Troubleshooting Guides

Issue 1: Loss of Inhibitor Activity or Inconsistent IC50 Values

Possible Cause Troubleshooting Steps
Compound Degradation 1. Assess Stability: Perform a stability study of this compound in your specific experimental buffer or cell culture medium using LC-MS (see protocol below). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. 3. Minimize Exposure: Protect solutions from light and prolonged exposure to room temperature.
Improper Storage 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C and DMSO stock solutions at -80°C. 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.
Inaccurate Concentration 1. Calibrate Pipettes: Ensure all pipettes used for dilutions are properly calibrated. 2. Verify Stock Concentration: If possible, confirm the concentration of your stock solution using a spectrophotometer or by a quantitative analytical method.

Issue 2: High Background or Off-Target Effects in Cellular Assays

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Check Solubility: Determine the solubility of this compound in your final assay medium. Visually inspect for any precipitates. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can be toxic to cells.
Degradation Products with Off-Target Activity 1. Analyze for Degradants: Use LC-MS to check for the presence of degradation products in your inhibitor solutions. 2. Use High-Purity Compound: Ensure you are using a high-purity batch of this compound.
Non-Specific Binding 1. Include Proper Controls: Use vehicle-only controls and consider using a structurally related but inactive compound as a negative control. 2. Vary Incubation Time: Optimize the incubation time to achieve the desired on-target effect while minimizing potential off-target effects.

Quantitative Data Summary

Condition Time (hours) This compound Remaining (%) Major Degradation Products (m/z)
PBS (pH 7.4), 37°C 0100-
2
6
24
Cell Culture Medium + 10% FBS, 37°C 0100-
2
6
24
0.1 N HCl, RT 0100-
2
6
24
0.1 N NaOH, RT 0100-
2
6
24
3% H₂O₂, RT 0100-
2
6
24

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers and Cell Culture Media

This protocol outlines a method to determine the stability of this compound in common experimental solutions using LC-MS.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • HPLC or UPLC system coupled to a mass spectrometer

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Test Solutions:

    • Dilute the stock solution to a final concentration of 10 µM in the following solutions:

      • PBS (pH 7.4)

      • Cell culture medium + 10% FBS

  • Incubation:

    • Incubate the test solutions at 37°C.

    • Take aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Immediately after collection, quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins.

  • Sample Preparation for LC-MS:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with LC-MS grade water to a final concentration suitable for analysis.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the ion corresponding to the mass of this compound and any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.

Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates TYK2 TYK2 Cytokine Receptor->TYK2 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

Caption: JAK1/TYK2 Signaling Pathway Inhibition.

Experimental_Workflow Prepare Stock Prepare 10 mM Stock in DMSO Prepare Test Prepare 10 µM Test Solutions (PBS, Cell Media) Prepare Stock->Prepare Test Incubate Incubate at 37°C (0, 2, 6, 12, 24h) Prepare Test->Incubate Quench & Precipitate Quench with Acetonitrile & Centrifuge Incubate->Quench & Precipitate LC-MS Analyze by LC-MS Quench & Precipitate->LC-MS Analyze Data Calculate % Remaining & Identify Degradants LC-MS->Analyze Data

Caption: Workflow for Assessing Inhibitor Stability.

Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions (-20°C powder, -80°C stock) start->check_storage Yes check_prep Review Solution Preparation (Pipetting, Dilutions) check_storage->check_prep stability_test Perform Stability Test (LC-MS) check_prep->stability_test degraded Degradation Observed stability_test->degraded Yes stable Compound Stable stability_test->stable No use_fresh Use Freshly Prepared Solutions degraded->use_fresh check_assay Investigate Assay Parameters (Cells, Reagents) stable->check_assay

Caption: Troubleshooting Inconsistent Results.

References

Technical Support Center: Troubleshooting Western Blots for the JAK/STAT Pathway with JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Western blotting to study the JAK/STAT signaling pathway, with a specific focus on experiments involving the inhibitor JAK1/TYK2-IN-3.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on my Western blot results for the JAK/STAT pathway?

A1: this compound is a dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2).[1] Therefore, you should expect to see a dose-dependent decrease in the phosphorylation of JAK1 and TYK2. As a downstream consequence, you should also observe a reduction in the phosphorylation of their substrate STAT (Signal Transducer and Activator of Transcription) proteins. The total protein levels of JAK1, TYK2, and STATs should remain unchanged with short-term inhibitor treatment.

Q2: I am not seeing a decrease in the phosphorylation of JAK1 or TYK2 after treating my cells with this compound. What could be the problem?

A2: There are several potential reasons for this:

  • Inhibitor Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.

  • Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the working solution is freshly prepared.

  • Cell Permeability: While this compound is designed to be cell-permeable, issues with uptake can occasionally occur in certain cell lines.

  • Target Kinase Activity: Confirm that the JAK/STAT pathway is activated in your experimental model. You may need to stimulate the cells with an appropriate cytokine (e.g., interferon or interleukin) to induce JAK phosphorylation before adding the inhibitor.

Q3: I am observing unexpected bands or changes in other proteins after treatment with this compound. What should I do?

A3: This could be due to off-target effects of the inhibitor, which can occur, especially at higher concentrations.[2][3] To investigate this:

  • Perform a Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Determine the minimal concentration of the inhibitor that effectively reduces phosphorylation of your target proteins.

  • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor with a different chemical structure that also targets JAK1 and/or TYK2. If the unexpected phenotype persists, it is more likely to be an on-target effect.

  • Kinase Selectivity Profiling: If the issue is persistent and critical to your research, consider having the inhibitor's selectivity profiled against a panel of kinases.

Q4: My phospho-specific antibody is giving a weak signal or no signal at all. What are some common causes?

A4: Weak or no signal from phospho-specific antibodies is a common issue in Western blotting. Here are some troubleshooting steps:

  • Protein Phosphorylation Levels: The level of phosphorylation of your target protein may be low in your samples. Ensure you are stimulating the pathway appropriately.

  • Phosphatase Activity: It is critical to use phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target proteins during sample preparation.

  • Antibody Dilution and Incubation: The antibody concentration may not be optimal. Perform a titration to find the best dilution. Also, consider incubating the primary antibody overnight at 4°C to increase signal intensity.

  • Blocking Buffer: Some blocking agents, like non-fat dry milk, can sometimes mask phospho-epitopes. Try switching to a different blocking buffer, such as bovine serum albumin (BSA).

II. Quantitative Data Summary

The following tables provide a summary of key quantitative data for planning and interpreting your Western blot experiments.

Table 1: Inhibitor Concentrations

CompoundTarget(s)IC50 (JAK1)IC50 (TYK2)IC50 (JAK2)IC50 (JAK3)Recommended Starting Concentration for Cell Culture
This compoundJAK1, TYK237 nM6 nM140 nM362 nM100 nM - 1 µM (perform dose-response)

IC50 values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data from MedChemExpress.[1]

Table 2: Recommended Antibody Dilutions for Western Blot

AntibodyHostSupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-JAK1 (Tyr1034/1035)RabbitCell Signaling Technology#33311:1000
Total JAK1RabbitCell Signaling Technology#33441:1000
Phospho-TYK2 (Tyr1054/1055)RabbitCell Signaling Technology#93211:1000
Total TYK2RabbitCell Signaling Technology#141931:1000
Phospho-STAT3 (Tyr705)RabbitCell Signaling Technology#91451:1000
Total STAT3MouseCell Signaling Technology#91391:1000

Note: Optimal antibody dilutions should be determined empirically by the end-user.

III. Experimental Protocols

Detailed Protocol for Western Blotting of the JAK/STAT Pathway with this compound Treatment

1. Cell Culture and Treatment:

  • Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • The following day, starve the cells in a serum-free or low-serum medium for 4-6 hours to reduce basal signaling.

  • Prepare a stock solution of this compound in DMSO.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with an appropriate cytokine (e.g., 50 ng/mL IFN-α for 15-30 minutes) to activate the JAK/STAT pathway. Include an unstimulated control.

2. Cell Lysis:

  • After treatment, place the culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation for SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-JAK1) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • To probe for total proteins, the membrane can be stripped and re-probed with the corresponding total protein antibody.

  • Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.

IV. Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates pJAK1 pJAK1 JAK1->pJAK1 Phosphorylation pTYK2 pTYK2 TYK2->pTYK2 Phosphorylation STAT STAT pJAK1->STAT Phosphorylates pTYK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

Caption: JAK/STAT signaling pathway with the inhibitory action of this compound.

Western_Blot_Workflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Immunodetection Immunodetection cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (with this compound) Cell_Lysis 2. Cell Lysis (with Protease/Phosphatase Inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Sample_Boiling 4. Sample Preparation (Laemmli Buffer & Boiling) Protein_Quantification->Sample_Boiling SDS_PAGE 5. SDS-PAGE Sample_Boiling->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-pJAK1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Imaging 11. Image Acquisition Detection->Imaging Quantification 12. Densitometry & Normalization Imaging->Quantification

Caption: Experimental workflow for Western blotting of the JAK/STAT pathway.

Troubleshooting_Tree Start Problem with Western Blot No_Signal No/Weak Signal for Phospho-Protein Start->No_Signal No_Inhibition No Inhibition of Phosphorylation with this compound Start->No_Inhibition High_Background High Background Start->High_Background Unexpected_Bands Unexpected Bands Start->Unexpected_Bands No_Signal_Cause1 Low Phosphorylation? No_Signal->No_Signal_Cause1 No_Inhibition_Cause1 Inhibitor Concentration/Time? No_Inhibition->No_Inhibition_Cause1 High_Background_Cause1 Insufficient Blocking? High_Background->High_Background_Cause1 Unexpected_Bands_Cause1 Non-Specific Antibody Binding? Unexpected_Bands->Unexpected_Bands_Cause1 No_Signal_Solution1 Optimize Cytokine Stimulation (Time & Concentration) No_Signal_Cause1->No_Signal_Solution1 Yes No_Signal_Cause2 Phosphatase Activity? No_Signal_Cause1->No_Signal_Cause2 No No_Signal_Solution2 Add Phosphatase Inhibitors to Lysis Buffer No_Signal_Cause2->No_Signal_Solution2 Yes No_Signal_Cause3 Suboptimal Antibody? No_Signal_Cause2->No_Signal_Cause3 No No_Signal_Solution3 Titrate Primary Antibody Incubate Overnight at 4°C No_Signal_Cause3->No_Signal_Solution3 Yes No_Inhibition_Solution1 Perform Dose-Response & Time-Course Experiment No_Inhibition_Cause1->No_Inhibition_Solution1 Yes No_Inhibition_Cause2 Inhibitor Inactive? No_Inhibition_Cause1->No_Inhibition_Cause2 No No_Inhibition_Solution2 Use Freshly Prepared Inhibitor No_Inhibition_Cause2->No_Inhibition_Solution2 Yes High_Background_Solution1 Increase Blocking Time Use 5% BSA or Milk High_Background_Cause1->High_Background_Solution1 Yes High_Background_Cause2 Antibody Concentration Too High? High_Background_Cause1->High_Background_Cause2 No High_Background_Solution2 Decrease Primary/Secondary Antibody Concentration High_Background_Cause2->High_Background_Solution2 Yes Unexpected_Bands_Solution1 Optimize Antibody Dilution Increase Wash Stringency Unexpected_Bands_Cause1->Unexpected_Bands_Solution1 Yes Unexpected_Bands_Cause2 Off-Target Inhibitor Effects? Unexpected_Bands_Cause1->Unexpected_Bands_Cause2 No Unexpected_Bands_Solution2 Decrease Inhibitor Concentration Use a Different Inhibitor Unexpected_Bands_Cause2->Unexpected_Bands_Solution2 Yes

Caption: Troubleshooting decision tree for Western blots with this compound.

References

Technical Support Center: Addressing Poor Oral Bioavailability of JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor oral bioavailability with the dual JAK1/TYK2 inhibitor, JAK1/TYK2-IN-3.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Dosing

Question: We are observing low and inconsistent plasma concentrations of this compound in our animal models after oral administration. What are the potential causes and how can we improve it?

Possible Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility: Like many kinase inhibitors, this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.

    • Troubleshooting:

      • Particle Size Reduction: Mill or micronize the compound to increase the surface area for dissolution.[1][2][3][4]

      • Formulation with Solubilizing Excipients:

        • Co-solvents: Prepare a solution of the compound in a mixture of water and a biocompatible organic solvent (e.g., PEG400, propylene glycol).

        • Surfactants: Formulate with non-ionic surfactants like Tween® 80 or Cremophor® EL to improve wetting and micellar solubilization.[5]

        • Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[1][5]

      • Amorphous Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) to maintain it in a higher-energy amorphous state, which has better solubility.[6][7][8]

  • Low Permeability: The compound may have poor permeability across the intestinal epithelium.

    • Troubleshooting:

      • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). This will help to confirm if permeability is a limiting factor.

      • Use of Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase intestinal permeability.

      • Lipid-Based Formulations: Formulate the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[6][7] These formulations can enhance absorption through the lymphatic pathway, bypassing first-pass metabolism.[8]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Troubleshooting:

      • In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes to determine its susceptibility to metabolism.

      • Prodrug Approach: While a more advanced strategy, consider designing a prodrug that masks the metabolically liable sites and releases the active compound after absorption.[6]

Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles

Question: We are seeing significant variability in the pharmacokinetic (PK) data between individual animals in our studies. What could be causing this?

Possible Causes and Troubleshooting Steps:

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble compounds.

    • Troubleshooting:

      • Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing and that food is returned at a standardized time post-dosing.

      • Conduct a Food-Effect Study: Dose the compound to both fasted and fed animals to systematically evaluate the impact of food on its absorption.

  • Inconsistent Formulation: A non-homogenous or unstable formulation can lead to variable dosing.

    • Troubleshooting:

      • Ensure Formulation Homogeneity: For suspensions, ensure adequate and consistent mixing before each dose. For solutions, ensure the compound remains fully dissolved and does not precipitate.

      • Assess Formulation Stability: Check the stability of the formulation over the duration of the experiment.

  • Physiological Variability: Differences in gastric pH, gastrointestinal motility, and enzyme expression between animals can contribute to variability.

    • Troubleshooting: While difficult to control, increasing the number of animals per group can help to mitigate the impact of inter-individual physiological differences on the overall study outcome.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: The reported oral bioavailability of this compound in male Sprague-Dawley rats is 23.7% when administered orally at a dose of 5 mg/kg.[9]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[9] These kinases are involved in cytokine signaling pathways that are crucial for immune and inflammatory responses.[10][11][12] By inhibiting JAK1 and TYK2, the compound can modulate the downstream STAT signaling pathways, leading to an anti-inflammatory effect.[9][13][14]

Q3: What are the IC50 values for this compound?

A3: The reported IC50 values for this compound are:

  • TYK2: 6 nM

  • JAK1: 37 nM

  • JAK2: 140 nM

  • JAK3: 362 nM[9]

Q4: What are some common formulation strategies to improve the oral bioavailability of poorly soluble drugs?

A4: Several strategies can be employed, broadly categorized as:

  • Physical Modifications:

    • Micronization/Nanosizing: Reducing the particle size to increase the surface area for dissolution.[1][2][3][4]

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[1][6]

    • Lipid-Based Drug Delivery Systems (e.g., SEDDS): Dissolving the drug in lipidic excipients to enhance solubility and absorption.[6][7][8]

    • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.[1][5]

  • Chemical Modifications:

    • Prodrug Design: Modifying the drug molecule to improve its physicochemical properties.[6]

Data Presentation

Table 1: In Vitro Potency of this compound

KinaseIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362
Data sourced from MedChemExpress.[9]

Table 2: In Vivo Pharmacokinetic Parameter of this compound in Rats

ParameterValue
Dose (Oral) 5 mg/kg
Oral Bioavailability (F%) 23.7%
Data sourced from MedChemExpress.[9]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation Preparation:

    • Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a concentration of 1 mg/mL.

    • Oral (PO) Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% HPMC in water) at a concentration of 2 mg/mL.

  • Dosing:

    • Administer the IV formulation via the tail vein at a dose of 1 mg/kg.

    • Administer the PO formulation via oral gavage at a dose of 5 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein) at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life (t1/2), using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-B) Transport: Add the compound solution to the apical (A) side of the monolayer and fresh buffer to the basolateral (B) side.

    • Basolateral to Apical (B-A) Transport: Add the compound solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug appearance in the receiver compartment

      • A = surface area of the filter membrane

      • C0 = initial concentration of the drug in the donor compartment

  • Efflux Ratio: Calculate the efflux ratio as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.

Visualizations

JAK_STAT_Pathway cluster_receptor Cytokine Receptor JAK1 JAK1 STAT STAT JAK1->STAT Phosphorylates TYK2 TYK2 TYK2->STAT Cytokine Cytokine Cytokine->JAK1 Binds & Activates Cytokine->TYK2 pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2

Caption: JAK1/TYK2 signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_vivo In Vivo Evaluation Solubility Aqueous Solubility Assessment Formulate Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) Solubility->Formulate Permeability Caco-2 Permeability Assay Permeability->Formulate Metabolism Microsomal Stability Assay Metabolism->Formulate PK_Study Rodent Pharmacokinetic Study (IV & PO) Formulate->PK_Study Calculate_F Calculate Oral Bioavailability (F%) PK_Study->Calculate_F End Optimized Oral Exposure Calculate_F->End Start Poor Bioavailability Observed Start->Solubility Start->Permeability Start->Metabolism

Caption: Experimental workflow for addressing poor oral bioavailability.

Troubleshooting_Logic Start Low Oral Bioavailability of this compound Solubility_Check Is aqueous solubility low? Start->Solubility_Check Permeability_Check Is permeability low? Solubility_Check->Permeability_Check No Solubility_Solutions Particle Size Reduction Solid Dispersion Co-solvents/Surfactants Solubility_Check->Solubility_Solutions Yes Metabolism_Check Is first-pass metabolism high? Permeability_Check->Metabolism_Check No Permeability_Solutions Lipid-Based Formulations (e.g., SEDDS) Permeability_Check->Permeability_Solutions Yes Metabolism_Solutions Prodrug Approach (Advanced) Metabolism_Check->Metabolism_Solutions Yes Re_evaluate Re-evaluate in vivo Metabolism_Check->Re_evaluate No Solubility_Solutions->Re_evaluate Permeability_Solutions->Re_evaluate Metabolism_Solutions->Re_evaluate

Caption: Troubleshooting logic for improving oral bioavailability.

References

impact of serum concentration on JAK1/TYK2-IN-3 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the dual JAK1/TYK2 inhibitor, JAK1/TYK2-IN-3.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Observed IC50 is higher than expected in cell-based assays. Serum Protein Binding: Components in fetal bovine serum (FBS) or other sera, such as albumin, can bind to small molecule inhibitors, reducing their effective concentration available to interact with the target kinases. The potency of JAK inhibitors has been observed to be weaker in whole blood assays compared to assays with isolated peripheral blood mononuclear cells (PBMCs), with the difference attributed to plasma binding.[1]1. Reduce Serum Concentration: If your cell line can be maintained in lower serum concentrations for the duration of the experiment, titrate the serum percentage downwards (e.g., 5%, 2%, 1%, or serum-free conditions) and re-evaluate the IC50. 2. Perform a Serum Shift Assay: Systematically test the IC50 of this compound at various serum concentrations (e.g., 0%, 2%, 5%, 10%) to quantify the impact of serum on its potency. 3. Use Serum-Free Media: If possible, adapt your cells to a serum-free medium for the duration of the inhibitor treatment.
High variability in results between experiments. Inconsistent Serum Lots: Different lots of FBS can have varying protein compositions, leading to batch-to-batch differences in inhibitor binding and, consequently, variable experimental outcomes.1. Lot Qualification: Test and qualify a single large batch of FBS for your series of experiments and use it consistently. 2. Consistent Serum Percentage: Ensure the same percentage of serum is used across all related experiments.
Inhibitor appears inactive in whole blood assays. High Degree of Protein Binding: The inhibitor may have a high affinity for plasma proteins, significantly reducing its free concentration to a level below what is required for target engagement in a whole blood matrix.1. Isolate PBMCs: If the experimental design allows, isolate PBMCs from whole blood and perform the assay on the isolated cells in a controlled serum environment.[1] 2. Increase Inhibitor Concentration: Titrate the inhibitor to higher concentrations in the whole blood assay to overcome the effects of protein binding, though this may introduce off-target effects.

Frequently Asked Questions (FAQs)

Q1: Why is the potency (IC50) of this compound lower in my cell-based assay containing serum compared to the biochemical assay data?

A1: This is a common phenomenon known as a "serum shift" or the effect of plasma protein binding. Small molecule inhibitors like this compound can bind to proteins present in serum, most notably albumin. This binding is reversible, but at any given time, a fraction of the inhibitor is sequestered by these proteins and is not available to enter the cells and inhibit JAK1 and TYK2. This reduction in the "free" concentration of the inhibitor leads to a higher apparent IC50 value in serum-containing cellular assays compared to serum-free biochemical assays. The potency of various JAK inhibitors has been shown to be weaker in whole blood compared to isolated PBMCs, a discrepancy accounted for by compound plasma binding.[1]

Q2: How can I quantify the effect of serum on my inhibitor's activity?

A2: You can perform a serum shift assay. This involves determining the IC50 of this compound in parallel experiments with varying concentrations of serum in the cell culture medium (e.g., 0%, 2.5%, 5%, 10%, and 20%). By comparing the IC50 values across these conditions, you can quantify the extent to which serum impacts the inhibitor's potency in your specific assay system.

Q3: Does the type of serum used (e.g., fetal bovine, human) affect the inhibitor's activity?

A3: Yes, the type and source of serum can influence the degree of protein binding. Different species have variations in their serum protein composition and concentrations, which can lead to different degrees of inhibitor binding. For the most clinically relevant data, human serum is often used, but for routine cell culture, consistency in the type and lot of serum is crucial for reproducible results.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These kinases are critical for signaling downstream of various cytokine receptors. By binding to the ATP-binding site of JAK1 and TYK2, the inhibitor prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the transcription of pro-inflammatory genes.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

Kinase IC50 (nM)
TYK2 6
JAK1 37
JAK2 140

| JAK3 | 362 |

This data is derived from biochemical assays performed in serum-free conditions.

Table 2: Conceptual Example of a Serum Shift Assay Outcome

Serum Concentration Apparent IC50 of this compound (nM) Fold-Shift in IC50 (vs. 0% Serum)
0% 37 1.0
2% 74 2.0
5% 148 4.0

| 10% | 296 | 8.0 |

This table illustrates the potential impact of increasing serum concentration on the measured IC50 of a JAK inhibitor and is for conceptual purposes only.

Experimental Protocols

Protocol: Serum Shift Assay for this compound

This protocol provides a framework for determining the effect of serum concentration on the inhibitory activity of this compound in a cell-based assay measuring cytokine-induced STAT phosphorylation.

1. Cell Preparation: a. Culture a cytokine-responsive cell line (e.g., a human cell line that expresses the receptors for a JAK1/TYK2-dependent cytokine like IFN-α or IL-12) in your standard growth medium. b. The day before the assay, seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of Serum-Containing Media: a. Prepare separate batches of assay media containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%). The base medium should be consistent across all conditions (e.g., RPMI 1640).

3. Inhibitor Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Create a serial dilution series of the inhibitor in DMSO. c. Further dilute the inhibitor series into each of the prepared serum-containing media to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

4. Inhibitor Treatment: a. Remove the growth medium from the plated cells. b. Add the prepared inhibitor dilutions in the various serum-containing media to the respective wells. c. Include control wells with media and DMSO only (no inhibitor) for each serum concentration. d. Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

5. Cytokine Stimulation: a. Prepare a stock solution of a JAK1/TYK2-dependent cytokine (e.g., IFN-α for JAK1/TYK2 or IL-12 for TYK2/JAK2 signaling) at a concentration that is predetermined to elicit a sub-maximal response (EC80). b. Add the cytokine to all wells except for the unstimulated control wells. c. Incubate for the recommended time to induce STAT phosphorylation (typically 15-30 minutes).

6. Cell Lysis and Detection: a. After stimulation, immediately remove the media and lyse the cells in a lysis buffer containing phosphatase and protease inhibitors. b. Determine the level of phosphorylated STAT (e.g., pSTAT1 for IFN-α stimulation) in the cell lysates using a suitable detection method, such as a sandwich ELISA, Western blot, or a bead-based assay.

7. Data Analysis: a. For each serum concentration, plot the pSTAT signal as a function of the inhibitor concentration. b. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum condition. c. Calculate the fold-shift in IC50 by dividing the IC50 at each serum concentration by the IC50 in the serum-free condition.

Visualizations

JAK1_TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Type I IFN / IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation STAT STAT JAK1->STAT 3. Phosphorylation TYK2->STAT 3. Phosphorylation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Expression

Caption: JAK1/TYK2 signaling pathway and the inhibitory action of this compound.

Serum_Shift_Workflow start Start: Seed Cells in 96-well Plate prepare_media Prepare Assay Media with Varying Serum % (0, 2, 5, 10%) start->prepare_media prepare_inhibitor Prepare Serial Dilutions of This compound in each Serum Condition prepare_media->prepare_inhibitor treat_cells Treat Cells with Inhibitor (1-2 hours) prepare_inhibitor->treat_cells stimulate Stimulate with Cytokine (e.g., IFN-α) treat_cells->stimulate lyse Lyse Cells and Detect pSTAT Levels stimulate->lyse analyze Analyze Data: Plot Dose-Response Curves for each Serum % lyse->analyze calculate Calculate IC50 for each Condition and Determine Fold-Shift analyze->calculate end End: Quantify Serum Impact calculate->end

Caption: Experimental workflow for a serum shift assay to determine the impact on IC50.

References

Technical Support Center: JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JAK1/TYK2-IN-3, a potent and selective dual inhibitor of TYK2 and JAK1.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cell-based experiments with this compound.

Problem Possible Cause Recommended Solution
Reduced or no inhibitory effect of this compound on target cells. 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit JAK1 and TYK2 in your specific cell line and experimental conditions.- Determine the optimal IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your cell line. Start with a broad range of concentrations around the published IC50 values (TYK2 = 6 nM, JAK1 = 37 nM)[1][2]. - Increase inhibitor concentration: Based on your IC50 data, use a concentration that is 5-10 times the IC50 value to ensure complete inhibition.
2. Cell line insensitivity: The cell line may have intrinsic resistance to JAK1/TYK2 inhibition.- Confirm pathway activation: Ensure the JAK/STAT pathway is activated in your cell line under basal conditions or by cytokine stimulation (e.g., IFN-α for TYK2/JAK1, IL-6 for JAK1). Assess the phosphorylation of STAT proteins (e.g., p-STAT1, p-STAT3) by Western blot. - Use a sensitive positive control cell line: Test the inhibitor on a cell line known to be sensitive to JAK1/TYK2 inhibition.
3. Acquired resistance: Prolonged exposure to the inhibitor may have led to the development of resistant clones.- Investigate resistance mechanisms: Assess for potential resistance mechanisms such as reactivation of the JAK/STAT pathway through heterodimerization of other JAK family members (e.g., JAK2)[3]. Perform co-immunoprecipitation to check for altered JAK protein interactions. - Sequence JAK1 and TYK2 genes: Look for mutations in the kinase domains that may prevent inhibitor binding.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses to inhibitors.- Standardize cell culture protocols: Use cells within a defined passage number range. Seed cells at a consistent density for all experiments. Use the same batch and concentration of serum.
2. Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity.- Properly store the inhibitor: Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Unexpected off-target effects. 1. Inhibition of other kinases: At higher concentrations, this compound may inhibit other kinases. The IC50 for JAK2 is 140 nM and for JAK3 is 362 nM[1][2].- Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration that gives the desired level of inhibition of JAK1 and TYK2. - Perform kinase profiling: If off-target effects are suspected, consider a broader kinase profiling assay to identify other potential targets.

Frequently Asked Questions (FAQs)

General Information

What is the mechanism of action of this compound?

This compound is a potent, selective, and orally active dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) with IC50 values of 6 nM and 37 nM, respectively[1][2]. It functions by blocking the ATP binding site of these kinases, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition disrupts the signaling cascades of various cytokines involved in inflammation and immune responses[1].

What are the IC50 values for this compound against the JAK family kinases?

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for the four members of the JAK family.

KinaseIC50 (nM)
TYK26[1][2]
JAK137[1][2]
JAK2140[1][2]
JAK3362[1][2]
Experimental Design and Protocols

How can I confirm that this compound is inhibiting the JAK/STAT pathway in my cells?

The most direct way to confirm pathway inhibition is to measure the phosphorylation status of STAT proteins that are downstream of JAK1 and TYK2. A common method is to perform a Western blot analysis to detect phosphorylated STATs (e.g., p-STAT1, p-STAT3 at Tyr705) in cell lysates after treatment with the inhibitor. A reduction in the levels of phosphorylated STATs upon treatment with this compound indicates successful pathway inhibition.

What are some potential mechanisms of acquired resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to JAK inhibitors include:

  • Reactivation of JAK/STAT signaling: This can occur through the formation of heterodimers between different JAK family members, leading to trans-activation and restored downstream signaling even in the presence of the inhibitor[3].

  • Mutations in the JAK kinase domain: Acquired mutations in the ATP-binding pocket of JAK1 or TYK2 could reduce the binding affinity of the inhibitor.

  • Activation of bypass signaling pathways: Cells may upregulate parallel signaling pathways (e.g., PI3K/Akt or MAPK/ERK) to compensate for the inhibition of the JAK/STAT pathway.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for the detection of STAT3 phosphorylation at Tyrosine 705, a key indicator of JAK activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Mouse anti-total STAT3

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C[4][5][6].

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like β-actin.

Co-Immunoprecipitation (Co-IP) to Detect JAK Heterodimers

This protocol can be used to investigate the interaction between different JAK family members, a potential mechanism of resistance.

Materials:

  • Non-denaturing cell lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • Primary antibody for immunoprecipitation (e.g., anti-JAK1)

  • Protein A/G agarose beads

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Primary antibodies for Western blot detection (e.g., anti-TYK2, anti-JAK2)

Procedure:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-JAK1) overnight at 4°C with gentle rotation[7][8].

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., anti-TYK2 or anti-JAK2). The presence of a band for the prey protein in the JAK1 immunoprecipitate indicates an interaction.

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation TYK2 TYK2 Receptor->TYK2 2. Activation JAK1->JAK1 STAT STAT JAK1->STAT 3. Phosphorylation TYK2->TYK2 TYK2->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->TYK2 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Activation

Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Reduced Inhibitor Efficacy Check_Concentration Is the inhibitor concentration optimal? Start->Check_Concentration Dose_Response Perform dose-response curve to find IC50 Check_Concentration->Dose_Response No Check_Pathway Is the JAK/STAT pathway active? Check_Concentration->Check_Pathway Yes Dose_Response->Check_Concentration Assess_pSTAT Assess p-STAT levels by Western Blot Check_Pathway->Assess_pSTAT No Check_Resistance Suspect acquired resistance? Check_Pathway->Check_Resistance Yes Assess_pSTAT->Check_Pathway Investigate_Resistance Investigate resistance mechanisms (e.g., Co-IP for JAK heterodimers, sequencing) Check_Resistance->Investigate_Resistance Yes Solution Solution: Adjust concentration, validate pathway, or characterize resistance Check_Resistance->Solution No Investigate_Resistance->Solution

Caption: Troubleshooting workflow for reduced efficacy of this compound.

Experimental_Workflow_CoIP Start Start: Cell Culture with/without Inhibitor Lysis 1. Cell Lysis (Non-denaturing buffer) Start->Lysis Pre_Clear 2. Pre-clear lysate with beads Lysis->Pre_Clear IP 3. Immunoprecipitate with anti-JAK1 antibody Pre_Clear->IP Capture 4. Capture complex with Protein A/G beads IP->Capture Wash 5. Wash beads to remove non-specific binding Capture->Wash Elute 6. Elute protein complexes Wash->Elute WB 7. Western Blot with anti-TYK2/JAK2 antibodies Elute->WB Result Result: Detect interacting proteins WB->Result

Caption: Experimental workflow for Co-Immunoprecipitation of JAK proteins.

References

Technical Support Center: Assessing the Purity of a JAK1/TYK2-IN-3 Sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity of JAK1/TYK2-IN-3 samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Understanding this compound

This compound is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). Its chemical formula is C₁₇H₂₁F₂N₇O, with a molecular weight of 377.39 g/mol .[1] As a key component of the JAK-STAT signaling pathway, the purity of this compound is critical for accurate and reproducible experimental results.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial chain of protein interactions within a cell, involved in processes such as immunity, cell division, and inflammation.[2][3] Cytokines and growth factors activate this pathway by binding to cell surface receptors, which in turn activates associated Janus kinases (JAKs).[1][3][4] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes.[2][3] JAK1 and TYK2 are two of the four members of the JAK family.[3]

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation TYK2->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription This compound This compound (Inhibitor) This compound->JAK1 This compound->TYK2 HPLC Workflow HPLC Purity Assessment Workflow Sample_Prep Sample Preparation (1 mg/mL in DMSO) HPLC_System HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Troubleshooting Logic Troubleshooting Logic for Purity Analysis Start Start Purity Assessment HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Check_Purity Purity > 95% and no unexpected peaks? HPLC_Analysis->Check_Purity Troubleshoot_HPLC Troubleshoot HPLC Method HPLC_Analysis->Troubleshoot_HPLC Issues? LCMS_Analysis Perform LC-MS Analysis Check_Purity->LCMS_Analysis No End_Pure Sample is Pure Check_Purity->End_Pure Yes Check_Mass Correct Mass Detected? LCMS_Analysis->Check_Mass NMR_Analysis Perform NMR Analysis Check_Mass->NMR_Analysis Yes Troubleshoot_LCMS Troubleshoot LC-MS Method Check_Mass->Troubleshoot_LCMS No Check_Structure Correct Structure Confirmed? NMR_Analysis->Check_Structure Troubleshoot_NMR Troubleshoot NMR Method NMR_Analysis->Troubleshoot_NMR Issues? Check_Structure->End_Pure Yes, but with identified impurities End_Impure Sample is Impure (Requires Purification) Check_Structure->End_Impure No Troubleshoot_HPLC->HPLC_Analysis Troubleshoot_LCMS->LCMS_Analysis Troubleshoot_NMR->NMR_Analysis

References

Validation & Comparative

A Comparative Guide to the Efficacy of JAK1/TYK2-IN-3 and Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Janus kinase (JAK) inhibitors, JAK1/TYK2-IN-3 and tofacitinib. The information presented is intended for an audience with a background in biomedical research and drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in these evaluations.

Introduction

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in immune responses and inflammatory processes.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Inhibition of these kinases has emerged as a significant therapeutic strategy for a range of autoimmune and inflammatory diseases.

Tofacitinib, an established JAK inhibitor, primarily targets JAK1 and JAK3, with some activity against JAK2, and is approved for the treatment of conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2][3] More recently, a new generation of JAK inhibitors with different selectivity profiles has been developed. This compound is a potent and selective dual inhibitor of TYK2 and JAK1, with the potential for a distinct efficacy and safety profile compared to broader-spectrum JAK inhibitors like tofacitinib.

Mechanism of Action

Both this compound and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs.[4] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Subsequently, the STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immunity.[4]

Tofacitinib primarily inhibits the activity of JAK1 and JAK3, and to a lesser extent JAK2.[2] By blocking these kinases, tofacitinib disrupts the signaling of a wide range of cytokines that are crucial in the pathogenesis of autoimmune diseases.[2][5]

This compound is a dual inhibitor with high potency against TYK2 and JAK1, while showing lower activity against JAK2 and JAK3. This selective inhibition is designed to target specific cytokine pathways, particularly those mediated by TYK2 (such as IL-12 and IL-23) and JAK1 (such as IL-6 and interferons), which are key drivers of T-helper cell differentiation and inflammatory responses.

Signaling Pathway Inhibition

The diagram below illustrates the JAK-STAT signaling pathway and the points of intervention for both this compound and tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription (Inflammation) STAT_dimer->Gene Translocates & Activates Inhibitor_JAK1_TYK2 This compound Inhibitor_JAK1_TYK2->JAK1 Inhibits Inhibitor_JAK1_TYK2->TYK2 Inhibits Inhibitor_Tofacitinib Tofacitinib Inhibitor_Tofacitinib->JAK1 Inhibits Inhibitor_Tofacitinib->JAK2 Inhibits (less potent) Inhibitor_Tofacitinib->JAK3 Inhibits

Figure 1: JAK-STAT Signaling Pathway Inhibition.

Quantitative Data Presentation

The following tables summarize the in vitro potency of this compound and tofacitinib against the different JAK family members. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

InhibitorJAK1JAK2JAK3TYK2Data Source
This compound 371403626[6]
Tofacitinib 56 (JAK1/JAK3)406 (JAK1/JAK2)56 (JAK1/JAK3)-[7]

Note: The IC50 values for tofacitinib are often reported for JAK pairings as they function in cellular signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding the context of the generated data and for replicating similar studies.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Workflow Diagram:

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase (JAK1, 2, 3, or TYK2) - Substrate - ATP - Test Inhibitor Start->Kinase_Reaction Add_ADP_Glo 2. Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Terminate reaction, deplete ATP Incubate1 3. Incubate (40 min, RT) Add_ADP_Glo->Incubate1 Add_Kinase_Detection 4. Add Kinase Detection Reagent Incubate1->Add_Kinase_Detection Convert ADP to ATP Incubate2 5. Incubate (30-60 min, RT) Add_Kinase_Detection->Incubate2 Read_Luminescence 6. Read Luminescence Incubate2->Read_Luminescence Generate light signal End End Read_Luminescence->End

Figure 2: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the specific JAK enzyme, a suitable substrate, ATP, and varying concentrations of the test inhibitor (this compound or tofacitinib). The final reaction volume is typically 5 µL.

  • Reaction Termination: After a defined incubation period (e.g., 60 minutes at room temperature), add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP.

  • Signal Generation: Incubate the plate at room temperature for 30 to 60 minutes to allow the newly synthesized ATP to be measured by a coupled luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves.[8]

Cellular STAT Phosphorylation Assay (LanthaScreen™)

This assay measures the phosphorylation of STAT proteins within a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow Diagram:

LanthaScreen_Workflow Start Start Cell_Culture 1. Culture cells expressing GFP-STAT fusion protein Start->Cell_Culture Add_Inhibitor 2. Add test inhibitor Cell_Culture->Add_Inhibitor Stimulate_Cells 3. Stimulate with cytokine (e.g., IL-6, IFN-α) Add_Inhibitor->Stimulate_Cells Incubate 4. Incubate Stimulate_Cells->Incubate Lyse_Cells 5. Lyse cells and add Tb-labeled anti-pSTAT antibody Incubate->Lyse_Cells TR-FRET occurs if STAT is phosphorylated Read_TRFRET 6. Read TR-FRET signal Lyse_Cells->Read_TRFRET End End Read_TRFRET->End

Figure 3: LanthaScreen™ Cellular Assay Workflow.

Protocol:

  • Cell Preparation: Plate cells that stably express a Green Fluorescent Protein (GFP)-STAT fusion protein in a 384-well plate and incubate overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 60 minutes).

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/STAT3 pathway or IFN-α for the TYK2/JAK1/STAT pathway) at its EC80 concentration for a defined time (e.g., 30 minutes).

  • Cell Lysis and Antibody Addition: Lyse the cells by adding a lysis buffer containing a terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated form of the STAT protein.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the antibody to bind to the phosphorylated GFP-STAT.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The FRET signal, resulting from the proximity of the Tb-labeled antibody (donor) and the GFP-fused STAT (acceptor), is proportional to the level of STAT phosphorylation.[9][10]

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine secreted by cells in culture.

Protocol:

  • Cell Culture and Treatment: Isolate peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets and culture them in a 96-well plate. Stimulate the cells (e.g., with anti-CD3/CD28 antibodies) in the presence of varying concentrations of the test inhibitor.

  • Supernatant Collection: After an incubation period (e.g., 48 hours), centrifuge the plate and collect the cell culture supernatant.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α, IL-17A) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.[11][12]

T-Helper Cell Differentiation Assay

This assay assesses the effect of the inhibitors on the differentiation of naive CD4+ T cells into specific T-helper subsets (Th1, Th2, Th17).

Protocol:

  • Naive T-Cell Isolation: Isolate naive CD4+ T cells from human or mouse sources using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation: Culture the naive T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies. For differentiation into specific lineages, add a cocktail of polarizing cytokines and neutralizing antibodies:

    • Th1: IL-12, anti-IL-4

    • Th2: IL-4, anti-IFN-γ

    • Th17: IL-6, TGF-β, IL-23, anti-IFN-γ, anti-IL-4

  • Inhibitor Treatment: Add the test inhibitors at various concentrations at the beginning of the culture.

  • Analysis: After several days of culture (e.g., 5-7 days), re-stimulate the cells (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Analyze the differentiated T-cell populations by intracellular cytokine staining and flow cytometry for lineage-specific cytokines (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).[2][13]

Conclusion

Both this compound and tofacitinib are potent inhibitors of the JAK-STAT signaling pathway, a critical mediator of inflammatory and immune responses. Tofacitinib exhibits broad-spectrum activity, primarily against JAK1 and JAK3, while this compound demonstrates a more targeted profile with high potency for TYK2 and JAK1.

The provided quantitative data and detailed experimental protocols offer a framework for the objective comparison of these two compounds. The distinct selectivity profiles suggest that this compound may offer a different therapeutic window, potentially with an improved safety profile or efficacy in specific indications driven by TYK2- and JAK1-mediated cytokines. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative efficacy and safety of these inhibitors. This guide serves as a foundational resource for researchers engaged in the evaluation and development of novel JAK inhibitors.

References

A Comparative Analysis of Dual JAK1/TYK2 Inhibitors: JAK1/TYK2-IN-3 versus Brepocitinib in Autoimmune Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune diseases, inhibitors of the Janus kinase (JAK) family have emerged as a significant class of oral small molecules. This guide provides a detailed comparison of two dual inhibitors of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2): JAK1/TYK2-IN-3 and brepocitinib. By potently and selectively targeting these two key mediators of cytokine signaling, both compounds aim to offer therapeutic benefits in a range of autoimmune and inflammatory conditions. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective preclinical and clinical profiles, supported by experimental data.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and brepocitinib exert their effects by inhibiting the JAK-STAT signaling pathway, a critical cascade in mediating the biological effects of numerous cytokines involved in immunity and inflammation. Specifically, JAK1 is crucial for signaling by various interleukins (IL) and interferons (IFN), while TYK2 is essential for the signaling of IL-12, IL-23, and Type I IFNs. By dually inhibiting JAK1 and TYK2, these compounds can broadly suppress the signaling of multiple pro-inflammatory cytokines implicated in the pathogenesis of autoimmune diseases.

cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates TYK2 TYK2 Cytokine Receptor->TYK2 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->JAK1 Inhibits This compound->TYK2 Inhibits Brepocitinib Brepocitinib Brepocitinib->JAK1 Inhibits Brepocitinib->TYK2 Inhibits Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Test Compound Test Compound Test Compound->Incubation ATP & Substrate ATP & Substrate ATP & Substrate->Incubation Detection Detection Incubation->Detection Measure product formation IC50 Calculation IC50 Calculation Detection->IC50 Calculation Isolate PBMCs Isolate PBMCs Pre-incubate with Inhibitor Pre-incubate with Inhibitor Isolate PBMCs->Pre-incubate with Inhibitor Stimulate with Cytokine Stimulate with Cytokine Pre-incubate with Inhibitor->Stimulate with Cytokine Fix & Permeabilize Fix & Permeabilize Stimulate with Cytokine->Fix & Permeabilize Stain with pSTAT Ab Stain with pSTAT Ab Fix & Permeabilize->Stain with pSTAT Ab Flow Cytometry Analysis Flow Cytometry Analysis Stain with pSTAT Ab->Flow Cytometry Analysis

A Comparative Guide to the Selectivity of Novel and Broad-Spectrum JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of therapeutic agents for immune-mediated inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the intracellular JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are pivotal in transducing signals for a multitude of cytokines and growth factors involved in inflammation and hematopoiesis. While first-generation JAK inhibitors, often characterized by broader or "pan-JAK" activity, have demonstrated clinical efficacy, their lack of specificity can lead to off-target effects.[1][2] This has spurred the development of second-generation inhibitors with more defined selectivity profiles, aiming for an improved balance of efficacy and safety.[2]

This guide provides a detailed comparison of a novel selective JAK1/TYK2 inhibitor, here represented by the research compound designated as "compound 18," against a panel of established pan-JAK and selective inhibitors.[3] The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their selectivity profiles, supported by experimental methodologies and pathway visualizations.

Comparative Selectivity Profile: JAK Isoform Inhibition

The selectivity of a JAK inhibitor is a critical determinant of its biological effect. It is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity in vitro. A lower IC50 value indicates greater potency. The following table summarizes the enzymatic IC50 values for the novel dual JAK1/TYK2 inhibitor and several other clinically relevant JAK inhibitors against the four JAK family members.

InhibitorTypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound 18 (JAK1/TYK2-IN-3) Dual JAK1/TYK2 Inhibitor39[3]~300[3]~300[3]21[3]
Tofacitinib Pan-JAK Inhibitor (JAK1/3 preference)1-3.23.6-201-234-116
Ruxolitinib JAK1/JAK2 Inhibitor3.3[4][5]2.8[4][5]428[5]19[5]
Baricitinib JAK1/JAK2 Inhibitor5.9[6]5.7[6]>400[6]53[6]
Upadacitinib Selective JAK1 Inhibitor41[6]110[6]2300[6]4600[6]
Fedratinib Selective JAK2 Inhibitor105[7]3[7][8]429[7]>1000[7]
Momelotinib JAK1/JAK2 Inhibitor1118155160

Note: IC50 values can vary between studies due to different experimental conditions and assay formats. The data presented are drawn from enzymatic (cell-free) assays for consistent comparison.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for numerous cytokines. The process, as illustrated below, involves cytokine binding, receptor dimerization, JAK auto-phosphorylation and activation, and subsequent phosphorylation of STAT proteins. Activated STATs then dimerize and translocate to the nucleus to regulate gene expression. JAK inhibitors act by competitively binding to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STATs.[9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAKs JAK1 TYK2 Receptor->JAKs 2. Dimerization & JAK Activation STAT_inactive STAT (inactive) JAKs->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAKs Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

Figure 1: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The determination of IC50 values is fundamental to characterizing the selectivity of kinase inhibitors. The methodologies below describe a typical workflow for both cell-free and cell-based assays used to generate the comparative data.

Enzymatic (Cell-Free) Kinase Assay

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of an isolated JAK isoform.

  • Objective : To determine the IC50 of an inhibitor against purified JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Methodology :

    • Recombinant human JAK enzymes are incubated in a reaction buffer.

    • A specific peptide substrate and adenosine triphosphate (ATP) are introduced to the mixture.

    • The test inhibitor is added across a range of concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of a compound on cytokine-induced JAK signaling within a whole-cell context, providing a more physiologically relevant assessment.

  • Objective : To evaluate the potency of an inhibitor in blocking the phosphorylation of STAT proteins downstream of specific cytokine receptor activation.

  • Methodology :

    • Human cells, such as peripheral blood mononuclear cells (PBMCs), are treated with varying concentrations of the inhibitor.

    • The cells are then stimulated with a specific cytokine known to signal through a particular JAK/STAT pathway (e.g., IL-6 for JAK1/2, GM-CSF for JAK2/2).[11]

    • Following a brief incubation, the cells are fixed and permeabilized to allow for intracellular staining.

    • The cells are stained with fluorescently labeled antibodies specific to the phosphorylated form of a target STAT protein (e.g., anti-pSTAT3).

    • The level of STAT phosphorylation is quantified using flow cytometry.

    • IC50 values are determined by analyzing the dose-response curve of pSTAT inhibition.[6]

Experimental_Workflow cluster_Enzymatic Enzymatic (Cell-Free) Assay cluster_Cellular Cellular (pSTAT) Assay A1 Combine Recombinant JAK Enzyme, Substrate, and ATP A2 Add Inhibitor at Varying Concentrations A1->A2 A3 Incubate at Controlled Temperature A2->A3 A4 Quantify Substrate Phosphorylation A3->A4 A5 Calculate IC50 Value A4->A5 B1 Treat Whole Cells with Inhibitor B2 Stimulate with Specific Cytokine B1->B2 B3 Fix, Permeabilize, and Stain with Anti-pSTAT Antibody B2->B3 B4 Analyze pSTAT Levels via Flow Cytometry B3->B4 B5 Calculate IC50 Value B4->B5

Figure 2: General experimental workflows for determining JAK inhibitor potency.

Conclusion

The development of JAK inhibitors continues to evolve from broad-spectrum agents toward compounds with highly tailored selectivity profiles. Novel dual JAK1/TYK2 inhibitors, such as compound 18, represent a targeted approach designed to inhibit specific inflammatory pathways while potentially sparing others.[3] As shown in the comparative data, this inhibitor demonstrates potent inhibition of JAK1 and TYK2 with significantly less activity against JAK2 and JAK3. This profile contrasts sharply with pan-inhibitors like Tofacitinib and dual JAK1/JAK2 inhibitors like Ruxolitinib and Baricitinib, which show potent, low-nanomolar inhibition of JAK2.[4][5][6] The rationale for dual JAK1/TYK2 inhibition is to block signaling from key cytokines in autoimmune diseases, such as those mediated by IL-6 (JAK1), interferons (JAK1/TYK2), and the IL-12/IL-23 family (TYK2), while avoiding the JAK2 inhibition linked to hematological side effects like anemia.[12][13] This targeted selectivity offers a promising strategy for developing next-generation therapies with an optimized therapeutic window for a range of autoimmune and inflammatory conditions.

References

Comparative Analysis of JAK1/TYK2-IN-3 Cross-Reactivity with JAK2 and JAK3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the dual JAK1 and TYK2 inhibitor, JAK1/TYK2-IN-3, with supporting experimental data and methodologies.

This guide provides a detailed comparison of the inhibitory activity of this compound against its primary targets, Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), versus its cross-reactivity with other members of the Janus kinase family, JAK2 and JAK3. The data presented herein is crucial for assessing the selectivity and potential therapeutic window of this compound.

Data Presentation: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) values of this compound against the four human JAK isoforms are summarized in the table below. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)
TYK26
JAK137
JAK2140
JAK3362

Data sourced from biochemical assays.[1]

As the data indicates, this compound is a potent inhibitor of TYK2 and JAK1.[1] The compound demonstrates selectivity over JAK2 and JAK3, with approximately 23-fold greater potency against TYK2 than JAK2, and over 60-fold greater potency against TYK2 than JAK3.[1] The selectivity for JAK1 over JAK2 is approximately 3.8-fold, and over JAK3 is approximately 9.8-fold.[1]

JAK-STAT Signaling Pathway and Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling.[2][3] Cytokine binding to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs dimerize and translocate to the nucleus to regulate gene transcription, driving various cellular responses including inflammation and immune cell proliferation.[2] The differential pairing of JAKs with various cytokine receptors mediates distinct biological outcomes. This compound, by inhibiting JAK1 and TYK2, is designed to modulate the signaling of specific cytokine pathways implicated in autoimmune and inflammatory diseases.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor 1 Cytokine Receptor 2 Cytokine->Receptor:f0 Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation JAK2 JAK2 JAK2->STAT JAK3 JAK3 JAK3->STAT pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation Inhibitor This compound Inhibitor->JAK1 Inhibitor->TYK2 Inhibitor->JAK2 Inhibitor->JAK3

Caption: JAK-STAT pathway and points of inhibition by this compound.

Experimental Protocols

The following section outlines a generalized methodology for determining the IC50 values of JAK inhibitors, based on common practices in the field. The specific details for this compound are based on the referenced publication by Yang T, et al.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the concentration of this compound required to inhibit the kinase activity of JAK1, JAK2, JAK3, and TYK2 by 50%.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • A suitable peptide substrate for each kinase.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • This compound at various concentrations.

  • A detection reagent system (e.g., ADP-Glo™ Kinase Assay, HTRF®, or AlphaScreen®).

Procedure:

  • Enzyme and Substrate Preparation: The respective JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: A serial dilution of this compound is prepared and pre-incubated with each of the JAK enzymes.

  • Reaction Initiation: The kinase reaction is started by the addition of ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's protocol.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep JAK Enzyme (JAK1, JAK2, JAK3, or TYK2) Incubation Pre-incubation: Enzyme + Inhibitor Enzyme_Prep->Incubation Substrate_Prep Peptide Substrate Initiation Reaction Initiation: Add ATP Substrate_Prep->Initiation Inhibitor_Prep This compound (Serial Dilution) Inhibitor_Prep->Incubation Incubation->Initiation Reaction_Step Incubation (e.g., 60 min at 30°C) Initiation->Reaction_Step Termination Stop Reaction Reaction_Step->Termination Detection Quantify Product (Luminescence/Fluorescence) Termination->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

Caption: Workflow for biochemical IC50 determination of JAK inhibitors.

References

A Head-to-Head Comparison of Emerging JAK1/TYK2 Dual Inhibitors: TLL-018, Brepocitinib, and SDC-1801

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on the development of targeted therapies. Dual inhibitors of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) represent a promising therapeutic strategy, aiming to offer enhanced efficacy and a favorable safety profile compared to broader-acting JAK inhibitors. This guide provides a head-to-head comparison of three novel, orally bioavailable JAK1/TYK2 dual inhibitors: TLL-018, Brepocitinib (PF-06700841), and SDC-1801, based on publicly available preclinical and clinical data.

Biochemical Potency and Selectivity

The selectivity of JAK inhibitors is a critical determinant of their therapeutic window, with the goal of maximizing efficacy while minimizing off-target effects. The following table summarizes the in vitro inhibitory activity (IC50) of TLL-018, Brepocitinib, and SDC-1801 against the four members of the JAK family. Lower IC50 values indicate greater potency.

InhibitorJAK1 IC50 (nM)TYK2 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)JAK2/JAK1 Selectivity RatioJAK3/JAK1 Selectivity Ratio
TLL-018 4[1]5[1]>1000[1]>1000[1]>250>250
Brepocitinib (PF-06700841) 17[2]23[2]77[2]6490~4.5~382
SDC-1801 High Selectivity for TYK2/JAK1 over JAK2/JAK3 (Specific IC50 values not publicly available)High Selectivity for TYK2/JAK1 over JAK2/JAK3 (Specific IC50 values not publicly available)----

Key Observations:

  • TLL-018 demonstrates high potency against both JAK1 and TYK2 with exceptional selectivity against JAK2 and JAK3.[1]

  • Brepocitinib is a potent dual inhibitor of JAK1 and TYK2 with moderate selectivity against JAK2 and high selectivity against JAK3.[2]

  • SDC-1801 is reported to have high selectivity for TYK2 and JAK1 over the other JAK family members, though specific IC50 values are not as readily available in the public domain.

Preclinical Efficacy in Arthritis Models

The therapeutic potential of these inhibitors has been evaluated in established animal models of rheumatoid arthritis, namely the rat adjuvant-induced arthritis (AIA) and the mouse collagen-induced arthritis (CIA) models.

InhibitorAnimal ModelKey Findings
TLL-018 Rat Adjuvant-Induced Arthritis (AIA) & Mouse Collagen-Induced Arthritis (CIA)Demonstrated dose-dependent anti-inflammatory activity, with efficacy equal to or greater than the JAK1/JAK2 inhibitor baricitinib at equivalent doses.[1] This included significant reductions in ankle diameter, paw score, and joint histopathology scores.[1]
Brepocitinib (PF-06700841) Rat Adjuvant-Induced Arthritis (AIA)Showed dose-dependent reduction in paw swelling.
SDC-1801 Psoriasis and Rheumatoid Arthritis ModelsCompelling activity reported in disease models, supporting its progression into clinical development.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor JAK1 JAK1 Receptor:r1->JAK1 associates TYK2 TYK2 Receptor:r2->TYK2 associates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Inhibitor JAK1/TYK2 Inhibitor Inhibitor->JAK1 inhibits Inhibitor->TYK2 inhibits

Caption: Simplified JAK1/TYK2-STAT signaling pathway.

Biochemical_Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay (e.g., HTRF) start Start dispense_inhibitor Dispense serial dilutions of JAK1/TYK2 inhibitor into microplate wells start->dispense_inhibitor add_enzyme_substrate Add recombinant JAK enzyme and peptide substrate dispense_inhibitor->add_enzyme_substrate incubate1 Incubate to allow inhibitor binding add_enzyme_substrate->incubate1 add_atp Add ATP to initiate kinase reaction incubate1->add_atp incubate2 Incubate for phosphorylation to occur add_atp->incubate2 add_detection_reagents Add detection reagents (e.g., labeled antibodies) incubate2->add_detection_reagents read_signal Read signal (e.g., FRET) add_detection_reagents->read_signal calculate_ic50 Calculate IC50 value read_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a biochemical kinase assay.

Cellular_pSTAT_Assay_Workflow cluster_workflow Cellular Phospho-STAT (pSTAT) Assay start Start plate_cells Plate whole blood or isolated immune cells start->plate_cells add_inhibitor Add JAK1/TYK2 inhibitor plate_cells->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 stimulate_cytokine Stimulate with a specific cytokine (e.g., IL-6, IFN-α) incubate1->stimulate_cytokine incubate2 Incubate to induce STAT phosphorylation stimulate_cytokine->incubate2 lyse_fix_perm Lyse red blood cells, fix, and permeabilize incubate2->lyse_fix_perm stain_pstat Stain with fluorescently labeled anti-pSTAT antibody lyse_fix_perm->stain_pstat flow_cytometry Analyze by flow cytometry or plate-based assay stain_pstat->flow_cytometry determine_inhibition Determine percent inhibition flow_cytometry->determine_inhibition end End determine_inhibition->end

Caption: Workflow for a cellular pSTAT assay.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used in the characterization of these JAK1/TYK2 dual inhibitors.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Biotinylated peptide substrate.

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin.

    • Test compounds (TLL-018, Brepocitinib, SDC-1801) serially diluted in DMSO.

    • 384-well low-volume microplates.

  • Procedure:

    • Dispense test compounds at various concentrations into the microplate wells.

    • Add a solution containing the JAK enzyme and the biotinylated peptide substrate to each well.

    • Incubate the plate at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature to allow for substrate phosphorylation.

    • Stop the reaction and detect phosphorylation by adding the HTRF detection reagents.

    • Incubate the plate in the dark to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Inhibition Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of inhibitor potency.

  • Reagents and Materials:

    • Fresh human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • Cytokines for stimulation (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).

    • Test compounds serially diluted in DMSO.

    • Fixation and permeabilization buffers.

    • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT proteins (e.g., pSTAT1, pSTAT3).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood or PBMCs into tubes.

    • Add the test compounds at various concentrations and pre-incubate.

    • Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

    • Incubate at 37°C in a CO2 incubator.

    • Stop the stimulation and lyse red blood cells (if using whole blood).

    • Fix the cells to preserve the phosphorylation state of the STAT proteins.

    • Permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with fluorescently labeled antibodies against cell surface markers and intracellular pSTAT.

    • Wash the cells to remove unbound antibodies.

    • Acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of pSTAT-positive cells or the mean fluorescence intensity of pSTAT staining in specific cell populations.

    • Plot the percent inhibition of pSTAT signaling against the inhibitor concentration to determine the IC50 value.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model of inflammatory arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Animals:

    • Male Lewis rats.

  • Induction of Arthritis:

    • Prepare an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA).

    • Induce arthritis by a single intradermal injection of the CFA emulsion into the base of the tail or a hind paw.

  • Treatment:

    • Randomize animals into treatment groups once arthritis is established (therapeutic protocol).

    • Administer the test compounds (e.g., TLL-018, Brepocitinib) or vehicle orally once or twice daily.

  • Efficacy Assessment:

    • Monitor clinical signs of arthritis regularly, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness. Assign a clinical score to each paw.

    • Measure body weight throughout the study.

    • At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Mouse Collagen-Induced Arthritis (CIA) Model

The CIA model is another common and well-characterized model of autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.

  • Animals:

    • Male DBA/1 mice.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization by intradermal injection at the base of the tail.

    • Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

  • Treatment:

    • Begin treatment with the test compounds or vehicle upon the first signs of arthritis.

    • Administer the compounds orally on a daily basis.

  • Efficacy Assessment:

    • Visually score the severity of arthritis in each paw based on inflammation and joint swelling.

    • Measure paw thickness using calipers.

Conclusion

TLL-018, Brepocitinib, and SDC-1801 are promising next-generation JAK inhibitors with a dual mechanism of action targeting JAK1 and TYK2. The preclinical data available to date suggests that these compounds exhibit potent and selective inhibition of their target kinases, which translates to efficacy in animal models of inflammatory disease. TLL-018, in particular, shows a remarkable selectivity profile. As more clinical data becomes available, a clearer picture of the comparative efficacy and safety of these agents will emerge, further informing their potential role in the treatment of a range of autoimmune and inflammatory disorders. This guide serves as a foundational resource for researchers and drug development professionals to understand the current landscape of JAK1/TYK2 dual inhibitors.

References

Validating JAK1/TYK2-IN-3 Target Engagement: A Comparative Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel drug candidate engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of JAK1/TYK2-IN-3, a potent dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), with other selective and dual JAK inhibitors. The focus is on the use of rescue experiments to unequivocally validate on-target activity.

This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to aid in the design and interpretation of target engagement studies.

Comparative Analysis of JAK Inhibitors

The following table summarizes the inhibitory activity of this compound and other relevant JAK inhibitors. The data includes IC50 values from biochemical assays and a hypothetical cellular rescue experiment designed to confirm target engagement. In this experiment, the inhibition of cytokine-induced STAT phosphorylation is measured in cells expressing either wild-type (WT) or inhibitor-resistant mutant forms of JAK1 and TYK2. A successful rescue, indicated by a significant rightward shift in the IC50 value in mutant-expressing cells, provides strong evidence of on-target activity.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (pSTAT) - WT Cells (nM)Cellular IC50 (pSTAT) - JAK1 Mutant Cells (nM)Cellular IC50 (pSTAT) - TYK2 Mutant Cells (nM)
This compound JAK1/TYK2 JAK1: 37, TYK2: 6 [1]15 >1000 >1000
BrepocitinibJAK1/TYK2JAK1: 23, TYK2: 0.6[1][2]10>1000>1000
SAR-20347JAK1/TYK2JAK1: 23, TYK2: 0.6[1][3]12>1000>1000
TLL018JAK1/TYK2Data not publicly available20>1000>1000
UpadacitinibJAK1 selectiveJAK1: 45, JAK2: 109[3]50>500055
DeucravacitinibTYK2 selectiveTYK2: 0.02 (Ki)[1]56>1000

Experimental Protocols

Rescue Experiment to Validate this compound Target Engagement

This protocol describes a cellular experiment to confirm that this compound inhibits downstream signaling through direct inhibition of JAK1 and TYK2. The principle is to demonstrate that the inhibitory effect of the compound is lost when the target kinases are mutated to be resistant to the inhibitor.

1. Cell Line and Culture:

  • Use a human cell line that expresses both JAK1 and TYK2 and responds to a cytokine that signals through a JAK1/TYK2 heterodimer, such as Interferon-alpha (IFNα). A suitable cell line is the human fibrosarcoma cell line, HT1080.

  • Culture cells in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

2. Generation of Inhibitor-Resistant JAK1 and TYK2 Mutants:

  • Based on known mechanisms of kinase inhibitor resistance, introduce point mutations into the ATP-binding pocket of human JAK1 and TYK2. A common strategy is to mutate the "gatekeeper" residue, which can sterically hinder the binding of ATP-competitive inhibitors.[4][5]

    • JAK1 Mutant: Introduce a mutation such as L959F in the kinase domain of JAK1.

    • TYK2 Mutant: Introduce a corresponding mutation in the kinase domain of TYK2.

  • Clone the wild-type (WT) and mutant JAK1 and TYK2 cDNA into a lentiviral expression vector.

3. Generation of Stable Cell Lines:

  • Produce lentiviral particles for WT JAK1, mutant JAK1, WT TYK2, and mutant TYK2.

  • Transduce HT1080 cells with the respective lentiviruses to create stable cell lines overexpressing each of the four constructs.

  • Select and expand transduced cells using an appropriate selection marker (e.g., puromycin).

4. Cellular Assay for STAT Phosphorylation:

  • Seed the stable cell lines (WT JAK1, mutant JAK1, WT TYK2, mutant TYK2, and parental HT1080) into 96-well plates.

  • Starve the cells in serum-free media for 4-6 hours.

  • Pre-incubate the cells with a serial dilution of this compound or a comparator compound for 1 hour.

  • Stimulate the cells with IFNα (e.g., 10 ng/mL) for 15-30 minutes to induce JAK1/TYK2-dependent phosphorylation of STAT1 and STAT3.

  • Lyse the cells and perform a Western blot analysis.

5. Western Blot Analysis:

  • Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies specific for phosphorylated STAT1 (pSTAT1) and phosphorylated STAT3 (pSTAT3).

  • Re-probe the membranes with antibodies for total STAT1 and total STAT3 as loading controls.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Quantify the band intensities using densitometry.

6. Data Analysis:

  • Normalize the pSTAT signal to the total STAT signal for each sample.

  • Plot the normalized pSTAT signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value for each compound in each cell line.

  • A significant increase (rightward shift) in the IC50 value in the mutant cell lines compared to the WT cell lines indicates that the inhibitor's effect is specifically on the targeted kinase and is overcome by the resistance mutation, thus validating target engagement.

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental logic, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes DNA DNA pSTAT_dimer->DNA Translocates & Binds Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK-STAT Signaling Pathway.

Rescue_Experiment_Workflow cluster_prep Preparation cluster_assay Cellular Assay cluster_analysis Analysis A Generate WT & Mutant JAK1/TYK2 Constructs B Create Stable Cell Lines (WT & Mutant Overexpression) A->B C Seed Cells B->C D Starve Cells C->D E Add Inhibitor (e.g., this compound) D->E F Stimulate with Cytokine (e.g., IFNα) E->F G Lyse Cells F->G H Western Blot for pSTAT & Total STAT G->H I Quantify Band Intensity H->I J Calculate IC50 Values I->J

Figure 2: Experimental Workflow for a Rescue Experiment.

Rescue_Logic cluster_wt Wild-Type (WT) Cells cluster_mutant Mutant Cells cluster_conclusion Conclusion WT_Inhibitor This compound WT_JAK WT JAK1/TYK2 WT_Inhibitor->WT_JAK Binds & Inhibits WT_pSTAT pSTAT Inhibition WT_JAK->WT_pSTAT Leads to Conclusion Target Engagement Validated WT_pSTAT->Conclusion Mutant_Inhibitor This compound Mutant_JAK Mutant JAK1/TYK2 (Inhibitor Resistant) Mutant_Inhibitor->Mutant_JAK Cannot Bind/Inhibit Mutant_pSTAT pSTAT Signal Rescued Mutant_JAK->Mutant_pSTAT Leads to Mutant_pSTAT->Conclusion

Figure 3: Logic of a Rescue Experiment for Target Validation.

References

A Comparative Guide to the In Vitro and In Vivo Activity of JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for JAK1/TYK2-IN-3, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the compound's performance.

Mechanism of Action

This compound exerts its effects by inhibiting the JAK-STAT signaling pathway.[1] This pathway is crucial for transducing signals from various cytokines and growth factors that are involved in immunity and inflammation.[2][3][4][5] By targeting JAK1 and TYK2, the compound can modulate the immune response, making it a subject of interest for autoimmune diseases and other inflammatory conditions.[1][6][7]

Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 binds JAK1 JAK1 Receptor:f0->JAK1 activates TYK2 TYK2 Receptor:f0->TYK2 activates STAT STAT JAK1->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerizes Gene_Transcription Gene Transcription (Inflammation) pSTAT_dimer->Gene_Transcription translocates to nucleus and initiates This compound This compound This compound->JAK1 inhibits This compound->TYK2 inhibits

Figure 1: JAK-STAT signaling pathway with inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

In Vitro Data

Table 1: Inhibitory Activity of this compound against JAK Isoforms

TargetIC50 (nM)
TYK2 6
JAK1 37
JAK2140
JAK3362
Data sourced from MedChemExpress.[1]

This data highlights the potent and selective inhibitory activity of this compound against TYK2 and JAK1, with significantly lower potency against JAK2 and JAK3.

In Vivo Data

Table 2: Pharmacokinetic and Efficacy Data for this compound

ParameterSpeciesModelDosingObservation
Oral Bioavailability RatN/A5 mg/kg23.7%
Therapeutic Efficacy MouseUlcerative Colitis (UC)10, 20, 30 mg/kg (p.o., twice daily for 12 days)Dose-dependent therapeutic effect on UC.[1]
Target Engagement MouseUlcerative Colitis (UC)10, 20, 30 mg/kgInhibition of the NF-κB signaling pathway.[1]
Pharmacodynamics MouseUlcerative Colitis (UC)10, 20, 30 mg/kgDose-dependent inhibition of TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β mRNA expression.[1]
Data sourced from MedChemExpress.[1]

The in vivo data demonstrates the oral activity and anti-inflammatory effects of this compound in a relevant disease model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2).

Methodology: A common method for determining kinase activity is a microfluidic assay that measures the phosphorylation of a synthetic peptide by the recombinant human kinase domain of each JAK isoform.[8]

  • Reaction Mixture Preparation: Reaction mixtures are prepared containing a fluorescently labeled synthetic peptide substrate (e.g., at 1 µM) and ATP (e.g., at 1 mM).

  • Enzyme Concentration Optimization: Each assay is optimized for the enzyme concentration and incubation time at room temperature to achieve a 20-30% conversion rate of the phosphorylated peptide product.

  • Compound Incubation: Serially diluted concentrations of this compound are added to the reaction mixtures.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the respective recombinant JAK enzyme.

  • Termination: The reaction is terminated by the addition of a stop buffer containing EDTA.

  • Data Analysis: The amount of phosphorylated and unphosphorylated peptide is measured, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Ulcerative Colitis (UC) Mouse Model

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of ulcerative colitis.

Methodology: Ulcerative colitis is often induced in mice using dextran sulfate sodium (DSS) in their drinking water.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are given DSS (e.g., 3% w/v) in their drinking water for a specified period (e.g., 7 days) to induce colitis.

  • Compound Administration: this compound is administered orally (p.o.) at different doses (e.g., 10, 20, and 30 mg/kg) twice daily for a set duration (e.g., 12 days), starting after the induction of colitis.[1] A vehicle control group receives the formulation without the active compound.

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected.

    • Macroscopic Evaluation: Colon length is measured, as a shorter colon is indicative of inflammation.

    • Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Gene Expression Analysis: RNA is extracted from colon tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory cytokines such as TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β.[1]

    • Protein Analysis: Western blotting can be used to assess the phosphorylation status of key signaling proteins in the JAK-STAT and NF-κB pathways.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation compound This compound invitro_assays Biochemical Assays (Kinase Inhibition - IC50) compound->invitro_assays cellular_assays Cell-based Assays (e.g., Cytokine Signaling) invitro_assays->cellular_assays Proceed if potent and selective pk_studies Pharmacokinetic Studies (e.g., Oral Bioavailability) cellular_assays->pk_studies Proceed if active in cells efficacy_studies Efficacy Studies (e.g., Ulcerative Colitis Model) pk_studies->efficacy_studies Inform dosing regimen final_analysis Data Analysis and Comparison efficacy_studies->final_analysis Analyze results

Figure 2: General experimental workflow for preclinical evaluation.

References

Independent Validation of JAK1/TYK2-IN-3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the dual JAK1/TYK2 inhibitor, JAK1/TYK2-IN-3, with alternative therapeutic agents, supported by experimental data.

This guide provides an independent validation and comparative analysis of the published results for this compound, a potent and selective dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2). The performance of this compound is objectively compared with other relevant inhibitors, Brepocitinib (a dual TYK2/JAK1 inhibitor) and Deucravacitinib (a selective TYK2 inhibitor). This analysis is supported by a compilation of experimental data from published, peer-reviewed research.

At a Glance: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and its comparators against the four members of the JAK family. Lower IC50 values indicate greater potency.

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
This compound (compound 48) [1]637140362
Brepocitinib (PF-06700841) [2][3]2317776490
Deucravacitinib (BMS-986165) [4][5]0.2>10,000>10,000>10,000

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in the immune system. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. This pathway is integral to inflammatory responses, and its dysregulation is implicated in various autoimmune diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Transcription Dimer->Gene Translocation

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents plate_inhibitor Plate Serial Dilutions of Inhibitor prepare_reagents->plate_inhibitor add_kinase Add Kinase to Wells plate_inhibitor->add_kinase incubate1 Pre-incubate add_kinase->incubate1 add_substrate_atp Add Substrate and ATP to Initiate Reaction incubate1->add_substrate_atp incubate2 Incubate at Room Temperature add_substrate_atp->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal calculate_ic50 Calculate IC50 Values detect_signal->calculate_ic50 end End calculate_ic50->end

Workflow for a typical in vitro kinase inhibition assay.

Methodology for this compound (compound 48): The inhibitory activities of compound 48 against TYK2, JAK1, JAK2, and JAK3 were evaluated using a Caliper assay. The assays were performed in a 384-well plate. The test compound and the kinase were pre-incubated in the assay buffer. The reaction was initiated by the addition of a mixture of the peptide substrate and ATP. The final reaction mixture was incubated at room temperature and then terminated by the addition of a stop buffer. The conversion of the substrate to the product was monitored on a Caliper EZ Reader II. The IC50 values were calculated by fitting the inhibition data to a four-parameter logistical curve.[1]

Comparative Methodologies: Brepocitinib's and Deucravacitinib's inhibitory activities were also determined using similar in vitro kinase assays, often employing radiometric or fluorescence-based detection methods. The specific recombinant enzymes, substrates, and ATP concentrations used can vary between studies, which may influence the resulting IC50 values. For a direct comparison, it is crucial to consider the specific assay conditions detailed in the primary publications for each compound.

In Vivo Mouse Model of Colitis

Objective: To evaluate the efficacy of a compound in a preclinical model of inflammatory bowel disease.

General Workflow for DSS-Induced Colitis:

Colitis_Model_Workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_colitis Induce Colitis with DSS in Drinking Water acclimatize->induce_colitis administer_treatment Administer Test Compound or Vehicle (Control) induce_colitis->administer_treatment monitor_disease Monitor Disease Activity (Weight Loss, Stool Consistency, Bleeding) administer_treatment->monitor_disease sacrifice Sacrifice Mice at Study End monitor_disease->sacrifice collect_tissue Collect Colon Tissue sacrifice->collect_tissue analyze_endpoints Analyze Endpoints (Colon Length, Histology, Cytokine Levels) collect_tissue->analyze_endpoints end End analyze_endpoints->end

Workflow for a dextran sulfate sodium (DSS)-induced colitis model.

Methodology for this compound (compound 48): Acute colitis was induced in male C57BL/6 mice (6-8 weeks old) by administering 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days. The mice were randomly divided into a vehicle control group, a DSS model group, a positive control group (Tofacitinib, 15 mg/kg/day), and three this compound treatment groups (10, 20, and 30 mg/kg/day). The compounds were administered orally once daily for 7 days. The disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, was monitored daily. At the end of the study, the mice were sacrificed, and the colons were collected for measurement of length and histological analysis.[1]

Comparative Methodologies: Similar DSS-induced colitis models are widely used to evaluate the efficacy of other JAK inhibitors, including Brepocitinib and Deucravacitinib. Variations in the protocol, such as the concentration of DSS, the duration of administration, and the mouse strain, can affect the severity of the induced colitis and the observed therapeutic effects.[6][7][8][9][10]

Summary of Findings

The available data indicates that this compound is a potent dual inhibitor of JAK1 and TYK2 with a favorable selectivity profile against JAK2 and JAK3. In a preclinical model of inflammatory bowel disease, this compound demonstrated significant efficacy in reducing disease severity.

When compared to other inhibitors, this compound shows a distinct profile. Brepocitinib is another potent dual TYK2/JAK1 inhibitor with comparable in vitro potency. In contrast, Deucravacitinib is a highly selective allosteric inhibitor of TYK2, with minimal activity against other JAK family members. The choice between a dual inhibitor and a highly selective inhibitor would depend on the specific therapeutic indication and the desired balance between efficacy and potential off-target effects.

Further independent validation studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its performance against other JAK inhibitors in a head-to-head setting under identical experimental conditions. This would provide a more definitive assessment of its relative advantages and disadvantages for researchers and drug development professionals.

References

A Comparative Guide to the Therapeutic Window of JAK Inhibitors: Focus on Dual JAK1/TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window for the novel dual JAK1/TYK2 inhibitor, JAK1/TYK2-IN-3, and other representative Janus kinase (JAK) inhibitors. Due to the limited availability of comprehensive preclinical data for this compound in the public domain, this guide incorporates data from similar dual JAK1/TYK2 inhibitors, namely TLL018 and brepocitinib, to provide a thorough comparison against other JAK inhibitor classes. The information is presented to facilitate an objective evaluation of their performance, supported by experimental data and methodologies.

Introduction to JAK Inhibition and the Therapeutic Window

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signaling pathways for numerous cytokines, growth factors, and hormones.[1] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2] These kinases are pivotal in the pathogenesis of various autoimmune and inflammatory diseases, making them attractive therapeutic targets.[3]

The therapeutic window of a drug is a critical concept in pharmacology, representing the range of doses that produces a therapeutic effect without causing significant toxicity. For JAK inhibitors, the therapeutic window is largely influenced by their selectivity for the different JAK isoforms. While inhibition of specific JAKs can lead to desired therapeutic outcomes, off-target inhibition of other JAKs can result in adverse effects. For instance, inhibition of JAK2 is associated with hematological side effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[4][5]

Dual inhibition of JAK1 and TYK2 is an emerging strategy aimed at achieving a wider therapeutic window by targeting key cytokine pathways involved in inflammation (mediated by JAK1 and TYK2) while sparing JAK2 and JAK3 to minimize dose-limiting toxicities.[4][6]

Data Presentation: Comparative Analysis of JAK Inhibitors

The following tables summarize the quantitative data for this compound and a selection of other JAK inhibitors, categorized by their selectivity profiles.

Table 1: Biochemical Potency (IC50, nM) of Selected JAK Inhibitors

InhibitorClassJAK1TYK2JAK2JAK3Reference(s)
This compound Dual JAK1/TYK2 37 6 140 362 MedChemExpress
TLL018Dual JAK1/TYK245>1000>1000[7][8]
Brepocitinib (PF-06700841)Dual JAK1/TYK2273582900[9]
UpadacitinibSelective JAK14323001102300[5]
RuxolitinibJAK1/JAK23.3192.8428[10]
TofacitinibPan-JAK154727155[10]
DeucravacitinibSelective TYK2>10002.2>1000>1000[11]

Table 2: Preclinical In Vivo Efficacy and Safety Profile

InhibitorAnimal ModelEfficacious Dose RangeKey Efficacy FindingsSafety/Tolerability ObservationsReference(s)
This compound Mouse Model of Ulcerative Colitis10, 20, 30 mg/kgDose-dependent reduction in inflammation and disease severity.Low toxicity and high safety profile after long-term administration.[12]
TLL018Rat Adjuvant-Induced Arthritis & Mouse Collagen-Induced ArthritisNot specifiedDose-dependent reduction in ankle diameter, paw score, and inflammation. Equal or better efficacy than baricitinib at equivalent doses.Well-tolerated with a clean safety profile.[7]
BrepocitinibMouse Model of Psoriasis-like InflammationNot specifiedReduced skin inflammation, keratinocyte proliferation, and pro-inflammatory cytokine expression.Decreases in platelet and reticulocyte counts observed, attributed to some JAK2 inhibition.[9]
UpadacitinibRat Arthritis ModelNot specifiedReduced effect on reticulocyte and NK cell depletion compared to tofacitinib, relative to its efficacy.Favorable safety profile in preclinical studies.[5]
TofacitinibMouse Model of Psoriasis & SCID-HuRAg Mouse Model of RANot specifiedReduced skin inflammation, synovial inflammation, and invasion into cartilage.Manageable safety profile.[13][14]
DeucravacitinibPreclinical ModelsNot specifiedEffective in treating psoriasis-like conditions.Favorable safety profile with minimal off-target effects.[15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK isoform.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (at a concentration approximating the Michaelis constant, Km, for each enzyme).

    • A specific peptide substrate for each kinase.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compounds at various concentrations.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.

    • The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

    • The reaction is terminated, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method like luminescence.

    • The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for STAT Phosphorylation

This assay assesses the ability of an inhibitor to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within a cellular context.

  • Objective: To measure the functional inhibition of JAK-STAT signaling pathways.

  • Materials:

    • Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs, or specific cell lines like HEL cells for JAK2 V617F).[17]

    • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2, IL-12 for TYK2/JAK2).[18]

    • Test compounds (JAK inhibitors).

    • Antibodies specific for phosphorylated STAT proteins (pSTAT).

    • Flow cytometer or other detection instruments (e.g., for AlphaScreen or FRET assays).[17]

  • Procedure:

    • Cells are pre-incubated with various concentrations of the JAK inhibitor.

    • The cells are then stimulated with a specific cytokine to activate the target JAK-STAT pathway.

    • After a defined incubation period, the cells are fixed and permeabilized.

    • The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

    • The level of pSTAT in individual cells is quantified using a flow cytometer.

    • The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and an IC50 value is determined.

In Vivo Efficacy Studies in Animal Models of Inflammatory Disease

These studies evaluate the therapeutic effect of a JAK inhibitor in a living organism.

  • Objective: To assess the dose-dependent efficacy of the test compound in a disease model.

  • Example Model: Collagen-Induced Arthritis (CIA) in mice or Adjuvant-Induced Arthritis (AIA) in rats.[7]

  • Procedure:

    • Disease is induced in the animals (e.g., by immunization with collagen for CIA).

    • Once the disease is established, animals are treated with the test compound or a vehicle control, typically via oral administration, at various dose levels and schedules.

    • Clinical signs of the disease are monitored and scored regularly (e.g., paw swelling, arthritis score).

    • At the end of the study, tissues (e.g., joints) are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Blood samples may be collected to measure biomarkers of inflammation and for pharmacokinetic analysis.

Preclinical Toxicology and Maximum Tolerated Dose (MTD) Determination

These studies are crucial for assessing the safety profile of a new drug candidate.

  • Objective: To determine the highest dose of a drug that does not cause unacceptable adverse effects.[19]

  • Procedure:

    • Acute toxicity studies involve administering a single large dose or multiple doses over a short period to a small group of animals (e.g., mice or rats).[20]

    • Dose-escalation studies are conducted with multiple dose groups to identify a dose range that is well-tolerated.[19]

    • Animals are closely monitored for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.[20]

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are examined for gross pathology and histopathology.[21]

    • The MTD is defined as the highest dose that does not produce overt toxicity or more than a predefined level of body weight loss (e.g., 20%).[19]

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key concepts.

JAK_STAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-6, IFN-γ, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT P TYK2->STAT P JAK2->STAT P JAK3->STAT P pSTAT pSTAT (dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene

Caption: JAK-STAT signaling pathway initiated by cytokine binding.

Therapeutic_Window_Workflow cluster_preclinical Preclinical Assessment cluster_analysis Data Analysis & Decision Making A In Vitro Kinase Assays (IC50 vs. JAK1,2,3,TYK2) F Determine Therapeutic Index (Toxic Dose / Efficacious Dose) A->F B Cell-Based Assays (Functional Inhibition) G Establish PK/PD Relationship B->G C In Vivo Efficacy Studies (Disease Models) C->F C->G D In Vivo Toxicology Studies (MTD, NOAEL) D->F E Pharmacokinetics (PK) (ADME) E->G H Candidate Selection for Clinical Trials F->H G->H JAK_Inhibitor_Selectivity cluster_inhibitors JAK Inhibitor Classes cluster_therapeutic_window Therapeutic Window Pan Pan-JAK (e.g., Tofacitinib) Narrow Narrower Window (Higher risk of off-target effects) Pan->Narrow Inhibits multiple JAKs JAK1_2 JAK1/JAK2 (e.g., Ruxolitinib) JAK1_2->Narrow Potential for JAK2-related AEs Sel_JAK1 Selective JAK1 (e.g., Upadacitinib) Wider Wider Window (Improved safety profile) Sel_JAK1->Wider Spares JAK2/3 Sel_TYK2 Selective TYK2 (e.g., Deucravacitinib) Sel_TYK2->Wider Highly selective, spares JAK1/2/3 Dual_JAK1_TYK2 Dual JAK1/TYK2 (e.g., this compound, TLL018) Dual_JAK1_TYK2->Wider Targets key inflammatory pathways, spares JAK2/3

References

A Comparative Analysis of the Safety Profiles of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Janus kinase (JAK) inhibitors represent a significant advancement in the treatment of various immune-mediated inflammatory diseases. However, their systemic mechanism of action raises important questions about their long-term safety. This guide provides a comparative analysis of the safety profiles of several prominent JAK inhibitors, supported by data from key clinical trials.

The JAK-STAT Signaling Pathway

The therapeutic and adverse effects of JAK inhibitors are intrinsically linked to their role in the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, which are pivotal in immune responses and cellular proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->STAT1 JAK2->Receptor JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation JAKi JAK Inhibitor JAKi->JAK1 Inhibition JAKi->JAK2

Caption: The JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.

Comparative Safety Data of Selected JAK Inhibitors

The following table summarizes the incidence rates (IR) of key adverse events of special interest (AESI) for several JAK inhibitors from major clinical trial programs in rheumatoid arthritis (RA) and atopic dermatitis (AD). Data is presented as events per 100 patient-years (PY).

JAK Inhibitor (Trial Program)IndicationComparatorSerious Infections (IR/100 PY)Herpes Zoster (IR/100 PY)Malignancy (excluding NMSC) (IR/100 PY)MACE (IR/100 PY)VTE (IR/100 PY)
Tofacitinib (ORAL Surveillance)RATNF Inhibitor3.51 (5mg), 3.35 (10mg) vs. Not ReportedNot Reported1.13 (5mg & 10mg) vs. 0.770.91 (5mg) vs. 0.73Not Reported
Upadacitinib (SELECT Program)RAAdalimumab~2.9 (15mg) vs. ~2.5~3.7 (15mg) vs. ~1.4~0.8 (15mg) vs. ~0.8~0.5 (15mg) vs. ~0.6~0.6 (15mg) vs. ~0.7
Filgotinib (FINCH & DARWIN Programs)RAAdalimumab/Placebo2.6 (200mg), 2.5 (100mg) vs. 1.7 (Adalimumab)1.4 (200mg), 1.0 (100mg) vs. 0.7 (Adalimumab)0.6 (200mg), 0.7 (100mg) vs. 0.5 (Adalimumab)0.4 (200mg), 0.3 (100mg) vs. 0.4 (Adalimumab)0.3 (200mg), 0.2 (100mg) vs. 0.2 (Adalimumab)
Baricitinib (RA-BEAM)RAAdalimumab5.0 (4mg) vs. 2.0Not ReportedNot Reported<1.0 (4mg) vs. <1.0Not Reported
Abrocitinib (JADE MONO-1 & 2)ADPlacebo3% (100mg), 3% (200mg) vs. 4%Not ReportedNot ReportedNot ReportedNo cases reported

NMSC: Non-melanoma skin cancer; MACE: Major adverse cardiovascular events; VTE: Venous thromboembolism. Data is aggregated from multiple sources and should be interpreted with caution due to variations in study populations and methodologies.

Key Experimental Protocols

The safety data presented is derived from rigorous, large-scale clinical trial programs. Understanding the methodologies of these trials is crucial for interpreting the results.

ORAL Surveillance (Tofacitinib)
  • Study Design: A post-marketing, randomized, open-label, non-inferiority safety endpoint trial.[1]

  • Patient Population: Patients with active rheumatoid arthritis aged 50 years or older with at least one additional cardiovascular risk factor.[1]

  • Intervention: Patients were randomized to receive tofacitinib (5 mg or 10 mg twice daily) or a TNF inhibitor (adalimumab or etanercept) in combination with a stable dose of methotrexate.

  • Primary Endpoints: The co-primary endpoints were the incidence of major adverse cardiovascular events (MACE) and malignancies (excluding non-melanoma skin cancer).[1] The trial was designed to continue until a prespecified number of these events occurred to ensure sufficient statistical power.[2]

  • Key Findings: The study found a higher incidence of both MACE and malignancies in patients treated with tofacitinib compared to TNF inhibitors, leading to a boxed warning from the FDA for this class of drugs.[3]

SELECT Program (Upadacitinib)
  • Study Design: A comprehensive Phase 3 clinical program consisting of multiple randomized, double-blind, placebo- or active-controlled trials (e.g., SELECT-COMPARE, SELECT-MONOTHERAPY).[4][5]

  • Patient Population: The program enrolled a broad spectrum of patients with moderately to severely active rheumatoid arthritis, including those with inadequate responses to conventional synthetic or biologic DMARDs.[5]

  • Intervention: Upadacitinib (15 mg or 30 mg once daily) was evaluated as monotherapy or in combination with csDMARDs, and compared against placebo, methotrexate, or adalimumab.[4]

  • Primary Endpoints: Efficacy endpoints were primary, with safety being a key secondary objective. Safety assessments included the monitoring of treatment-emergent adverse events (TEAEs) and laboratory parameters.[4][6]

  • Key Findings: The integrated safety analysis showed that upadacitinib had an increased risk of herpes zoster and creatine phosphokinase (CPK) elevation compared to adalimumab.[6] Rates of malignancies, MACE, and VTE were similar to adalimumab.[6]

JADE Program (Abrocitinib)
  • Study Design: A series of Phase 3, multicenter, double-blind, randomized, placebo-controlled trials (e.g., JADE MONO-1, JADE MONO-2).[7][8]

  • Patient Population: The trials enrolled adults and adolescents (aged ≥12 years) with moderate-to-severe atopic dermatitis.[7][8]

  • Intervention: Patients received once-daily oral abrocitinib (100 mg or 200 mg) or placebo.[7]

  • Primary Endpoints: The co-primary efficacy endpoints were the proportion of patients achieving an Investigator's Global Assessment (IGA) response and a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 12.[7] Safety was assessed through the reporting of adverse events.[7]

  • Key Findings: Abrocitinib was found to be effective and generally well-tolerated.[7] The most common adverse events were nausea and headache. No cases of venous thromboembolism were reported in the JADE-MONO-2 study.[9]

Experimental Workflow for Assessing JAK Inhibitor Safety in a Phase III Clinical Trial

The following diagram illustrates a generalized workflow for a typical Phase III clinical trial designed to evaluate the safety and efficacy of a new JAK inhibitor.

Experimental_Workflow cluster_pre_trial Pre-Trial cluster_trial_execution Trial Execution cluster_data_collection Data Collection & Analysis cluster_post_trial Post-Trial Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Disease Activity, Vitals, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Group A (JAK Inhibitor) Randomization->Treatment_A Treatment_B Group B (Comparator - Placebo/Active) Randomization->Treatment_B Follow_up Regular Follow-up Visits Treatment_A->Follow_up Treatment_B->Follow_up Efficacy_Data Efficacy Data Collection (e.g., ACR20/50/70, EASI-75) Follow_up->Efficacy_Data Safety_Data Safety Data Collection (Adverse Events, Labs, Vitals) Follow_up->Safety_Data Data_Analysis Statistical Analysis Efficacy_Data->Data_Analysis Safety_Data->Data_Analysis Final_Report Final Study Report Data_Analysis->Final_Report Regulatory_Submission Regulatory Submission Final_Report->Regulatory_Submission

References

A Comparative Analysis of JAK1/TYK2-IN-3 Against Leading JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel dual inhibitor, JAK1/TYK2-IN-3, against established industry-standard Janus kinase (JAK) inhibitors. The following sections detail the biochemical potency, selectivity profiles, and underlying experimental methodologies to offer an objective performance benchmark. All data is presented to facilitate critical evaluation for research and development applications.

Biochemical Potency and Selectivity

The inhibitory activity of this compound and a selection of industry-standard JAK inhibitors are summarized below. It is crucial to note that IC50 values can vary between different experimental assays and conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
This compound 37[1]140[1]362[1]6[1]TYK2/JAK1
Tofacitinib1201>100Pan-JAK (JAK1/3 preference)
Baricitinib5.95.7>40053JAK1/JAK2
Upadacitinib4311023004600JAK1
Filgotinib1028810116JAK1
Ruxolitinib3.32.832319JAK1/JAK2[2]
Deucravacitinib---Highly SelectiveTYK2 (Allosteric)[3][4][5]

Data for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib are representative values from comparative analyses. Actual values may vary based on specific assay conditions.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway.[6][7] This pathway transduces signals from various cytokines and growth factors, playing a key role in immune response and inflammation.[8] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[9] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[9] The specific combination of JAKs involved varies depending on the cytokine receptor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Gene Expression

JAK-STAT signaling pathway with a focus on JAK1 and TYK2.

Experimental Protocols

To ensure a standardized and objective comparison of JAK inhibitors, specific experimental protocols are employed. Below are outlines of key methodologies used to generate the data presented in this guide.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine triphosphate).

  • A specific peptide substrate for each kinase.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (JAK inhibitors) at various concentrations.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.

  • Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays (STAT Phosphorylation)

Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.

Objective: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in cells.

Materials:

  • Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs).

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2).

  • Test compounds (JAK inhibitors).

  • Antibodies specific for phosphorylated STAT proteins (pSTAT).

  • Flow cytometer.

Procedure:

  • Cell Culture: Cells are cultured and maintained in appropriate media.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway.

  • Cell Lysis and Fixation: The stimulation is stopped, and cells are lysed and fixed to preserve the phosphorylation state of proteins.

  • Immunostaining: Cells are stained with fluorescently labeled antibodies that specifically bind to the phosphorylated form of a target STAT protein.

  • Flow Cytometry Analysis: The level of pSTAT in individual cells is quantified using a flow cytometer.

  • Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and an IC50 value is determined.

Benchmarking Workflow

The process of benchmarking a novel JAK inhibitor against industry standards involves a logical progression from initial biochemical characterization to more complex cellular and in vivo studies.

Benchmarking_Workflow A Compound Synthesis and Purification B Biochemical Kinase Assays (IC50 Determination for JAK1, JAK2, JAK3, TYK2) A->B Initial Screening C Cellular Assays (STAT Phosphorylation) B->C Confirmation of Cellular Activity D In Vivo Models of JAK-Mediated Disease C->D Evaluation of In Vivo Efficacy E Data Analysis and Comparative Assessment D->E Final Benchmarking

A typical experimental workflow for comparing JAK inhibitors.

In Vivo Performance of this compound

In a murine model of Dextran Sodium Sulfate (DSS)-induced ulcerative colitis, an inflammatory bowel disease where the JAK-STAT pathway is implicated, this compound demonstrated a dose-dependent anti-inflammatory effect. Treatment with this compound led to the regulation of Th1, Th2, and Th17 cell formation and inhibited the NF-κB signaling pathway by targeting the JAK-STAT pathway. This resulted in a reduction of the inflammatory response in the colon. Specifically, administration of this compound at doses of 10, 20, and 30 mg/kg was shown to inhibit the mRNA expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-12, IL-17A, IL-22, IFN-α, and IFN-β.[1] Furthermore, pharmacokinetic studies in male Sprague-Dawley rats indicated an oral bioavailability of 23.7%.[1]

References

Safety Operating Guide

Proper Disposal of JAK1/TYK2-IN-3: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the dual TYK2/JAK1 inhibitor, JAK1/TYK2-IN-3. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.

This compound is a potent, selective, and orally active compound with inhibitory concentrations in the low nanomolar range.[1][2] Due to its inherent biological activity and potential environmental impact, strict disposal protocols are mandatory. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it must be treated as hazardous chemical waste and disposed of accordingly.

Summary of Key Safety and Disposal Information

All quantitative data from the Safety Data Sheet (SDS) and general disposal guidelines are summarized below for easy reference.

ParameterValue/InstructionSource
Product Name This compoundDC Chemicals SDS[3]
CAS Number 2734918-37-5DC Chemicals SDS[3]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.DC Chemicals SDS[3]
Disposal Precautionary Statement P501: Dispose of contents/ container to an approved waste disposal plant.DC Chemicals SDS[3]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[4][5]General Laboratory Guidelines
Waste Segregation Segregate from incompatible materials. Store in a designated Satellite Accumulation Area.[1][2]General Laboratory Guidelines
Container Requirements Use original or a compatible, properly labeled, sealed, and leak-proof container.[1][6]General Laboratory Guidelines

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general laboratory safety standards and the specific recommendations provided in the product's SDS.

Waste Identification and Segregation
  • Treat as Hazardous Waste: All forms of this compound (solid powder, solutions, contaminated materials) must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are known to be compatible. Keep it separate from acidic, basic, and reactive wastes to prevent any unintended chemical reactions.[1]

Preparing for Disposal
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Select a Proper Waste Container:

    • Use the original container if it is in good condition.

    • If the original container is not available or compromised, use a new, compatible container with a secure screw-on cap.[1] The container must be made of a material that will not react with the waste.

    • Ensure the container is clean and dry before adding the waste.

Labeling the Waste Container
  • Affix a Hazardous Waste Label: Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5]

  • Complete the Label Information: The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The words "Hazardous Waste".

    • An accurate description of the contents (e.g., "solid powder," "in DMSO solution," "contaminated gloves").

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.[5]

Accumulating and Storing the Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[1][2] This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1]

Disposal of Empty Containers
  • Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7] For highly toxic compounds, it is best practice to collect all three rinsates as hazardous waste.

  • Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original product label.

  • Final Disposal: Once cleaned and defaced, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, depending on the material. Check with your institution's EHS for specific guidelines.

Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowed time (check your institutional policy, often 90 days to one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8]

  • Professional Disposal: The EHS department will ensure the waste is transported to and processed at an approved waste disposal facility, likely through incineration or another approved chemical treatment method.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling JAK1/TYK2-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the dual Janus kinase (JAK) 1 and tyrosine kinase 2 (TYK2) inhibitor, JAK1/TYK2-IN-3. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn with side shields to protect against splashes.
Hand Protection Chemical-resistant GlovesNitrile gloves are required. Inspect for tears before use and replace immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is necessary to protect skin and clothing from accidental spills.
Respiratory Protection Not generally requiredWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling this compound throughout a typical in vitro experimental workflow.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.

  • For long-term storage, maintain the powdered compound at -20°C and solutions in solvent at -80°C.

2. Preparation of Stock Solution:

  • All handling of the powdered compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • To prepare a stock solution, dissolve the powdered this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to cell cultures.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3. Cell-Based Assay Workflow:

  • Cell Seeding: Plate cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution. To prevent precipitation, it is recommended to perform initial dilutions in DMSO before further dilution in the cell culture medium. The final DMSO concentration in the cell culture should typically be less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Add the diluted compound to the appropriate wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.

  • Incubation: Incubate the cells with the compound for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay and Data Analysis: Perform the relevant assay to measure the biological endpoint of interest (e.g., cell viability, protein phosphorylation, or gene expression).

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal receive Receive & Inspect Compound store Store at -20°C (Powder) receive->store prep_stock Prepare Stock Solution (in Fume Hood) store->prep_stock aliquot Aliquot & Store at -80°C prep_stock->aliquot dilute Prepare Serial Dilutions aliquot->dilute seed_cells Seed Cells treat Treat Cells seed_cells->treat dilute->treat incubate Incubate treat->incubate assay Perform Assay & Analyze Data incubate->assay collect_waste Collect Contaminated Waste assay->collect_waste dispose Dispose as Hazardous Chemical Waste collect_waste->dispose

Safe handling workflow for this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Waste Collection: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be collected as hazardous chemical waste.

  • Disposal Procedure: Dispose of the collected waste in a designated and clearly labeled hazardous waste container. Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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JAK1/TYK2-IN-3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。